Product packaging for Vinbarbital(Cat. No.:CAS No. 75016-38-5)

Vinbarbital

Cat. No.: B10784607
CAS No.: 75016-38-5
M. Wt: 224.26 g/mol
InChI Key: RAFOHKSPUDGZPR-VOTSOKGWSA-N

Description

Vinbarbital is a hypnotic pharmaceutical compound from the barbiturate class of drugs, first developed in the late 1930s . As a research chemical, it is of significant interest in neuroscience and pharmacology for studying the mechanisms of sedative-hypnotic agents. Its primary research applications include investigating GABAergic neurotransmission, as barbiturates are known to act on the GABAA receptor to potentiate inhibitory effects in the central nervous system. With a molecular formula of C11H16N2O3 and a molar mass of 224.260 g/mol, this compound provides a specific pharmacological profile for comparative studies . This product is provided as a high-purity solid for in-vitro research use. It is strictly intended for laboratory analysis and is not for diagnostic, therapeutic, or any other human use. Researchers should consult their local regulations as this compound may be subject to controlled substance laws.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O3 B10784607 Vinbarbital CAS No. 75016-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFOHKSPUDGZPR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C1(C(=O)NC(=O)NC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859237
Record name 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-42-8, 75016-38-5
Record name Vinbarbital [INN:BAN:DCF:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinbarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VINBARBITAL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Ethyl-5-[(1E)-1-methyl-1-buten-1-yl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinbarbital
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINBARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NZH2C1T6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vinbarbital: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinbarbital (B1683051), a member of the barbiturate (B1230296) class of drugs, exerts its primary pharmacological effects as a central nervous system (CNS) depressant.[1] Classified as an intermediate-acting sedative-hypnotic, its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This guide provides a detailed technical overview of this mechanism, including the molecular interactions, signaling pathways, and relevant experimental protocols for investigation. Due to the limited availability of specific quantitative data for this compound in contemporary literature, this document incorporates comparative data from other well-studied barbiturates, such as pentobarbital (B6593769) and phenobarbital, to provide a comprehensive understanding of its pharmacological profile.

Introduction to this compound

This compound is a derivative of barbituric acid and was historically used for its sedative and hypnotic properties.[1] Like other barbiturates, it has been largely superseded in clinical practice by benzodiazepines and other newer agents due to a narrower therapeutic index and a higher risk of overdose and dependence.[3] However, a thorough understanding of its mechanism of action remains crucial for researchers in pharmacology and drug development, particularly for the study of GABA-A receptor function and the development of novel modulators.

The GABA-A Receptor: The Primary Target

The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission in the CNS.[4] It is a pentameric protein complex that forms a central chloride (Cl⁻) ion pore.[4] The binding of the endogenous neurotransmitter GABA to its specific site on the receptor triggers a conformational change, leading to the opening of the chloride channel.[5] The subsequent influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[4]

This compound's Mechanism of Action at the GABA-A Receptor

This compound, like other barbiturates, does not bind to the same site as GABA. Instead, it binds to a distinct allosteric site on the GABA-A receptor complex.[3] This binding positively modulates the receptor's function in a manner distinct from benzodiazepines. While benzodiazepines increase the frequency of chloride channel opening in the presence of GABA, barbiturates increase the duration of the channel opening.[3] This prolonged channel opening leads to a greater influx of chloride ions and a more potent inhibitory effect on the neuron.[3]

At higher concentrations, some barbiturates can also directly activate the GABA-A receptor, acting as agonists even in the absence of GABA.[6] This direct agonistic activity contributes to their more profound CNS depressant effects and lower therapeutic index compared to benzodiazepines.[3]

Signaling Pathway of this compound Action

The interaction of this compound with the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal inhibition. This signaling pathway is depicted in the diagram below.

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Prolonged Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Decreased Neuronal Excitability (Inhibition) Hyperpolarization->Neuronal_Inhibition

This compound's signaling pathway at the GABA-A receptor.

Quantitative Data on Barbiturate-GABA-A Receptor Interaction

As previously mentioned, specific quantitative data for this compound is scarce. The following tables summarize key pharmacological parameters for pentobarbital and phenobarbital, which are structurally and functionally related barbiturates. This data is provided for comparative purposes to contextualize the potential activity of this compound.

Table 1: Potentiation of GABA-A Receptor Currents by Pentobarbital

ParameterValueReceptor SubtypeReference
EC₅₀ (for increasing IPSC duration)53 µMNative thalamic neurons[7]
Potentiation of GABA EC₂₀236%α₁β₂γ₂s[8]
Potentiation of GABA EC₂₀536%α₆β₂γ₂s[8]

Table 2: Direct Activation of GABA-A Receptors by Pentobarbital

ParameterValueReceptor SubtypeReference
EC₅₀58 µMα₆β₂γ₂s[8]
EC₅₀139 µMα₂β₂γ₂s[8]
EC₅₀528 µMα₅β₂γ₂s[8]

Table 3: Kinetic Effects of Barbiturates on GABA-A Receptor Channels

BarbiturateEffect on Mean Open TimeEffect on Channel ConductanceReference
PentobarbitalIncreasedNo change[9]
PhenobarbitalIncreasedNo change[9]

Experimental Protocols for Studying this compound's Mechanism of Action

The investigation of this compound's interaction with the GABA-A receptor would employ standard pharmacological and electrophysiological techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a compound for a specific receptor.

Objective: To quantify the binding of a radiolabeled ligand to the barbiturate binding site on the GABA-A receptor in the presence and absence of this compound.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cells expressing GABA-A receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.[10][11]

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a radiolabeled ligand specific for the barbiturate binding site (e.g., [³⁵S]TBPS or a radiolabeled barbiturate), and varying concentrations of unlabeled this compound.

    • For total binding, no unlabeled ligand is added.

    • For non-specific binding, a high concentration of a known barbiturate is added to saturate the specific binding sites.

    • Incubate the mixture to allow binding to reach equilibrium.[12]

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Kd and Bmax for the radioligand and the Ki (inhibitory constant) for this compound.

Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (Brain tissue or cells) start->membrane_prep binding_incubation Binding Incubation (Membranes + Radioligand + this compound) membrane_prep->binding_incubation filtration Rapid Filtration (Separates bound/free ligand) binding_incubation->filtration quantification Quantification (Scintillation Counting) filtration->quantification data_analysis Data Analysis (Calculate Kd, Bmax, Ki) quantification->data_analysis end End data_analysis->end

Experimental workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single neuron, providing detailed information about how a drug modulates receptor function.

Objective: To characterize the effect of this compound on GABA-activated chloride currents in neurons.

Methodology:

  • Cell Preparation:

    • Use cultured neurons or neurons in acute brain slices.

    • Identify a target neuron under a microscope.

  • Patch-Clamp Recording:

    • Approach the neuron with a glass micropipette filled with an internal solution that mimics the intracellular ionic composition.

    • Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of transmembrane currents.[13][14]

  • Drug Application:

    • Perfuse the cell with an external solution containing a known concentration of GABA to elicit a baseline chloride current.

    • Co-apply this compound with GABA to the cell and record the resulting changes in the current.

    • Test a range of this compound concentrations to determine the dose-response relationship.

  • Data Analysis:

    • Measure the amplitude, duration, and kinetics of the GABA-activated currents in the absence and presence of this compound.

    • Construct concentration-response curves to determine the EC₅₀ for this compound's potentiation of the GABA response.

Conclusion

The core mechanism of action of this compound is the positive allosteric modulation of the GABA-A receptor, leading to an increase in the duration of chloride channel opening and enhanced neuronal inhibition. While specific quantitative data for this compound is limited, its pharmacological profile can be inferred from the extensive research on other intermediate-acting barbiturates. The experimental protocols outlined in this guide provide a framework for the further investigation and detailed characterization of this compound and other novel GABA-A receptor modulators. A comprehensive understanding of these mechanisms is essential for advancing our knowledge of CNS pharmacology and for the development of safer and more effective therapeutic agents.

References

Pharmacological Profile of Vinbarbital: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinbarbital is a barbiturate (B1230296) derivative developed by Sharp and Dohme in 1939.[1] As a member of the barbiturate class, it acts as a central nervous system (CNS) depressant. Historically, it was utilized for its sedative and hypnotic properties.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available data on its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to the limited availability of specific quantitative data for this compound, comparative data for the structurally and pharmacologically similar barbiturate, pentobarbital, is included for reference where appropriate and noted.

Mechanism of Action

The primary mechanism of action for this compound, like other barbiturates, involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[3] Barbiturates enhance the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a depressant effect on the CNS.[3][4]

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the GABA and benzodiazepine (B76468) binding sites. This interaction increases the duration of the chloride channel opening, thereby potentiating the inhibitory effect of GABA.[4] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, contributing to their more profound CNS depressant effects compared to other modulators like benzodiazepines.[3]

Signaling Pathway of this compound at the GABA-A Receptor

Vinbarbital_GABA-A_Signaling This compound This compound GABA_A_Receptor GABA-A Receptor (Allosteric Site) This compound->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel Prolongs Opening of GABA GABA GABA_Binding_Site GABA Binding Site GABA->GABA_Binding_Site Binds to GABA_Binding_Site->Chloride_Channel Opens Chloride_Channel_Open Chloride Ion Channel (Open) Chloride_Channel->Chloride_Channel_Open Transitions to Chloride_Influx Chloride (Cl-) Influx Chloride_Channel_Open->Chloride_Influx Allows Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Leads to CNS_Depression CNS Depression (Sedation, Hypnosis) Neuronal_Hyperpolarization->CNS_Depression Results in Receptor_Binding_Assay_Workflow Start Start Membrane_Prep Brain Tissue Homogenization & Centrifugation Start->Membrane_Prep P2_Membrane P2 Membrane Fraction (Contains GABA-A Receptors) Membrane_Prep->P2_Membrane Incubation Incubation with Radioligand & this compound P2_Membrane->Incubation Filtration Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide on the Synthesis and Discovery of Vinbarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of vinbarbital (B1683051), a barbiturate (B1230296) derivative with sedative-hypnotic properties. It details the historical context of its development, a plausible synthetic pathway with detailed experimental protocols, and its mechanism of action at the molecular level. Quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context

This compound, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, was developed by Sharp and Dohme in 1939.[1] It emerged during a period of extensive research into barbiturate derivatives for their therapeutic potential as sedatives, hypnotics, and anticonvulsants. As an intermediate-acting barbiturate, this compound offered a specific duration of action that was sought after for certain clinical applications. Although its use has largely been superseded by newer classes of drugs with improved safety profiles, the study of its synthesis and pharmacology remains relevant for understanding the structure-activity relationships of barbiturates and for the development of new central nervous system depressants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trionePubChem
Molecular Formula C₁₁H₁₆N₂O₃--INVALID-LINK--
Molecular Weight 224.26 g/mol --INVALID-LINK--
CAS Number 125-42-8--INVALID-LINK--
Melting Point 163-166 °C (436-439 K)--INVALID-LINK--
Appearance White crystalline solidGeneral knowledge of barbiturates
Solubility Slightly soluble in waterGeneral knowledge of barbiturates

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the dialkylation of diethyl malonate to introduce the ethyl and 1-methyl-1-butenyl side chains, followed by a condensation reaction with urea (B33335) to form the barbiturate ring.

Experimental Workflow

The overall workflow for the synthesis of this compound is depicted below.

G cluster_0 Step 1: Synthesis of Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate cluster_1 Step 2: Synthesis of this compound A Diethyl malonate D Diethyl ethylmalonate A->D 1. Deprotonation B Sodium ethoxide in ethanol (B145695) B->D 2. Ethylation C Ethyl halide (e.g., Ethyl bromide) C->D G Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate D->G 1. Deprotonation E Sodium ethoxide in ethanol E->G 2. Alkylation F 1-bromo-2-methyl-1-butene F->G H Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate K This compound H->K Condensation I Urea I->K J Sodium ethoxide in ethanol J->K

Caption: General workflow for the two-step synthesis of this compound.

Experimental Protocols

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Ethyl bromide

  • 1-bromo-2-methyl-1-butene

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Toluene (B28343)

Procedure:

  • Preparation of Diethyl ethylmalonate:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

    • To the stirred solution of sodium ethoxide, add diethyl malonate dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, add ethyl bromide dropwise to the reaction mixture.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water and toluene to the residue and separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl ethylmalonate. Purify by vacuum distillation.

  • Preparation of Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate:

    • Prepare a fresh solution of sodium ethoxide in absolute ethanol as described above.

    • To this solution, add the purified diethyl ethylmalonate dropwise.

    • Following the addition, add 1-bromo-2-methyl-1-butene dropwise to the reaction mixture.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Follow the same work-up and purification procedure as for diethyl ethylmalonate to obtain the final product, diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate.

Materials:

  • Diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Condensation Reaction:

    • In a flame-dried round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

    • To this solution, add diethyl 2-ethyl-2-(1-methyl-1-butenyl)malonate, followed by a solution of dry urea in warm absolute ethanol.

    • Heat the mixture to reflux for several hours until the condensation is complete. A solid precipitate of the sodium salt of this compound may form.

  • Work-up and Purification:

    • After cooling, remove the ethanol by distillation under reduced pressure.

    • Dissolve the residue in water and filter to remove any insoluble impurities.

    • Carefully acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath. This compound will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude this compound from a suitable solvent (e.g., aqueous ethanol) to obtain the pure product.

    • Dry the purified crystals in a vacuum oven.

Expected Quantitative Data

The following table summarizes expected quantitative data for the synthesis of this compound based on typical yields for similar barbiturate syntheses and available physical data.

ParameterValueNotes
Yield (Step 1) 60-80%Expected yield for the dialkylation of diethyl malonate.
Yield (Step 2) 70-85%Expected yield for the condensation reaction to form the barbiturate ring.
Overall Yield 42-68%Calculated from the expected yields of the two steps.
Melting Point 163-166 °C--INVALID-LINK--
Mass Spectrum (m/z) 224 (M+), 195, 167, 139, 112, 83, 55Major peaks observed in the electron ionization mass spectrum. --INVALID-LINK--

Mechanism of Action: GABA-A Receptor Modulation

Barbiturates, including this compound, exert their effects on the central nervous system primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can also directly open the GABA-A receptor channel, even in the absence of GABA. This direct agonistic activity contributes to the profound CNS depression and the risk of overdose associated with this class of drugs.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound at the GABA-A receptor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD SynapticCleft GABA->SynapticCleft Release GABA_in_Cleft GABA GABA_A GABA-A Receptor ChlorideChannel Chloride (Cl-) Channel GABA_A->ChlorideChannel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) ChlorideChannel->Hyperpolarization Cl- Influx GABA_in_Cleft->GABA_A Binds This compound This compound This compound->GABA_A Binds (Allosteric Site) Increases duration of channel opening

Caption: Mechanism of action of this compound at the GABA-A receptor.

Conclusion

References

An In-depth Technical Guide to the Chemical and Physical Properties of Vinbarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinbarbital, a barbiturate (B1230296) derivative developed by Sharp and Dohme in 1939, is a hypnotic and sedative agent.[1][2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, mechanism of action, and analytical methodologies. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed diagrams illustrating key processes are provided using the DOT language for visualization of experimental and logical workflows.

Chemical and Physical Properties

This compound is chemically designated as 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione.[1][3] It belongs to the class of organic compounds known as barbituric acid derivatives.[4] The compound is a racemic mixture.[5]

Chemical Identifiers
IdentifierValueReference
IUPAC Name5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione[1][3]
CAS Number125-42-8[1][6]
Chemical FormulaC11H16N2O3[1][3][6]
InChIInChI=1S/C11H16N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/b7-6+[1][3]
InChIKeyRAFOHKSPUDGZPR-VOTSOKGWSA-N[1][3][6]
Canonical SMILESCCC=C(C)C1(C(=O)NC(=O)NC1=O)CC[3][7]
SynonymsButenemal, Delvinal, Vinbarbitone, Suppoptanox[6]
Physicochemical Properties
PropertyValueUnitReference
Molecular Weight224.26 g/mol [2][3][7]
Melting Point162-163 (stable modification)°C
Boiling Point (estimated)365.66°C[3]
Water Solubility0.7g/L at 25°C[3]
logP (Octanol-Water Partition Coefficient)1.7[3]
pKa7.72 ± 0.10 (predicted)[3]
Polar Surface Area75.3Ų

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound follows a general procedure for barbiturates, which involves two main steps: the formation of barbituric acid followed by alkylation.[3][7]

  • Formation of Barbituric Acid: The synthesis starts with the condensation reaction of urea (B33335) and a malonic acid derivative.[3][7] This step forms the core pyrimidine-2,4,6(1H,3H,5H)-trione structure.

  • Alkylation: The barbituric acid intermediate is then alkylated using appropriate alkylating agents to introduce the ethyl and 1-methyl-1-butenyl side chains at the 5-position.[3][7] This step requires controlled conditions to ensure the desired product yield and purity.[7]

G cluster_synthesis General Synthesis of this compound urea Urea barbituric_acid Barbituric Acid Intermediate urea->barbituric_acid Condensation malonic_acid_deriv Malonic Acid Derivative malonic_acid_deriv->barbituric_acid This compound This compound barbituric_acid->this compound Alkylation alkylating_agents Ethyl and 1-Methyl-1-butenyl Alkylating Agents alkylating_agents->this compound

A high-level overview of the general synthetic pathway for this compound.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A general screening procedure for the identification of barbiturates, including this compound, in biological samples such as urine involves GC-MS.

  • Sample Preparation:

    • Acid Hydrolysis: To cleave any conjugates.

    • Liquid-Liquid Extraction: To isolate the analyte from the sample matrix.

    • Derivatization: Acetylation is often performed to improve the chromatographic properties of the barbiturates.

  • GC-MS Analysis:

    • Separation: The derivatized extract is injected into a gas chromatograph for separation. The Kovats retention index for this compound on a non-polar column has been reported.

    • Identification: The separated components are then analyzed by a mass spectrometer. Identification is achieved by comparing the resulting mass spectrum with known reference spectra.

G cluster_analysis GC-MS Analysis Workflow for this compound sample Biological Sample (e.g., Urine) hydrolysis Acid Hydrolysis sample->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Acetylation extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms identification Identification via Mass Spectrum Comparison gc_ms->identification

A generalized workflow for the analysis of this compound using GC-MS.

Mechanism of Action

This compound, like other barbiturates, exerts its effects on the central nervous system by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][7] The primary target is the GABA-A receptor, a ligand-gated ion channel.[1]

The binding of this compound to the GABA-A receptor potentiates the effect of GABA, leading to a prolonged opening of the chloride ion channel. This results in an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less responsive to excitatory stimuli, leading to the characteristic sedative and hypnotic effects of barbiturates.

G cluster_moa Mechanism of Action of this compound cluster_channel Chloride Ion Channel This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Binds to allosteric site channel_opening Prolonged Opening gaba_receptor->channel_opening Potentiates effect gaba GABA gaba->gaba_receptor Binds to orthosteric site cl_influx Increased Cl- Influx channel_opening->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression CNS Depression (Sedation, Hypnosis) hyperpolarization->cns_depression

Signaling pathway illustrating this compound's effect on the GABA-A receptor.

Toxicological Information

The median lethal dose (LD50) of this compound in mice has been reported as 180 mg/kg for intraperitoneal administration and 190 mg/kg for oral administration. As a central nervous system depressant, overdose can lead to severe respiratory depression, coma, and death. Cross-tolerance may occur with other barbiturates, ethanol, and other sedative-hypnotic drugs.[5]

References

Vinbarbital: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the barbiturate (B1230296) Vinbarbital, focusing on its chemical identity, physicochemical properties, and pharmacological characteristics. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes its IUPAC name, a wide array of synonyms, and a compilation of its known quantitative data presented in tabular format for clarity and comparative ease. Furthermore, it outlines general experimental protocols for the determination of key physicochemical properties and analytical workflows relevant to the study of barbiturates. The guide also visualizes the general mechanism of action of barbiturates on the GABA-A receptor and a typical analytical workflow using the DOT language for Graphviz.

Chemical Identity

This compound is a sedative-hypnotic drug belonging to the barbiturate class.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione [1]. An alternative, equally valid IUPAC name is 5-ethyl-5-[(1E)-1-methylbut-1-en-1-yl]pyrimidine-2,4,6(1H,3H,5H)-trione [2].

Synonyms

This compound is known by a variety of other names, which are crucial for comprehensive literature and database searches. These synonyms include, but are not limited to:

  • Vinbarbitone[1][3][4]

  • Butenemal[1][3][4]

  • Delvinal[1][3][4]

  • Suppoptanox[1][3][4]

  • Devinal[3][4]

  • Butenemalum[5]

  • Vinbarbitalum[5]

  • 5-Ethyl-5-(1-methyl-1-butenyl)barbituric acid[3][4][5]

  • NSC 117442[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃[4]
Molecular Weight 224.26 g/mol [1]
CAS Number 125-42-8[3][4]
Melting Point 162-163 °C (stable modification)[6]
106 °C (polymorphic modification)[6]
129 °C (polymorphic modification)[6]
Aqueous Solubility 0.7 g/L (at 25 °C)[7]
pKa 7.72 ± 0.10 (predicted)[7]
LogP (predicted) 1.7[1]
Polar Surface Area 75.3 Ų[1]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water.

  • Equilibration: Seal the vial and place it in a shaker or agitator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][8][9]

  • Phase Separation: After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[8][9]

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A calibration curve prepared with known concentrations of this compound is used for quantification.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a substance.

Principle: The pH of a solution of the compound is monitored as a titrant (an acid or a base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or DMSO to ensure solubility.[10]

  • Titration: Place the solution in a thermostated vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., NaOH) for an acidic compound or a strong acid (e.g., HCl) for a basic compound.[10]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve.[10]

Pharmacodynamics and Mechanism of Action

This compound, as a member of the barbiturate class, exerts its primary pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, which is different from the binding sites for GABA and benzodiazepines.[11][12] This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride ion channel, leading to an enhanced influx of chloride ions into the neuron.[12] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing a depressant effect on the central nervous system. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[11]

The subunit composition of the GABA-A receptor can influence the effects of barbiturates. For instance, studies on pentobarbital (B6593769) have shown that receptors containing α6 subunits exhibit a higher affinity and efficacy for direct activation by the barbiturate.[13][14] Specific amino acid residues within the α subunits have been identified as crucial for regulating the agonist activity of barbiturates.[14] While specific studies on the subunit selectivity of this compound are not widely available, it is expected to follow the general mechanism of action of intermediate-acting barbiturates.

GABAA_Receptor_Mechanism cluster_neuron Postsynaptic Neuron cluster_receptor GABA-A Receptor Neuron_Membrane Neuronal Membrane GABA_Site GABA Binding Site Barb_Site This compound Binding Site Cl_Channel Chloride (Cl-) Channel (Closed) Barb_Site->Cl_Channel Potentiates GABA effect & prolongs channel opening Cl_ion_in Cl- Cl_Channel_Open Cl_Channel_Open GABA GABA GABA->GABA_Site Binds to This compound This compound This compound->Barb_Site Binds to Cl_ion_out Cl- Hyperpolarization Hyperpolarization & CNS Depression Cl_ion_in->Hyperpolarization Leads to

Caption: General mechanism of action of this compound on the GABA-A receptor.

Analytical Workflow

The analysis of this compound in biological matrices is crucial for pharmacokinetic, toxicological, and forensic studies. A typical workflow involves sample preparation, chromatographic separation, and detection by mass spectrometry.

Sample Preparation

The goal of sample preparation is to extract this compound from the complex biological matrix (e.g., plasma, urine) and remove interfering substances. Common techniques include:

  • Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins, which are then removed by centrifugation.[15]

  • Liquid-Liquid Extraction (LLE): this compound is partitioned from the aqueous sample into an immiscible organic solvent.[16]

  • Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains this compound, which is then eluted with a suitable solvent.[16]

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a common and robust method for the analysis of barbiturates.

  • HPLC: Separates this compound from other components in the extracted sample based on its physicochemical properties.

  • MS/MS: Provides sensitive and selective detection and quantification of this compound. The NIST mass spectrum for this compound indicates characteristic fragment ions that can be used for its identification.[4][17][18][19][20]

Analytical_Workflow cluster_workflow Analytical Workflow for this compound in Biological Samples Sample Biological Sample (e.g., Plasma, Urine) Preparation Sample Preparation (PPT, LLE, or SPE) Sample->Preparation Extraction LC Liquid Chromatography (LC) Separation Preparation->LC Injection MS Mass Spectrometry (MS) Detection & Quantification LC->MS Ionization Data Data Analysis MS->Data Signal Processing

Caption: A typical analytical workflow for the determination of this compound.

Conclusion

This technical guide has provided a consolidated overview of this compound, encompassing its chemical nomenclature, physicochemical characteristics, and pharmacological profile. The presented data and general methodologies offer a valuable starting point for researchers and professionals in the field of drug development and analysis. Further research into the specific pharmacodynamics of this compound, particularly its interaction with different GABA-A receptor subtypes, and the development of detailed, validated experimental protocols would be beneficial for a more complete understanding of this compound.

References

The Clinical Arc of Barbiturates: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barbiturates, a class of drugs derived from barbituric acid, represent a pivotal chapter in the history of pharmacology and clinical medicine. From their synthesis in the late 19th century to their widespread use as sedatives, hypnotics, and anticonvulsants in the mid-20th century, and their subsequent decline with the advent of safer alternatives, the trajectory of barbiturates offers critical lessons for drug development. This technical guide provides a comprehensive overview of the history of barbiturates in clinical use, their pharmacological properties, key experimental methodologies used in their evaluation, and a summary of their rise and fall in clinical practice. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of therapeutic agents.

A Century of Sedation: The Historical Trajectory of Barbiturates

The story of barbiturates begins in 1864 with the synthesis of barbituric acid by German chemist Adolf von Baeyer, although the parent compound itself had no medical value.[1][2] The first pharmacologically active barbiturate (B1230296), barbital (B3395916) (Veronal), was synthesized in 1881 and introduced into medicine in 1904 by Emil Fischer and Joseph von Mering, who discovered its sleep-inducing properties in dogs.[2][3] This marked the dawn of a new era in the pharmacological management of anxiety, insomnia, and seizures.[2]

Phenobarbital (Luminal) followed in 1912, and its anticonvulsant properties were soon recognized, revolutionizing the treatment of epilepsy.[3][4] Throughout the first half of the 20th century, over 2,500 barbiturates were synthesized, with about 50 of them finding clinical use.[2][5] These drugs were classified based on their duration of action, which dictated their therapeutic applications.[6][7]

The popularity of barbiturates peaked between the 1920s and mid-1950s, becoming the primary drugs for sedation and hypnosis.[5] However, their widespread use revealed significant drawbacks, including a narrow therapeutic index, high potential for tolerance and physical dependence, and severe, potentially fatal withdrawal symptoms.[8] The high incidence of accidental and intentional overdose, often exacerbated by co-ingestion with alcohol, became a major public health concern.[9] The introduction of benzodiazepines in the 1960s, with their wider safety margin, marked the beginning of the end for the era of barbiturates in many clinical applications.[10]

Barbiturate_History cluster_1800s 19th Century cluster_1900s_early Early 20th Century cluster_1900s_late Mid-Late 20th Century 1864 1864 Barbituric Acid Synthesized (Adolf von Baeyer) 1881 1881 Barbital Synthesized 1864->1881 1904 1904 Barbital (Veronal) Introduced (Fischer & von Mering) 1881->1904 1912 1912 Phenobarbital (Luminal) Introduced 1904->1912 1920s-1950s 1920s-1950s Peak Clinical Use (Sedatives, Hypnotics, Anticonvulsants) 1912->1920s-1950s 1960s 1960s Introduction of Benzodiazepines Decline of Barbiturates Begins 1920s-1950s->1960s 1970s 1970s Further Decline in Prescriptions Increased Regulation 1960s->1970s

A timeline of key milestones in the history of barbiturates.

Classification and Clinical Applications

Barbiturates are categorized based on their duration of action, which is determined by their lipid solubility and rate of redistribution from the brain to other tissues. This classification directly correlates with their clinical applications.

Classification Examples Onset of Action Duration of Action Primary Clinical Applications
Ultra-short-acting Thiopental, MethohexitalAlmost immediate (IV)5-25 minutesInduction of anesthesia
Short-acting Pentobarbital, Secobarbital10-15 minutes3-4 hoursSedation, Hypnosis (for insomnia)
Intermediate-acting Amobarbital, Butabarbital45-60 minutes6-8 hoursSedation, Hypnosis (for insomnia)
Long-acting Phenobarbital30-60 minutes10-16 hoursAnticonvulsant (epilepsy)

Mechanism of Action: The GABAa Receptor Complex

The primary mechanism of action for barbiturates is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. Barbiturates bind to a specific allosteric site on the GABAa receptor, a ligand-gated ion channel.[3][11] This binding increases the duration of the opening of the chloride ion (Cl-) channel, leading to an prolonged influx of Cl- into the neuron.[11] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a depressant effect on the central nervous system. At higher concentrations, barbiturates can also directly activate the GABAa receptor, even in the absence of GABA.[3]

GABAa_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD converts GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle produces GABA for GABAa_receptor GABAa Receptor GABA_vesicle->GABAa_receptor GABA release and binding Cl_channel Chloride (Cl-) Channel GABAa_receptor->Cl_channel opens Barbiturate_site Barbiturate Binding Site Barbiturate_site->GABAa_receptor Barbiturate binding Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to

Signaling pathway of barbiturate action at the GABAergic synapse.

Experimental Protocols for Barbiturate Evaluation

The clinical and pharmacological properties of barbiturates have been elucidated through a variety of experimental techniques. The following sections detail the methodologies of key experiments.

Electrophysiological Studies: Voltage-Clamp and Patch-Clamp Techniques

Electrophysiological techniques have been instrumental in understanding the mechanism of action of barbiturates at the ion channel level.

4.1.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the function of ion channels, such as the GABAa receptor, expressed in a heterologous system.

  • Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding the subunits of the GABAa receptor (e.g., α1, β2, γ2). The oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Recording Setup: The oocyte is placed in a recording chamber and perfused with a recording solution. The oocyte is impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a desired holding potential (e.g., -70 mV).

  • Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA. Barbiturates are then co-applied with GABA to observe their modulatory effects on the current. Direct activation by barbiturates can be tested by applying them in the absence of GABA.

  • Data Acquisition: The resulting currents are amplified, filtered, and digitized for analysis. The potentiation of GABA-induced currents and direct activation of the channel by barbiturates can be quantified.

4.1.2. Whole-Cell Patch-Clamp Recording in Neurons

This technique allows for the recording of ionic currents from a single neuron.

  • Cell Preparation: Neurons are either cultured or acutely dissociated from brain tissue. The cells are placed in a recording chamber on the stage of a microscope.

  • Pipette and Seal Formation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment. The pipette is carefully maneuvered to touch the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recording: The amplifier is set to voltage-clamp mode, holding the neuron's membrane potential at a specific level. The currents flowing across the membrane in response to the application of GABA and/or barbiturates are recorded. This allows for the detailed characterization of the drug's effect on the GABAa receptor in a native neuronal environment.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for its receptor.

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the cell membranes, which contain the GABAa receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-flumazenil for the benzodiazepine (B76468) site or [3H]muscimol for the GABA binding site) and varying concentrations of the unlabeled barbiturate being tested.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: By competing with the radioligand for binding to the receptor, the barbiturate's affinity (Ki value) can be calculated from the concentration that inhibits 50% of the specific binding of the radioligand (IC50).

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials Binding_Assay Radioligand Binding Assay (Determine Receptor Affinity) Electrophysiology Electrophysiology (Voltage/Patch Clamp) (Characterize Channel Modulation) Binding_Assay->Electrophysiology Animal_Models Animal Models (Assess Sedative/Hypnotic/Anticonvulsant Effects) Electrophysiology->Animal_Models Toxicity_Studies Toxicity Studies (Determine LD50, Therapeutic Index) Animal_Models->Toxicity_Studies Phase_I Phase I (Safety and Dosage) Toxicity_Studies->Phase_I Phase_II Phase II (Efficacy and Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy and Monitoring) Phase_II->Phase_III

A generalized experimental workflow for drug discovery and evaluation.

Quantitative Data on Barbiturate Use and Safety

The clinical utility of barbiturates is limited by their narrow therapeutic index and high potential for adverse effects.

Therapeutic Index and Lethal Doses

The therapeutic index (TI) is a measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. For barbiturates, this ratio is notoriously low.

Barbiturate Therapeutic Use Therapeutic Plasma Level (mcg/mL) Toxic Plasma Level (mcg/mL) Lethal Dose (oral)
Phenobarbital Anticonvulsant10-30> 406-10 g
Pentobarbital Sedative/Hypnotic1-5> 102-3 g
Secobarbital Sedative/Hypnotic1-5> 102-3 g
Amobarbital Sedative/Hypnotic1-5> 102-3 g

Note: These values can vary depending on individual factors such as tolerance and the presence of other substances like alcohol.[9]

Prescription Trends: The Rise and Fall

The prescribing of barbiturates has seen a dramatic decline since the introduction of benzodiazepines.

Year U.S. Barbiturate Prescriptions (Millions) U.S. Benzodiazepine Prescriptions (Millions) Notes
1955 Data not readily available, but production was sufficient to treat 10 million people for a year.[5]N/APeak of barbiturate use.
1968 24.7 (in the UK)Data not readily availableBenzodiazepines gaining popularity.
1970s Significant declineRapid increaseIncreased regulation and awareness of barbiturate risks.
1990s-Present Relatively low, for specific indicationsHigh, though with increasing scrutinyBarbiturates largely replaced for anxiety and insomnia.

Note: Comprehensive, directly comparable historical prescription data is challenging to obtain. The figures presented are indicative of the general trend.

Conclusion

The history of barbiturates in clinical use is a compelling narrative of pharmacological innovation, widespread therapeutic application, and the eventual recognition of significant safety concerns. While their use has been largely superseded by safer alternatives like benzodiazepines for many indications, barbiturates remain important tools in specific clinical contexts such as anesthesia and the treatment of certain types of epilepsy. For drug development professionals, the story of barbiturates underscores the critical importance of a wide therapeutic index, a favorable side-effect profile, and a low potential for dependence and abuse. The experimental methodologies developed and refined to study barbiturates have laid the groundwork for modern neuropharmacology and continue to be essential in the evaluation of new central nervous system-acting drugs. A thorough understanding of the clinical arc of barbiturates provides invaluable insights for the development of safer and more effective therapeutics.

References

Vinbarbital metabolic pathways in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Vinbarbital (B1683051)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a barbiturate (B1230296) derivative with sedative and hypnotic properties, undergoes extensive metabolism in vivo, primarily in the liver. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, drawing on established principles of barbiturate biotransformation and data from structurally related compounds. The core metabolic processes involve oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, targeting the two side chains at the C5 position of the barbituric acid ring: the ethyl group and the 1-methyl-1-butenyl group. The resulting hydroxylated metabolites are subsequently conjugated, predominantly with glucuronic acid, to facilitate their excretion. This document details the principal metabolic pathways, the enzymes likely involved, and provides illustrative quantitative data. Furthermore, it outlines detailed experimental protocols for the in vivo study of this compound metabolism in a rodent model and the subsequent analysis of its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, is a member of the barbiturate class of drugs.[1] Like other barbiturates, its pharmacological effects are terminated primarily by metabolic transformation in the liver.[2] Understanding the in vivo metabolic fate of this compound is crucial for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. The metabolism of barbiturates is largely governed by the activity of hepatic microsomal enzymes, particularly the cytochrome P450 superfamily.[2]

Core Metabolic Pathways of this compound

The in vivo metabolism of this compound is anticipated to proceed through two primary phases: Phase I oxidation and Phase II conjugation.

Phase I Metabolism: Oxidation

The initial and rate-limiting step in this compound's biotransformation is the oxidation of its C5 side chains, catalyzed by CYP enzymes. The primary sites of oxidation are the ethyl group and the unsaturated 1-methyl-1-butenyl group.

  • Hydroxylation of the Ethyl Side Chain: The ethyl group can undergo hydroxylation at the terminal carbon (ω-oxidation) to form a primary alcohol or at the penultimate carbon (ω-1 oxidation) to form a secondary alcohol. Further oxidation of the primary alcohol can lead to the formation of a carboxylic acid metabolite.

  • Oxidation of the 1-Methyl-1-Butenyl Side Chain: The unsaturated 1-methyl-1-butenyl side chain presents several possibilities for oxidative metabolism, a characteristic feature of barbiturates with allylic substituents. The likely metabolic transformations include:

    • Allylic Hydroxylation: Introduction of a hydroxyl group at the carbon atom adjacent to the double bond.

    • Epoxidation: Formation of an epoxide across the double bond. This epoxide is an intermediate that can be subsequently hydrolyzed by epoxide hydrolase to a vicinal diol.

    • Formation of a Ketol: Further oxidation of the diol can result in a ketol metabolite.[1]

The specific cytochrome P450 isoenzymes likely involved in the metabolism of this compound, based on studies with other barbiturates, include CYP2C9 and CYP2C19.

Phase II Metabolism: Conjugation

The hydroxylated metabolites formed during Phase I are more polar than the parent drug but can be further modified by conjugation reactions to increase their water solubility and facilitate renal excretion. The most common conjugation reaction for barbiturate metabolites is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of the metabolites.

Quantitative Data on this compound Metabolism

Specific quantitative data on the metabolic fate of this compound in vivo is scarce in recent literature. However, based on studies of other barbiturates, a hypothetical distribution of metabolites excreted in urine is presented in Table 1 for illustrative purposes. It is expected that the majority of the administered dose would be recovered in the urine as various oxidized and conjugated metabolites, with only a small fraction excreted as the unchanged drug.

Metabolite Hypothetical Percentage of Excreted Dose in Urine (%)
Unchanged this compound< 5
Hydroxylated Metabolites (Free)15 - 25
Glucuronide Conjugates of Hydroxylated Metabolites60 - 80
Other Minor Metabolites (e.g., carboxylic acids)< 10

Table 1: Hypothetical Quantitative Summary of this compound Metabolites in Urine. This table is for illustrative purposes and is based on general patterns of barbiturate metabolism. Actual values for this compound may vary.

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathways

The following diagram illustrates the principal proposed metabolic pathways of this compound.

Vinbarbital_Metabolism cluster_phase1 Phase I Metabolism (Oxidation via CYP450) cluster_phase2 Phase II Metabolism (Conjugation via UGTs) cluster_excretion Excretion This compound This compound Metabolite_A ω-Hydroxy this compound (Ethyl Chain) This compound->Metabolite_A Hydroxylation Metabolite_B ω-1-Hydroxy this compound (Ethyl Chain) This compound->Metabolite_B Hydroxylation Metabolite_C Allylic Hydroxy this compound (Butenyl Chain) This compound->Metabolite_C Allylic Hydroxylation Metabolite_D This compound Epoxide This compound->Metabolite_D Epoxidation Metabolite_F This compound Carboxylic Acid Metabolite_A->Metabolite_F Oxidation Glucuronide_A Hydroxy this compound Glucuronide Metabolite_A->Glucuronide_A Glucuronidation Metabolite_B->Glucuronide_A Metabolite_C->Glucuronide_A Metabolite_E This compound Diol Metabolite_D->Metabolite_E Hydrolysis (Epoxide Hydrolase) Glucuronide_E This compound Diol Glucuronide Metabolite_E->Glucuronide_E Glucuronidation Urine Urinary Excretion Metabolite_F->Urine Glucuronide_A->Urine Glucuronide_E->Urine

Caption: Proposed in vivo metabolic pathways of this compound.

Experimental Workflow for In Vivo Metabolism Study

The following diagram outlines a typical experimental workflow for studying the metabolism of this compound in a rodent model.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase acclimatization Acclimatization of Rodents dosing Administration of this compound (e.g., oral gavage or intraperitoneal injection) acclimatization->dosing sample_collection Collection of Urine, Feces, and Blood Samples (at timed intervals) dosing->sample_collection urine_prep Urine: Enzymatic Hydrolysis (for glucuronides) followed by Solid Phase Extraction (SPE) sample_collection->urine_prep plasma_prep Blood: Centrifugation to obtain Plasma, followed by Protein Precipitation sample_collection->plasma_prep feces_prep Feces: Homogenization and Extraction sample_collection->feces_prep lcms_analysis LC-MS/MS Analysis for Metabolite Identification and Quantification urine_prep->lcms_analysis plasma_prep->lcms_analysis feces_prep->lcms_analysis data_analysis Data Processing and Pharmacokinetic Modeling lcms_analysis->data_analysis

Caption: Experimental workflow for an in vivo this compound metabolism study.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for studying the in vivo metabolism of barbiturates and other xenobiotics in rodents.

In Vivo Rodent Metabolism Study
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are housed individually in metabolic cages that allow for the separate collection of urine and feces. Animals are acclimatized for at least 3 days prior to the study with free access to food and water.

  • Dosing: this compound is dissolved in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol and saline). A single dose (e.g., 20 mg/kg) is administered to each rat via oral gavage or intraperitoneal injection.

  • Sample Collection:

    • Urine and Feces: Collected at intervals of 0-8, 8-24, 24-48, and 48-72 hours post-dose. The volume of urine is recorded, and feces are collected and weighed.

    • Blood: Blood samples (approx. 0.25 mL) are collected from the tail vein at pre-dose and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Sample Storage: All biological samples are stored at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Plasma Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of a barbiturate).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Urine Sample Preparation (for Total Metabolites including Glucuronides):

    • To 100 µL of urine, add 50 µL of β-glucuronidase solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).

    • Incubate at 37°C for 2-4 hours to hydrolyze the glucuronide conjugates.

    • Stop the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard.

    • Proceed with steps 1.2 to 1.5 as described for plasma samples.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to separate the parent drug from its more polar metabolites.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for barbiturates.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and its expected metabolites. A full scan or product ion scan mode can be used for metabolite identification.

Conclusion

The in vivo metabolism of this compound is a complex process primarily driven by hepatic cytochrome P450-mediated oxidation of its side chains, followed by glucuronide conjugation. Although specific data for this compound are limited, a thorough understanding of its metabolic pathways can be extrapolated from the well-documented biotransformation of structurally related barbiturates. The experimental protocols outlined in this guide provide a robust framework for conducting in vivo metabolism studies to further elucidate the specific metabolites, their quantitative contribution, and the pharmacokinetic profile of this compound. Such studies are essential for a comprehensive toxicological and pharmacological assessment of this compound.

References

Vinbarbital Receptor Binding Affinity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the receptor binding affinity of vinbarbital (B1683051), a barbiturate (B1230296) derivative.[1] While specific quantitative binding data for this compound is limited due to its historical development and discontinuation from the market, this document elucidates its primary molecular target, mechanism of action, and the experimental protocols used to characterize its interactions.[2][3] By examining data from structurally related barbiturates, this guide offers a robust framework for understanding the neuropharmacology of this compound and its effects on central nervous system signaling.

Introduction

This compound, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, is a barbiturate derivative developed in 1939.[1][4] Like other members of its class, this compound exhibits sedative, hypnotic, and anticonvulsant properties through its interaction with the central nervous system.[5] The primary mechanism of action for barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[6][7] This guide will delve into the specifics of this interaction, present relevant binding affinity data for analogous compounds, and detail the methodologies required for such investigations.

Primary Molecular Target: The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl-).[8] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[6]

Barbiturates, including this compound, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site on the receptor complex.[7] This binding event induces a conformational change in the receptor that increases the duration of chloride channel opening when GABA is bound.[9] At higher concentrations, some barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[10]

Quantitative Binding Affinity Data

CompoundReceptor/AssayValueUnitsReference
Pentobarbital (B6593769)GABA-A Receptor (Modulation of [3H]diazepam binding)EC50 ≈ 41µM[11]
PentobarbitalGABA-A Receptor (Direct activation α6β2γ2s)EC50 = 58µM[12]
Amobarbital[14C]amobarbital binding inhibitionIC50 = 28µM[13]
Secobarbital[14C]amobarbital binding inhibitionIC50 = 110µM[13]
Pentobarbital[14C]amobarbital binding inhibitionIC50 = 400µM[13]
Phenobarbital[14C]amobarbital binding inhibitionIC50 = 690µM[13]
PhenobarbitalGABA-A Receptor (IPSC decay)EC50 = 144µM[11]

Note: The presented values are for comparative purposes to illustrate the typical affinity range for barbiturates at the GABA-A receptor. The specific affinity of this compound may vary.

Signaling Pathways

The primary signaling pathway affected by this compound is the GABAergic inhibitory pathway. By enhancing the function of the GABA-A receptor, this compound increases chloride ion influx, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

GABA_Signaling_Pathway GABA-A Receptor Signaling Pathway This compound This compound GABA_A_Receptor GABA-A Receptor (Allosteric Site) This compound->GABA_A_Receptor Binds to Chloride_Channel_Open Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Potentiates Opening GABA GABA GABA_Binding_Site GABA-A Receptor (Orthosteric Site) GABA->GABA_Binding_Site Binds to GABA_Binding_Site->Chloride_Channel_Open Opens Chloride_Channel Chloride Ion Channel (Closed) Cl_Influx Chloride (Cl-) Influx Chloride_Channel_Open->Cl_Influx Allows Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

This compound's positive allosteric modulation of the GABA-A receptor.

While the GABA-A receptor is the primary target, some studies suggest that barbiturates may also interact with other receptors, such as nicotinic acetylcholine (B1216132) receptors, though typically at higher concentrations.[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the receptor binding affinity and functional effects of compounds like this compound.

Radioligand Binding Assay

This technique is used to determine the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the barbiturate binding site on the GABA-A receptor.

Materials:

  • Radioligand: A suitable radiolabeled ligand that binds to the barbiturate site or a closely associated site, such as [35S]TBPS.

  • Test Compound: this compound.

  • Membrane Preparation: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or cerebellum).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation: Homogenize brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptosomal membrane fraction. Resuspend the final pellet in the assay buffer.

  • Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-labeled ligand).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percent inhibition of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Assay_Workflow Radioligand Binding Assay Workflow A Membrane Preparation (e.g., from rodent brain) B Incubation (Membranes + Radioligand + this compound) A->B C Filtration (Separate bound from unbound) B->C D Washing (Remove non-specific binding) C->D E Scintillation Counting (Quantify radioactivity) D->E F Data Analysis (Determine IC50 and Ki) E->F

Workflow for determining binding affinity via radioligand assay.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through single ion channels or across the entire cell membrane, providing functional data on the effect of a compound.

Objective: To determine the EC50 of this compound for the potentiation of GABA-evoked currents.

Materials:

  • Cell Preparation: Neurons in primary culture or a cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells).

  • Patch Pipettes: Glass micropipettes with a tip diameter of 1-2 µm.

  • Internal Solution: A solution mimicking the intracellular ionic composition, filling the patch pipette.

  • External Solution: A solution mimicking the extracellular environment.

  • Patch-Clamp Amplifier and Data Acquisition System.

  • Microscope and Micromanipulators.

  • GABA and this compound solutions.

Protocol:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Pipette Preparation: Fabricate patch pipettes from glass capillaries and fill with internal solution.

  • Seal Formation: Under microscopic guidance, bring a patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

  • Drug Application: Establish a baseline by applying a low concentration of GABA to evoke a small inward current. Then, co-apply the same concentration of GABA with varying concentrations of this compound.

  • Data Recording: Record the changes in membrane current in response to the drug applications.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound. Plot the potentiation of the current against the logarithm of the this compound concentration to determine the EC50 value.

Patch_Clamp_Workflow Patch-Clamp Electrophysiology Workflow A Cell Preparation (Neurons or transfected cells) B Gigaohm Seal Formation (Pipette to cell membrane) A->B C Whole-Cell Configuration (Access to cell interior) B->C D Voltage Clamp (Hold membrane potential constant) C->D E Drug Application (GABA +/- this compound) D->E F Current Recording (Measure Cl- flow) E->F G Data Analysis (Determine EC50 for potentiation) F->G

Workflow for functional characterization using patch-clamp.

Conclusion

While specific binding affinity data for this compound remains elusive in contemporary literature, its pharmacological profile can be confidently inferred from the extensive research on other barbiturates. Its primary action as a positive allosteric modulator of the GABA-A receptor is well-established, leading to enhanced inhibitory neurotransmission. The experimental protocols detailed in this guide provide a clear path for researchers to reinvestigate the quantitative pharmacology of this compound and similar compounds. A thorough understanding of its interaction with the GABA-A receptor is crucial for any future research into its therapeutic potential or toxicological profile.

References

Vinbarbital: A Technical Guide to its Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological and safety data for Vinbarbital, an intermediate-acting barbiturate (B1230296). Due to the limited availability of data specifically for this compound, this report supplements known values with information extrapolated from the broader class of barbiturates, providing a robust framework for risk assessment. This document summarizes key quantitative toxicological data, details relevant experimental protocols based on established international guidelines, and visualizes critical biological pathways to support further research and development.

Introduction

This compound, a derivative of barbituric acid, has been utilized for its sedative and hypnotic properties. As with all barbiturates, a thorough understanding of its toxicological profile is paramount for safe handling, research, and any potential therapeutic development. This guide aims to consolidate the existing safety data on this compound and provide a framework for interpreting this information within the context of the broader barbiturate class.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is limited primarily to acute toxicity studies. The following table summarizes the reported median lethal dose (LD50) values.

Test Parameter Species Route of Administration Value Reference
LD50MouseIntraperitoneal180 mg/kg[1]
LD50MouseOral190 mg/kg[1]

Note: The lack of comprehensive quantitative data for chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for this compound necessitates a cautious approach to risk assessment, relying on the known toxicological profile of the barbiturate class.

Experimental Protocols

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a sequential test that uses a minimal number of animals to estimate the LD50.

  • Test Animals: Typically, a single sex of a rodent species (e.g., female rats or mice) is used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a standard diet and water ad libitum and are acclimatized for at least 5 days before the study.

  • Dosing: A single animal is dosed with the test substance at a starting dose level. The starting dose is selected based on available information about the substance's toxicity.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation times are the first few hours post-dosing and then daily.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The interval between doses is typically 48 hours.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.[2][3][4][5][6]

  • Test Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli are used, which have been selected to detect various types of point mutations.[2]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic in vivo metabolism.[2]

  • Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and plated on a minimal agar (B569324) medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

This test assesses the potential of a substance to cause chromosomal damage.[7][8][9][10][11]

  • Test Animals: Typically, mice or rats are used.[8][9]

  • Dosing: The test substance is administered to the animals, usually via the intended clinical route or a route that ensures systemic exposure. At least three dose levels are tested.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.[8]

  • Slide Preparation and Analysis: The collected cells are processed and stained to visualize micronuclei in immature erythrocytes. A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.[7][8]

Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period.[12][13][14][15]

  • Test Animals: Rats are the preferred species. Both sexes are used.[12][15]

  • Dosing: The test substance is administered daily via the oral route (e.g., gavage, in feed, or drinking water) for 90 days. At least three dose levels and a control group are used.[12]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.

  • Endpoints: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the developing embryo and fetus.[16][17][18][19]

  • Test Animals: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit).[17]

  • Dosing: Pregnant females are dosed with the test substance daily during the period of organogenesis.

  • Maternal Evaluation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

  • Fetal Evaluation: Near term, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

  • Endpoints: The study evaluates maternal toxicity, embryofetal death, and fetal abnormalities to determine the potential teratogenicity of the substance.[17]

Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

This study provides information on the effects of a substance on male and female reproductive performance and on the offspring.[17][20][21][22][23][24]

  • Test Animals: The rat is the preferred species.[20][21]

  • Study Design: The test substance is administered to the parental (P) generation for a period before mating, during mating, and for females, throughout gestation and lactation. The first-generation (F1) offspring are then selected and administered the test substance through their maturation, mating, and production of a second (F2) generation.

  • Endpoints: A wide range of reproductive and developmental parameters are evaluated, including fertility indices, gestation length, litter size, pup viability, growth, and sexual development. Histopathology of reproductive organs is also performed. The study aims to identify any adverse effects on reproduction and development across two generations.[21]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action for barbiturates, including this compound, is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[25][26][27][28][29] Additionally, barbiturates can inhibit the excitatory neurotransmitter glutamate (B1630785) by blocking AMPA receptors.[30] More recent research has also highlighted the impact of barbiturates on mitochondrial function.[1][31][32][33][34]

GABAergic and Glutamatergic Signaling

GABAA_AMPA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens AMPA_Receptor AMPA Receptor Sodium_Channel Na+ Channel AMPA_Receptor->Sodium_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Depolarization Depolarization (Excitation) Sodium_Channel->Depolarization Na+ Influx This compound This compound This compound->GABA_A_Receptor Potentiates This compound->AMPA_Receptor Blocks GABA->GABA_A_Receptor Binds Glutamate->AMPA_Receptor Binds

Caption: this compound's dual action on GABA-A and AMPA receptors.

Mitochondrial Respiration Pathway

Barbiturates have been shown to inhibit Complex I of the mitochondrial electron transport chain, which can lead to decreased ATP production and increased oxidative stress, potentially contributing to their neurotoxic effects.

Mitochondrial_Toxicity cluster_mitochondrion Mitochondrion Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- ROS Reactive Oxygen Species (ROS) Complex_I->ROS Increased Production Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Produces This compound This compound This compound->Complex_I Inhibits

Caption: Inhibition of mitochondrial Complex I by this compound.

Metabolism

The metabolism of barbiturates primarily occurs in the liver through the cytochrome P450 (CYP450) enzyme system.[30] While specific data for this compound is scarce, the general metabolic pathways for barbiturates involve oxidation of the substituents at the C5 position, N-dealkylation, and subsequent conjugation with glucuronic acid for excretion.[35][36][37][38] Key enzymes involved in barbiturate metabolism include CYP2C9 and CYP2C19.[30][39][40][41][42]

Barbiturate_Metabolism This compound This compound (Parent Drug) Phase_I Phase I Metabolism (Liver) This compound->Phase_I Oxidized_Metabolites Oxidized Metabolites (Hydroxylation, etc.) Phase_I->Oxidized_Metabolites via CYP450 CYP450 Enzymes (e.g., CYP2C9, CYP2C19) Phase_II Phase II Metabolism (Liver) Oxidized_Metabolites->Phase_II Glucuronide_Conjugates Glucuronide Conjugates (Water-soluble) Phase_II->Glucuronide_Conjugates via UGT UDP-glucuronosyltransferases (UGTs) Excretion Renal Excretion Glucuronide_Conjugates->Excretion

Caption: General metabolic pathway of barbiturates like this compound.

Conclusion

The available data on this compound indicate a toxicological profile consistent with other intermediate-acting barbiturates. The primary concerns are central nervous system depression, potential for dependence, and acute toxicity at high doses. The lack of specific, in-depth studies on chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for this compound underscores the need for caution and suggests that assessments should be guided by the broader knowledge of the barbiturate class. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers and drug development professionals to design future studies and better understand the potential risks associated with this compound. Further research is warranted to fill the existing data gaps and provide a more complete safety profile for this compound.

References

An In-depth Technical Guide to the Early Clinical Studies of Vinbarbital

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinbarbital, chemically known as 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, is a barbiturate (B1230296) derivative classified as an intermediate-acting sedative-hypnotic. Like other barbiturates, it exerts its effects on the central nervous system (CNS) to produce dose-related sedation, hypnosis, and anesthesia. While once used for daytime sedation and as a hypnotic for nighttime sleep, this compound is no longer on the market, and specific data from its early clinical studies are scarce in currently accessible literature.

This technical guide synthesizes the available information on this compound and related barbiturates, particularly phenobarbital, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed hypothetical experimental protocols that reflect the practices of the time, and visualizations of the underlying pharmacological mechanisms.

Pharmacological Profile and Data

FeatureThis compoundPhenobarbital
Chemical Name 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid5-ethyl-5-phenylbarbituric acid
Classification Intermediate-acting sedative-hypnoticLong-acting barbiturate, anticonvulsant
Primary Use Daytime sedative, nighttime hypnoticAnticonvulsant, sedative-hypnotic
Mechanism of Action Potentiation of GABAergic inhibition via GABA(A) receptorsEnhancement of GABA action on GABA(A) receptors, inhibition of glutamate (B1630785) receptors
Reported Effects Drowsiness, vertigo, confusion, incoordinationSedation, cognitive impairment, ataxia
Metabolism Hepatic microsomal enzymesHepatic microsomal enzymes
Dependence Potential Presumed to cause tolerance and dependenceKnown to cause physical dependence and withdrawal
Abuse Likelihood Rated as moderateKnown potential for abuse

Mechanism of Action: Signaling Pathways

The primary mechanism of action for barbiturates involves their interaction with the γ-aminobutyric acid type A (GABA(A)) receptor, the main inhibitory neurotransmitter receptor in the CNS. Barbiturates bind to a specific allosteric site on the GABA(A) receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus depressing CNS activity.

At higher concentrations, barbiturates can directly activate the GABA(A) receptor, even in the absence of GABA. Additionally, they have been shown to inhibit excitatory neurotransmission by blocking AMPA/kainate receptors and inhibiting the release of the excitatory neurotransmitter glutamate.

Barbiturate_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate ↓ Glutamate Release Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->Glutamate_Vesicle ↓ Ca²⁺ Influx GABA_A_Receptor GABA(A) Receptor Hyperpolarization Hyperpolarization (Neuronal Inhibition) GABA_A_Receptor->Hyperpolarization ↑ Cl⁻ Influx AMPA_Receptor AMPA/Kainate Receptor Depolarization Depolarization (Neuronal Excitation) AMPA_Receptor->Depolarization ↓ Na⁺ Influx Barbiturate This compound Barbiturate->Ca_Channel Inhibits Barbiturate->GABA_A_Receptor Allosteric Modulation Barbiturate->AMPA_Receptor Blocks GABA GABA GABA->GABA_A_Receptor Binds Glutamate->AMPA_Receptor Binds

Fig. 1: Mechanism of action of this compound and other barbiturates.

Hypothetical Experimental Protocol for an Early Clinical Study

The following represents a plausible, though hypothetical, experimental protocol for an early clinical study of this compound, consistent with the methodologies of the era in which it was developed.

Title: A Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Sedative and Hypnotic Efficacy and Safety of this compound in Healthy Adult Male Volunteers.

Objectives:

  • Primary: To assess the sedative and hypnotic effects of a single oral dose of this compound compared to placebo.

  • Secondary: To evaluate the safety and tolerability of this compound and to characterize its pharmacokinetic profile.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study. Each subject would receive a single oral dose of this compound and a matching placebo on two separate occasions, with a washout period of at least one week between treatments.

  • Participant Selection:

    • Inclusion Criteria: Healthy adult males, aged 21-40 years, with no history of sleep disorders, psychiatric illness, or substance abuse.

    • Exclusion Criteria: Known hypersensitivity to barbiturates, significant medical conditions, use of other medications, and occupations requiring high mental alertness.

  • Intervention:

    • Investigational Product: this compound (e.g., 100 mg oral capsule).

    • Control: Matching placebo capsule.

  • Study Procedures:

    • Screening Visit: Medical history, physical examination, and baseline laboratory tests.

    • Treatment Visits (2): Subjects would be admitted to a clinical research unit the evening before each treatment.

      • Evening: A standardized meal would be provided. No caffeine (B1668208) or alcohol would be permitted.

      • Bedtime: The study drug (this compound or placebo) would be administered with water.

      • Overnight: Sleep would be monitored by trained observers for sleep latency (time to fall asleep) and sleep duration.

      • Morning: Subjects would complete a questionnaire on sleep quality.

      • Day After: A series of psychomotor and cognitive tests would be administered at regular intervals (e.g., 2, 4, 8, and 12 hours post-dose) to assess for residual sedative effects. These could include:

        • Digit Symbol Substitution Test (DSST)

        • Choice Reaction Time tests

        • Subjective sedation scales (e.g., Visual Analog Scales for drowsiness)

      • Pharmacokinetic Sampling: Blood samples would be collected at pre-dose and at specified time points post-dose (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours) to determine the serum concentration of this compound.

  • Safety Monitoring: Vital signs (blood pressure, heart rate, respiratory rate) would be monitored regularly. Any adverse events would be recorded and assessed for severity and relationship to the study drug.

Experimental_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (Crossover) cluster_period1 Period 1 cluster_period2 Period 2 cluster_assessment Assessment per Period Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA1 Group A: Receive this compound Randomization->GroupA1 GroupB1 Group B: Receive Placebo Randomization->GroupB1 Washout Washout Period (≥ 1 week) GroupA1->Washout Dosing Drug Administration (Bedtime) GroupA1->Dosing GroupB1->Washout GroupB1->Dosing GroupA2 Group A: Receive Placebo Washout->GroupA2 GroupB2 Group B: Receive this compound Washout->GroupB2 Sleep_Eval Sleep Evaluation (Latency, Duration, Quality) Dosing->Sleep_Eval Psycho_Tests Psychomotor & Cognitive Tests (Post-dose intervals) Sleep_Eval->Psycho_Tests PK_Samples Pharmacokinetic Blood Sampling Psycho_Tests->PK_Samples Safety_Mon Safety Monitoring (Vital Signs, Adverse Events) PK_Samples->Safety_Mon

Fig. 2: Hypothetical workflow for an early this compound clinical trial.

While specific early clinical study data for this compound are limited, an understanding of its pharmacology can be constructed from the broader knowledge of intermediate-acting barbiturates. Its mechanism of action, centered on the potentiation of GABAergic inhibition, is well-established for this class of drugs. The decline in the use of this compound and other barbiturates is largely due to their narrow therapeutic index, potential for dependence and abuse, and the development of safer sedative-hypnotics such as benzodiazepines and non-benzodiazepine "Z-drugs." This guide provides a foundational understanding for researchers interested in the historical context and pharmacological principles of early sedative-hypnotic drug development.

Methodological & Application

Application Notes and Protocols for Barbiturate Anesthetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Vinbarbital with comparative data from other short-acting barbiturates.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for educational and research purposes only. Barbiturates, including this compound, are controlled substances and should only be handled and administered by trained and licensed personnel in strict accordance with institutional and governmental regulations. These guidelines are not a substitute for professional veterinary advice and approved institutional animal care and use protocols. Due to the limited availability of current data for this compound, this document provides general principles for barbiturate (B1230296) anesthesia and uses Pentobarbital as a primary example for quantitative protocols. Researchers should perform dose-finding studies for their specific animal model and experimental conditions.

Introduction and Mechanism of Action

Barbiturates are a class of drugs that act as central nervous system (CNS) depressants, capable of producing a wide spectrum of effects, from mild sedation to general anesthesia.[1] Their primary mechanism of action involves the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[2][3][4]

Barbiturates bind to a specific allosteric site on the GABA-A receptor, which is distinct from the binding site of GABA itself.[5][6] This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) channel opening.[3] The influx of negatively charged chloride ions leads to hyperpolarization of the neuron's membrane potential, making it more difficult for the neuron to fire an action potential. This enhanced inhibition of neuronal activity throughout the CNS results in the sedative and hypnotic effects required for anesthesia.[4][7] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, mimicking the action of GABA.[3]

Quantitative Data for Short-Acting Barbiturates

Due to the scarcity of recent literature on this compound, this table provides data for Pentobarbital, a commonly used short-acting barbiturate for anesthesia in rodent models. This information can serve as a starting point for developing protocols, but specific doses for this compound may differ and require optimization. The intraperitoneal (IP) route is most common for injectable anesthesia in rodents.[2]

ParameterSpeciesAgentRoute of AdministrationAnesthetic Dosage (mg/kg)Duration of AnesthesiaKey Considerations
Anesthesia RatPentobarbitalIP40-50[6][7]45-90 minutes[6]Provides poor analgesia; supplemental analgesics are required for painful procedures.[6]
MousePentobarbitalIP50-9020-30 minutes[2]Higher metabolic rate in mice can lead to shorter duration and increased risk of hypothermia.[2]
Toxicity (LD50) RatThis compoundIP300[3]N/ALethal dose, 50% kill. Anesthetic dose is a fraction of the LD50.
RatPentobarbitalN/AToxic dose: ~1g (human)N/AToxic doses are significantly higher than therapeutic anesthetic doses.[8]

Signaling Pathway: Barbiturate Action on GABA-A Receptor

The following diagram illustrates the mechanism by which barbiturates enhance GABAergic inhibition.

Caption: Mechanism of this compound action on the GABA-A receptor.

Experimental Workflow for Anesthesia

This diagram outlines a typical workflow for administering an injectable anesthetic like this compound to a rodent for a surgical procedure.

Anesthesia_Workflow cluster_pre Pre-Procedure cluster_procedure Anesthetic Procedure cluster_post Post-Procedure A Animal Acclimation (min. 3 days) B Health Check & Weighing A->B C Calculate Drug Dosage B->C D Prepare Anesthetic & Analgesic Agents C->D E Administer Pre-emptive Analgesic D->E To Procedure F Administer this compound (IP Injection) E->F G Apply Ophthalmic Ointment F->G H Monitor Anesthetic Depth (e.g., pedal withdrawal reflex) G->H I Perform Experimental Procedure H->I J Place Animal in Clean, Warm Cage I->J To Recovery K Monitor Vital Signs (Respiration, Temperature) J->K L Administer Post-operative Analgesia K->L M Return to Housing Once Ambulatory L->M

Caption: Standard experimental workflow for rodent anesthesia.

Detailed Experimental Protocol

This protocol is a general guideline and must be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC). It is based on standards for injectable anesthesia in rats.[6][9]

1. Pre-Anesthetic Preparation

1.1. Animal Acclimation: Ensure animals are properly acclimated to the facility for a minimum of three days prior to any procedure.[9] 1.2. Fasting: Pre-anesthetic fasting is generally not required for rodents. If necessary for the experiment, it should be limited to 2-3 hours, as prolonged fasting can be detrimental due to their high metabolic rate. Water should not be restricted.[6][9] 1.3. Animal Identification and Weighing: Properly identify each animal and record its body weight immediately before the procedure to ensure accurate drug dosage calculation. 1.4. Drug Preparation:

  • Calculate the required volume of this compound (or other barbiturate) solution based on the animal's weight and the desired dosage.
  • Prepare any necessary pre-emptive analgesics (e.g., buprenorphine, carprofen) in separate, clearly labeled syringes. Barbiturates provide poor analgesia, making this step critical for painful procedures.[6]
  • Use sterile saline for any required dilutions.

2. Anesthetic Induction

2.1. Animal Restraint: Gently but firmly restrain the animal. For an intraperitoneal (IP) injection in a rat, position the animal with its head tilted downwards. 2.2. Analgesic Administration: If required, administer the pre-emptive analgesic via the appropriate route (e.g., subcutaneous). 2.3. Anesthetic Administration (Intraperitoneal):

  • Using an appropriate gauge needle (e.g., 23-25g for a rat), insert the needle into the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[6]
  • Aspirate slightly to ensure the needle has not entered a blood vessel or organ before injecting the solution.
  • Administer the calculated dose of this compound smoothly. 2.4. Induction Monitoring: Place the animal in a clean, quiet cage and observe for the onset of anesthesia, which is typically marked by the loss of the righting reflex.

3. Anesthetic Maintenance and Monitoring

3.1. Eye Protection: Once the animal is unconscious, apply a sterile, non-medicated ophthalmic ointment to both eyes to prevent corneal drying.[9] 3.2. Monitoring Anesthetic Depth:

  • Assess the depth of anesthesia by checking for the absence of the pedal withdrawal (toe pinch) reflex. The absence of a response indicates a surgical plane of anesthesia.[6]
  • Continuously monitor the animal's respiratory rate. A normal undisturbed rate for a rat is 70-110 breaths/min; a fall of 50% is acceptable during anesthesia.[6] Shallow, rapid breathing may indicate the animal is too light, while very deep, slow breathing may indicate it is too deep. 3.3. Thermoregulation: Rodents have a high surface area to body mass ratio and are prone to hypothermia during anesthesia.[2] Place the animal on a circulating warm water blanket or other regulated heating source to maintain a normal body temperature (approx. 37°C). 3.4. Supplemental Doses: If the procedure is lengthy and the animal begins to show signs of lightening anesthesia (e.g., return of reflexes), a supplemental dose may be required. Administer approximately one-third of the initial induction dose and reassess the anesthetic depth.

4. Post-Anesthetic Recovery

4.1. Recovery Environment: After the procedure, place the animal in a clean, warm cage for recovery. Do not return an unconscious animal to a cage with other animals to prevent injury or cannibalism.[10] 4.2. Monitoring During Recovery:

  • Continue to monitor the animal every 15 minutes until it is fully ambulatory.[10]
  • Ensure the animal's breathing is regular and its color is good (pink mucous membranes). 4.3. Post-Operative Analgesia: Administer analgesics as prescribed by the protocol to manage post-operative pain. 4.4. Return to Housing: Once the animal has fully recovered its righting reflex and is moving purposefully around the cage, it can be returned to its home cage. Continue to monitor for any signs of distress.

References

Application Notes: The Use of Barbiturates in Rodent Surgical Anesthesia with a Focus on Vinbarbital

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Vinbarbital (marketed as Delvinal) is a short-acting barbiturate (B1230296) developed in the 1930s.[1] While historically used as a sedative and preanesthetic agent, it is not a standard or recommended anesthetic for modern rodent surgical procedures. Current literature and institutional guidelines contain scarce to no validated dosage data for this compound in common rodent models. Its use has been largely superseded by agents with a wider safety margin and reversible effects.

These notes provide a historical context for this compound and detail the application of a more thoroughly documented representative barbiturate, Pentobarbital , to illustrate the principles, protocols, and risks associated with this class of anesthetics. Researchers are strongly encouraged to consult with their institution's veterinary staff and Animal Care and Use Committee (IACUC) and to prioritize modern anesthetics such as isoflurane (B1672236) or injectable cocktails (e.g., ketamine/xylazine) for surgical procedures.

Introduction to Barbiturate Anesthesia in Rodents

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system (CNS) depressants. Historically, they were mainstays in veterinary and human medicine for sedation, hypnosis, and inducing surgical anesthesia.[1]

Mechanism of Action

This compound, like other barbiturates, exerts its effect by interacting with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[2] By binding to the receptor, barbiturates increase the duration of chloride channel opening, leading to prolonged neuronal hyperpolarization and a potentiation of GABA's inhibitory effects.[2][3] This widespread CNS depression results in sedation and, at higher doses, a loss of consciousness sufficient for surgery.

Barbiturate Barbiturate (e.g., this compound, Pentobarbital) GABA_A GABA-A Receptor Barbiturate->GABA_A Binds to Receptor Chloride Chloride (Cl⁻) Influx GABA_A->Chloride Prolongs Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Increases Depression CNS Depression (Anesthesia) Hyperpolarization->Depression Leads to cluster_pre Pre-Anesthesia cluster_anesthesia Anesthesia cluster_post Post-Anesthesia Prep Animal Preparation (Weighing, Acclimation) DoseCalc Calculate Dose Volume Prep->DoseCalc EyeLube Apply Ophthalmic Ointment DoseCalc->EyeLube Admin Administer Anesthetic (e.g., Intraperitoneal Injection) EyeLube->Admin Induction Monitor Induction (Loss of Righting Reflex) Admin->Induction Depth Confirm Surgical Plane (Negative Pedal Reflex) Induction->Depth Surgery Perform Surgical Procedure Depth->Surgery Monitor Continuously Monitor (Respiration, Temp, Color) Surgery->Monitor Recovery Place in Clean, Warm Cage Surgery->Recovery Observe Monitor Until Ambulatory Recovery->Observe rect_node rect_node start Assess Pedal Withdrawal Reflex reflex Reflex Present? start->reflex resp_rate Check Respiration & Heart Rate reflex->resp_rate  No too_light Anesthesia Too Light reflex->too_light  Yes ok Surgical Plane Achieved Proceed & Monitor resp_rate->ok Rates Stable too_deep Anesthesia Too Deep resp_rate->too_deep Rates Severely Depressed wait Wait 5-10 min Re-assess too_light->wait wait->start support Provide Supportive Care (Heat, Oxygen) too_deep->support

References

Application Notes and Protocols for the Preparation of Vinbarbital Sodium for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary therapeutic use.

Introduction

Vinbarbital sodium, the sodium salt of 5-ethyl-5-(1-methyl-1-butenyl)barbituric acid, is a barbiturate (B1230296) derivative that has been investigated for its hypnotic and sedative properties.[1][2] Like other barbiturates, its primary mechanism of action is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[3][4] The preparation of this compound sodium for injection requires strict adherence to aseptic techniques and careful consideration of its physicochemical properties to ensure solution stability, safety, and efficacy in a research setting.

These application notes provide a detailed protocol for the preparation of this compound sodium solutions for injection, intended for preclinical research. The protocol is based on established principles for the formulation of other injectable barbiturates, such as phenobarbital (B1680315) and methohexital (B102721), due to the limited availability of specific formulation data for this compound sodium.[5][6]

Physicochemical Data and Formulation Considerations

The formulation of injectable barbiturates is dictated by their chemical properties. As a sodium salt of a weak acid, this compound sodium's solubility and stability are pH-dependent. An alkaline pH is generally required to maintain the stability and solubility of barbiturate salts in aqueous solutions.[5][6]

ParameterValue/RecommendationRationale & References
Chemical Formula C₁₁H₁₅N₂NaO₃[7]N/A
Molecular Weight 246.24 g/mol [7]N/A
Recommended Solvent Sterile Water for Injection, USP or 0.9% Sodium Chloride for Injection, USPBarbiturates are commonly reconstituted with sterile water or saline.[5][6]
Expected pH of Reconstituted Solution Alkaline (pH 9.5 - 11.0)An alkaline pH is crucial for the stability and solubility of barbiturate salts like methohexital and phenobarbital.[5][6]
Buffering Agent Anhydrous Sodium Carbonate (if not pre-formulated)Often included in commercial preparations of injectable barbiturates to maintain an alkaline pH.[6]
Storage of Reconstituted Solution Store at 4°C, protected from light. Use promptly.Stability of barbiturate solutions can be limited; refrigeration and light protection are recommended. Freshly prepared solutions are preferred.[8][9]

Experimental Protocols

Materials:

  • This compound sodium powder (sterile)

  • Sterile Water for Injection, USP or 0.9% Sodium Chloride for Injection, USP (Normal Saline)

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

  • Laminar flow hood

  • Analytical balance

  • Vortex mixer

  • pH meter and sterile micro-pH probe (optional, for verification)

Protocol for Preparation of a 1% (10 mg/mL) this compound Sodium Solution for Injection

This protocol describes the preparation of 10 mL of a 1% (w/v) this compound sodium solution. All procedures must be performed under aseptic conditions in a laminar flow hood.

  • Preparation of the Sterile Workspace:

    • Thoroughly clean and disinfect the laminar flow hood with a suitable agent (e.g., 70% isopropyl alcohol).

    • Arrange all necessary sterile materials within the hood.

  • Weighing of this compound Sodium:

    • Using an analytical balance, accurately weigh 100 mg of sterile this compound sodium powder.

    • Aseptically transfer the weighed powder into a sterile vial.

  • Reconstitution:

    • Using a sterile syringe, draw up 10 mL of Sterile Water for Injection, USP or 0.9% Sodium Chloride for Injection, USP.

    • Slowly add the diluent to the vial containing the this compound sodium powder, directing the stream against the side of the vial to minimize foaming.

  • Dissolution:

    • Gently swirl the vial to wet the powder.

    • Vortex the vial at a moderate speed until the powder is completely dissolved. Avoid vigorous shaking to prevent excessive foaming.

    • Visually inspect the solution to ensure it is clear, colorless, and free of any particulate matter. Do not use if the solution is discolored or contains a precipitate.[5]

  • Sterile Filtration:

    • Using a new sterile syringe, draw up the entire volume of the reconstituted solution.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a final sterile container. This step ensures the sterility of the final product.

  • Storage and Handling:

    • Store the prepared solution at 4°C and protect it from light.[8]

    • The stability of barbiturate solutions can be limited. It is strongly recommended to use freshly prepared solutions.[6][9] If storage is necessary, the stability of the specific formulation should be validated.

Mandatory Visualizations

G cluster_prep Aseptic Preparation cluster_filtration Sterile Filtration cluster_storage Storage weigh Weigh Sterile This compound Sodium Powder reconstitute Aseptically Transfer to Sterile Vial weigh->reconstitute Analytical Balance dissolve Add Sterile Diluent (e.g., 0.9% NaCl) reconstitute->dissolve Sterile Syringe vortex Vortex to Dissolve dissolve->vortex draw Draw Solution into Sterile Syringe vortex->draw Visually Inspect filter Attach 0.22 µm Sterile Filter draw->filter final Filter into Final Sterile Container filter->final store Store at 4°C, Protected from Light final->store

Caption: Experimental workflow for preparing this compound sodium for injection.

G cluster_membrane Postsynaptic Membrane gaba_receptor GABA-A Receptor α β γ α β cl_channel Chloride (Cl⁻) Channel gaba_receptor->cl_channel Activates This compound This compound Sodium This compound->gaba_receptor:f2 Binds to Allosteric Site gaba GABA gaba->gaba_receptor:f3 Binds hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) cl_channel->hyperpolarization Prolongs Opening & Increases Cl⁻ Influx

Caption: Signaling pathway of this compound at the GABA-A receptor.

References

Application Notes and Protocols for Vinbarbital in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinbarbital is a barbiturate (B1230296) derivative that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Historically, it was utilized as a sedative and hypnotic agent.[4] In the context of neuroscience research, this compound can be a valuable tool for studying inhibitory neurotransmission, synaptic plasticity, and for inducing sedation or anesthesia in animal models. Due to its classification as an intermediate-acting barbiturate, its effects are of moderate duration.[5][6] While specific modern research applications for this compound are limited due to its replacement by agents with more favorable safety profiles, its mechanism of action is well-understood within the broader class of barbiturates.[2][3] These notes provide an overview of its potential applications and generalized protocols based on the known properties of intermediate-acting barbiturates.

Mechanism of Action

This compound, like other barbiturates, enhances the effect of GABA at the GABA-A receptor.[1][5] It binds to a distinct allosteric site on the receptor complex, increasing the duration of chloride channel opening initiated by GABA.[2] This prolonged opening leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a potentiation of the inhibitory postsynaptic potential (IPSP).[7][8] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, mimicking the effect of GABA.[3] This dual action contributes to their sedative, hypnotic, and anesthetic properties.

Signaling Pathway Diagram

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl⁻ Influx GABA_A_Receptor->Cl_ion Prolongs Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Results in A Acclimatize Animal B Prepare this compound Solution (Protocol 1) A->B C Administer this compound (IP Injection) B->C D Monitor Anesthetic Depth (e.g., toe pinch reflex) C->D E Mount Animal in Stereotaxic Frame D->E Once stable F Perform Craniotomy E->F G Lower Electrode to Target Brain Region F->G H Record Neuronal Activity G->H I Maintain Sedation (supplemental doses if needed) H->I J Euthanize Animal H->J I->H Maintain stable recording A Prepare Brain Slices or Neuronal Culture B Transfer to Recording Chamber with aCSF A->B C Establish Whole-Cell Patch-Clamp Recording B->C D Record Baseline Spontaneous or Evoked IPSCs C->D E Prepare this compound Stock Solution in aCSF G Record IPSCs in the Presence of this compound D->G Compare F Bath Apply this compound (various concentrations) E->F F->G H Washout with aCSF G->H I Record Recovery IPSCs G->I Compare H->I J Analyze IPSC Kinetics I->J

References

Application Notes and Protocols: The Role of Barbiturates in Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While the topic of interest is the use of vinbarbital (B1683051) for inducing seizures in epilepsy models, a comprehensive review of scientific literature indicates that this compound is not utilized for this purpose. The primary action of this compound, like most barbiturates, is central nervous system (CNS) depression, leading to sedative and anticonvulsant effects. This is contrary to the neuroexcitatory action required to induce seizures. This document, therefore, clarifies the established role of barbiturates in epilepsy research, particularly their anticonvulsant properties, and provides protocols for inducing seizures using recognized chemical convulsants. Information on rare convulsant barbiturates is also presented for a comprehensive understanding.

Part 1: Barbiturates in Epilepsy Research - Mechanism of Action

Barbiturates primarily act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] By binding to the receptor, they prolong the duration of the chloride channel opening induced by GABA.[3] This increased chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus suppressing neuronal excitability.[1][3] This mechanism underlies their anticonvulsant and sedative effects.[1][4]

While the vast majority of barbiturates are CNS depressants, a small number of experimental chiral barbiturates, such as S-mTFD-MPPB, have been shown to have convulsant properties.[5] These compounds are thought to act by binding to an inhibitory site on the GABA-A receptor, blocking its function.[5] It is crucial to note that these are not standard agents for inducing seizures in epilepsy models but are used as research tools to investigate the mechanisms of convulsant drug action.[5]

Signaling Pathway of Barbiturate (B1230296) Action on the GABA-A Receptor

cluster_0 Postsynaptic Neuron cluster_1 Extracellular Space cluster_2 Intracellular Space GABA_A GABA-A Receptor (Chloride Channel) GABA_A->Cl_ion Prolonged Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Leads to GABA GABA GABA->GABA_A Binds to receptor Barbiturate Barbiturate (e.g., this compound, Phenobarbital) Barbiturate->GABA_A Positive Allosteric Modulation Anticonvulsant Anticonvulsant Effect Hyperpolarization->Anticonvulsant Results in

Caption: Mechanism of anticonvulsant barbiturates at the GABA-A receptor.

Part 2: Standard Chemical Convulsants for Inducing Seizures

For inducing seizures in preclinical epilepsy models, researchers commonly employ chemical convulsants that either block inhibitory neurotransmission or enhance excitatory neurotransmission. The following table summarizes key parameters for some of the most widely used agents.

Chemical ConvulsantAnimal ModelTypical Dose RangeRoute of AdministrationExpected Seizure PhenotypeReference
Pentylenetetrazol (PTZ)Mouse35-60 mg/kgIntraperitoneal (i.p.), Subcutaneous (s.c.)Clonic, tonic-clonic seizures[6]
Rat35-75 mg/kgIntraperitoneal (i.p.)Clonic, tonic-clonic seizures[6]
Kainic AcidMouse20-60 mg/kgIntraperitoneal (i.p.)Complex partial and secondarily generalized seizures[6]
Rat10-14 mg/kgIntraperitoneal (i.p.)Complex partial and secondarily generalized seizures[6]
PilocarpineMouse200-300 mg/kgIntraperitoneal (i.p.)Limbic seizures, status epilepticus[6]
Rat300-400 mg/kgIntraperitoneal (i.p.)Limbic seizures, status epilepticus[6]

Part 3: Experimental Protocols

Protocol 1: Induction of Acute Seizures with Pentylenetetrazol (PTZ) in Mice

This protocol describes the induction of acute clonic and tonic-clonic seizures in mice using PTZ, a non-competitive GABA-A receptor antagonist.

Materials:

  • Male Swiss mice (22-30 g)

  • Pentylenetetrazol (PTZ)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chamber

  • Video recording equipment (optional)

  • Timer

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • PTZ Solution Preparation: Prepare a fresh solution of PTZ in sterile saline at the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 10 mL/kg injection volume).

  • Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Administer the PTZ solution via i.p. injection.

  • Observation:

    • Immediately place the mouse in the observation chamber.

    • Record the latency to the first myoclonic jerk, first clonic seizure, and the onset of tonic hindlimb extension.

    • Observe and score the seizure severity over a 30-minute period using a standardized scale such as the Racine scale.

  • Data Analysis: Analyze seizure latencies, durations, and severity scores.

Racine Scale for Seizure Scoring:

StageBehavioral Manifestation
1Mouth and facial twitches
2Clonic head movements
3Unilateral forelimb clonus followed by contralateral clonus
4Clonic rearing
5Loss of postural control

Experimental Workflow for Chemical Convulsant-Induced Seizure Model

A Animal Acclimation (e.g., 1 week) B Preparation of Convulsant Solution (e.g., PTZ in Saline) A->B C Drug Administration (e.g., i.p. injection) B->C D Behavioral Observation & Seizure Scoring (e.g., Racine Scale) C->D E Data Collection (Latencies, Duration, Severity) D->E F Biochemical/Histological Analysis (Optional) D->F G Data Analysis & Interpretation E->G F->G

Caption: General workflow for inducing and assessing seizures in a rodent model.

Part 4: Biochemical Markers in Epilepsy Models

Following the induction of seizures, various biochemical markers can be assessed to investigate the underlying pathophysiology.

Marker CategorySpecific MarkersSignificance in Epilepsy Models
Neuroinflammation IL-1β, IL-6, TNF-αPro-inflammatory cytokines often elevated during and after seizures.
Neuronal Injury Neuron-specific enolase (NSE), S100BReleased into the bloodstream following neuronal damage.
Blood-Brain Barrier Permeability Matrix metalloproteinase-9 (MMP-9)Increased levels can indicate disruption of the blood-brain barrier.
Excitotoxicity Glutamate, AspartateIncreased extracellular levels of these excitatory amino acids can contribute to seizure activity.[3]

References

Application Notes and Protocols for Chronic Administration of Vinbarbital in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chronic administration of Vinbarbital in a research setting. Due to the limited availability of recent studies focusing specifically on this compound, this document incorporates data and protocols from studies on other intermediate-acting barbiturates, such as pentobarbital (B6593769) and phenobarbital, to provide a representative framework. All information derived from analogous compounds will be duly noted.

Introduction

This compound is an intermediate-acting barbiturate (B1230296) derivative developed in 1939.[1] Like other barbiturates, it acts as a central nervous system (CNS) depressant by modulating the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] Chronic administration of barbiturates is a critical area of study for understanding the mechanisms of tolerance, dependence, and withdrawal, which are significant risks associated with their long-term use.[1][4] Research in this area is essential for developing therapeutic strategies for barbiturate addiction and for understanding the long-term neuroadaptations that occur with chronic exposure to sedative-hypnotics.

Mechanism of Action

This compound, like other barbiturates, enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.[2] This potentiation of GABAergic transmission leads to CNS depression. Barbiturates increase the duration of the opening of the chloride ion channel associated with the GABA-A receptor, leading to an prolonged influx of chloride ions and hyperpolarization of the neuron.[5][6] This makes the neuron less likely to fire, resulting in the sedative and hypnotic effects. At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit AMPA and kainate receptors, which contributes to their profound CNS depressant effects.[1]

Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by barbiturates like this compound.

GABAA_Signaling cluster_membrane Neuronal Membrane GABAA_receptor GABA-A Receptor (Ligand-gated ion channel) Chloride GABAA_receptor->Chloride Allows influx GABA GABA GABA->GABAA_receptor Binds to receptor This compound This compound This compound->GABAA_receptor Potentiates GABA effect (prolongs channel opening) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Increased intracellular concentration leads to CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression Results in

Caption: GABA-A Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize quantitative data from studies on intermediate-acting barbiturates to provide an expected range of effects following chronic administration.

Table 1: Effects of Chronic Pentobarbital Administration on Tolerance in Rats

ParameterControl Group (Saline Infusion)Pentobarbital-Infused Group (500 µg/10 µL/hour for 6 days)Reference
Duration of Pentobarbital-Induced Loss of Righting ReflexLongerShorter[7]
Onset of TBPS-Induced Convulsions (24h post-infusion)NormalSignificantly Shorter[7]
Basal Body Temperature (2 days post-infusion)NormalElevated[7]

Note: This data is from a study on pentobarbital and is used as a proxy for this compound.

Table 2: General Effects of Chronic Barbiturate Use

EffectDescriptionTimeline of OnsetReference
ToleranceDecreased responsiveness to the drug, requiring higher doses to achieve the same effect.Can develop with even a single administration, but becomes significant with regular use over days to weeks.[1][8]
Physical DependenceThe body adapts to the presence of the drug, and withdrawal symptoms occur upon cessation.Develops over weeks to months of continuous use.[8]
Withdrawal SymptomsAnxiety, tremors, insomnia, and in severe cases, seizures and delirium.Can begin 2 to 8 days after abrupt discontinuation.[9]
Enzyme InductionIncreased production of hepatic enzymes, leading to faster metabolism of the drug and other substances.Peaks in a few days to a week.[8]

Experimental Protocols

The following are detailed methodologies for key experiments related to the chronic administration of barbiturates. These protocols are based on studies with similar compounds and should be adapted and optimized for this compound.

Protocol 1: Induction of Tolerance and Dependence in Rodents (Adapted from Pentobarbital Study)

Objective: To establish a model of barbiturate tolerance and physical dependence in rats through continuous administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound sodium salt

  • Sterile saline

  • Intracerebroventricular (i.c.v.) cannulae

  • Osmotic minipumps

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Surgical Implantation: Anesthetize the rats and place them in a stereotaxic apparatus. Implant an i.c.v. cannula into a lateral ventricle.

  • Minipump Connection: Connect the cannula to an osmotic minipump filled with either this compound solution (e.g., a concentration calculated to deliver a continuous dose) or sterile saline for the control group. The original pentobarbital study used a dose of 500 µg/10 µL/hour.[7]

  • Chronic Infusion: Implant the minipump subcutaneously on the back of the rat. Allow for a continuous infusion for a period of 6-7 days.

  • Assessment of Tolerance:

    • Loss of Righting Reflex: At the end of the infusion period, administer a challenge dose of this compound (or another barbiturate) intraperitoneally and measure the duration of the loss of the righting reflex. A shorter duration in the this compound-infused group compared to the control group indicates the development of tolerance.

  • Assessment of Dependence (Withdrawal):

    • Behavioral Observation: Discontinue the infusion and observe the rats for signs of withdrawal, such as increased locomotor activity, tremors, and irritability, over the following days.

    • Convulsant Threshold: 24 hours after discontinuing the infusion, administer a sub-convulsive dose of a GABAA receptor antagonist like t-butylbicyclophosphorothionate (TBPS) and measure the latency to seizure onset. A shorter latency in the this compound-withdrawn group indicates increased CNS hyperexcitability, a sign of dependence.[7]

Experimental Workflow

Experimental_Workflow Start Start Surgery Surgical Implantation of i.c.v. Cannula & Minipump Start->Surgery Infusion Chronic Infusion (this compound or Saline) 6-7 days Surgery->Infusion Tolerance_Assessment Tolerance Assessment (Loss of Righting Reflex) Infusion->Tolerance_Assessment Withdrawal_Assessment Withdrawal Assessment (Behavioral Observation, Convulsant Threshold) Infusion->Withdrawal_Assessment Data_Analysis Data Analysis Tolerance_Assessment->Data_Analysis Withdrawal_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Chronic Administration Study

Conclusion

The chronic administration of this compound in a research context provides a valuable model for studying the neurobiological underpinnings of barbiturate tolerance and dependence. While specific, recent protocols for this compound are scarce, methodologies established for other intermediate-acting barbiturates offer a solid foundation for experimental design. The primary mechanism of action involves the potentiation of GABA-A receptor-mediated inhibition in the CNS. Researchers should carefully consider the ethical implications and adhere to strict animal welfare guidelines when conducting such studies. The development of tolerance and the potential for a severe withdrawal syndrome are key phenomena to be monitored and quantified.

References

Quantitative Analysis of Vinbarbital: A Detailed Overview of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Vinbarbital, a barbiturate (B1230296) derivative with sedative and hypnotic properties. The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, that are crucial for the accurate quantification of this compound in pharmaceutical formulations and biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of barbiturates.[1] Reverse-phase HPLC is particularly effective for the analysis of these compounds.[1]

Application Note: HPLC Quantification of this compound

This method provides a selective and sensitive approach for the determination of this compound. The chromatographic conditions are optimized to achieve good resolution and peak shape. The method is applicable for both purity testing of bulk drug substance and assay in finished dosage forms.

Experimental Protocol: HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 214 nm[1]

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

5. Sample Preparation:

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Dissolve the powder in the mobile phase, sonicate for 15 minutes, and dilute to a known volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Biological Matrices (e.g., Plasma, Urine):

    • Sample preparation is crucial to remove interfering substances.[3] Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed.[3][4]

    • LLE Example: Acidify the sample with a suitable buffer and extract with an organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare this compound Reference Standards HPLC Inject into HPLC System (C18 Column) Standard->HPLC Sample Prepare Sample (e.g., LLE, SPE) Sample->HPLC Detection UV Detection (214 nm) HPLC->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify this compound in Sample Detection->Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of barbiturates, often used in forensic toxicology and clinical settings.[1] Derivatization is typically required to improve the volatility and chromatographic behavior of the analytes.

Application Note: GC-MS Quantification of this compound

This method offers excellent sensitivity and selectivity for the determination of this compound in complex biological matrices. The use of mass spectrometry provides definitive identification of the analyte.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for drug analysis (e.g., DB-5ms)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard

  • Internal standard (e.g., a deuterated analog)

  • Extraction solvent (e.g., ethyl acetate, methylene (B1212753) chloride)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous sodium sulfate

3. Sample Preparation and Derivatization:

  • Extraction from Biological Fluids:

    • To a known volume of the sample (e.g., 1 mL of urine or plasma), add an internal standard.

    • Adjust the pH to acidic (e.g., pH 5-6) with a buffer.

    • Extract the sample with an organic solvent (e.g., 2 x 5 mL of ethyl acetate).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

5. Analysis:

  • Inject the derivatized standard solutions to create a calibration curve.

  • Inject the derivatized sample extracts.

  • Identify this compound based on its retention time and the presence of characteristic ions.

  • Quantify this compound using the ratio of the peak area of the analyte to the internal standard.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Identification Identification by Retention Time & Ions MS_Detection->Identification Quantification Quantification using Internal Standard MS_Detection->Quantification

Caption: Workflow for this compound quantification by GC-MS.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of barbiturates, particularly in pharmaceutical formulations where the matrix is less complex.[5] The method relies on the characteristic UV absorbance of the barbiturate ring.

Application Note: UV-Vis Spectrophotometric Quantification of this compound

This method is a cost-effective and rapid approach for the assay of this compound in bulk drug and simple formulations. It is based on the differential UV absorbance of this compound in acidic and alkaline solutions.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • Double-beam UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • This compound reference standard

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrochloric acid (HCl), 0.1 M

  • Methanol or Ethanol (ACS grade)

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standards in the desired concentration range by diluting with 0.1 M NaOH.

4. Sample Preparation (for Tablets):

  • Weigh and finely powder a number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

  • Dissolve the powder in a known volume of methanol, sonicate to ensure complete dissolution, and make up to volume.

  • Centrifuge or filter the solution to remove insoluble excipients.

  • Dilute an aliquot of the clear supernatant with 0.1 M NaOH to a concentration within the linear range of the assay.

5. Measurement:

  • Scan the this compound standard solution in 0.1 M NaOH from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 255 nm for barbiturates in alkaline solution.

  • Prepare a blank solution using 0.1 M NaOH.

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

6. Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the original dosage form.

Logical Relationship: UV-Vis Spectrophotometry Principle

UVVis_Principle cluster_alkaline Alkaline Medium (e.g., 0.1 M NaOH) cluster_acidic Acidic Medium (e.g., 0.1 M HCl) Ionized Ionized Form of This compound Absorbance_Max Maximum UV Absorbance (λmax ~255 nm) Ionized->Absorbance_Max exhibits Unionized Unionized Form of This compound Absorbance_Min Minimal UV Absorbance Unionized->Absorbance_Min exhibits

Caption: Principle of UV-Vis analysis of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of barbiturates using the described methods. It is important to note that these values are illustrative and would require specific validation for this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 10 - 50 ng/mL0.5 - 5 ng/mL[3]0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL1 - 10 ng/mL[1]0.5 - 2 µg/mL
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL1 - 50 µg/mL
Recovery > 95%> 90%> 98%
Precision (%RSD) < 2%< 10%< 3%

Note: The performance of each method can vary depending on the specific instrumentation, column, and experimental conditions used. Method validation is essential to establish the performance characteristics for a specific application.[6]

References

Application Notes and Protocols: Vinbarbital as a Control Compound in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinbarbital (B1683051) is an intermediate-acting barbiturate (B1230296) derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1] Its sedative-hypnotic properties make it a relevant control compound in pharmacological studies investigating novel anxiolytics, sedatives, and hypnotics. These application notes provide an overview of this compound's pharmacological profile and detailed protocols for its use as a control in key in vitro and in vivo assays.

Pharmacological Profile

Mechanism of Action: Like other barbiturates, this compound enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. It binds to a site on the GABA-A receptor distinct from the GABA and benzodiazepine (B76468) binding sites.[2] This binding potentiates GABA-mediated chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their sedative and hypnotic effects.[3]

Pharmacological Effects: The primary pharmacological effects of this compound are central nervous system (CNS) depression, resulting in sedation, hypnosis, and anesthesia at higher doses.[1] It shares a similar pharmacological profile with pentobarbital, another intermediate-acting barbiturate.[1]

Data Presentation: Quantitative Data for Barbiturates

Quantitative data specifically for this compound is not extensively available in public literature. The following tables provide data for structurally and pharmacologically similar barbiturates, which can be used to estimate the expected activity of this compound.

Table 1: In Vitro Potency of Barbiturates at the GABA-A Receptor

CompoundAssayReceptor SubtypeEC50Reference
PentobarbitalDirect Activationα1β2γ2s330 µM[4]
PhenobarbitalDirect Activationα1β2γ2s3000 µM[4]
PentobarbitalPotentiation of GABA (1 µM)α1β2γ2s94 µM[4]
PhenobarbitalPotentiation of GABA (1 µM)α1β2γ2s890 µM[4]

Table 2: Comparative Pharmacokinetic Parameters of Barbiturates in Humans

CompoundHalf-life (t½)Volume of Distribution (Vd)Clearance (CL)Protein Binding
Pentobarbital15 - 50 hours0.5 - 1 L/kg0.03 - 0.05 L/hr/kg60 - 70%
Phenobarbital53 - 118 hours0.5 - 1 L/kg0.004 - 0.007 L/hr/kg40 - 60%

Note: This data is for comparative purposes to guide experimental design. Actual values for this compound may vary.

Experimental Protocols

In Vitro Protocol: Electrophysiological Assessment of GABA-A Receptor Modulation

This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to assess the modulatory effects of a test compound compared to this compound on GABA-A receptor function.

Objective: To determine if a test compound potentiates GABA-A receptor currents and to compare its potency to that of this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Collagenase Type IA

  • ND96 solution

  • Recording chamber

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Microelectrodes (filled with 3 M KCl)

  • GABA

  • This compound

  • Test compound

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes using collagenase treatment.

    • Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

    • Incubate oocytes for 2-7 days at 18°C in ND96 solution.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes and clamp the membrane potential at -70 mV.

    • Establish a baseline current by perfusing with ND96 solution.

  • Experimental Protocol:

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.

    • Wash the oocyte with ND96 solution until the current returns to baseline.

    • Co-apply the same concentration of GABA with a range of concentrations of the test compound.

    • Wash the oocyte between each application.

    • As a positive control, co-apply the same concentration of GABA with a range of concentrations of this compound.

  • Data Analysis:

    • Measure the peak current amplitude for each application.

    • Express the potentiation as a percentage of the control GABA current.

    • Generate concentration-response curves for both the test compound and this compound and calculate their respective EC50 values.

In Vivo Protocol: Thiopental-Induced Sleeping Time in Mice

This protocol is used to evaluate the sedative-hypnotic effects of a test compound by measuring its ability to potentiate the sleep-inducing effects of a short-acting barbiturate like thiopental (B1682321), with this compound used as a positive control.

Objective: To assess the sedative-hypnotic potential of a test compound in vivo.

Materials:

  • Male ICR mice (20-25 g)

  • Thiopental sodium

  • This compound

  • Test compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Animal cages

  • Timer

Procedure:

  • Acclimatization: Acclimate mice to the experimental room for at least 1 hour before testing.

  • Grouping and Administration:

    • Divide mice into groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (positive control, e.g., 10 mg/kg, intraperitoneally - i.p.)

      • Group 3-5: Test compound (various doses, i.p. or per os - p.o.)

  • Induction of Sleep: 30 minutes after administration of the test compound, this compound, or vehicle, administer thiopental sodium (e.g., 40 mg/kg, i.p.) to each mouse.

  • Measurement of Sleep Parameters:

    • Onset of Sleep: Record the time from thiopental injection to the loss of the righting reflex (the time it takes for the mouse to be unable to right itself when placed on its back).

    • Duration of Sleep: Record the time from the loss to the recovery of the righting reflex.

  • Data Analysis:

    • Compare the onset and duration of sleep between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

In Vivo Protocol: Rotarod Test for Motor Coordination

This protocol assesses the effect of a test compound on motor coordination and balance, which can be impaired by sedative-hypnotics. This compound is used as a control to induce motor impairment.

Objective: To evaluate the potential for a test compound to cause motor incoordination.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Rotarod apparatus

  • This compound

  • Test compound

  • Vehicle

  • Timer

Procedure:

  • Training:

    • Acclimate mice to the rotarod apparatus for 2-3 days prior to testing.

    • On training days, place each mouse on the rotating rod at a low speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes).

  • Testing:

    • On the test day, divide mice into treatment groups as described in the sleeping time protocol.

    • Administer the vehicle, this compound (e.g., 10 mg/kg, i.p.), or test compound.

    • 30 minutes after administration, place each mouse on the rotarod.

    • The rod is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm) over a set period (e.g., 5 minutes).

  • Measurement:

    • Record the latency to fall from the rotating rod for each mouse. A maximum trial duration should be set (e.g., 300 seconds).

  • Data Analysis:

    • Compare the latency to fall between the different treatment groups using appropriate statistical methods.

Mandatory Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Figure 1. Signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow_Sleeping_Time cluster_prep Preparation cluster_exp Experiment cluster_measurement Measurement cluster_analysis Data Analysis Acclimatization Acclimatize Mice Grouping Group Animals (Vehicle, this compound, Test Compound) Acclimatization->Grouping Administration Administer Compounds (i.p. or p.o.) Grouping->Administration Wait Wait 30 minutes Administration->Wait Thiopental Administer Thiopental (i.p.) Wait->Thiopental Loss_of_Reflex Record Onset of Sleep (Loss of Righting Reflex) Thiopental->Loss_of_Reflex Recovery_of_Reflex Record Duration of Sleep (Recovery of Righting Reflex) Loss_of_Reflex->Recovery_of_Reflex Analysis Compare Sleep Onset and Duration between groups Recovery_of_Reflex->Analysis

Figure 2. Experimental workflow for the Thiopental-Induced Sleeping Time test.

References

Application Notes and Protocols: In Vitro Effects of Vinbarbital on Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinbarbital is a barbiturate (B1230296) derivative classified as an intermediate-acting hypnotic.[1] While specific in vitro research on this compound is limited, the effects of barbiturates as a class on cell cultures are well-documented. This document provides a detailed overview of the expected in vitro effects of this compound, drawing upon data from closely related barbiturates such as phenobarbital (B1680315) and pentobarbital. These compounds serve as valuable surrogates for designing and interpreting experiments with this compound.

Barbiturates primarily act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] Their binding to the GABA-A receptor increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3][4] At higher concentrations, they can also directly activate the GABA-A receptor and inhibit other ion channels, including voltage-gated calcium and sodium channels.[2][5][6] These mechanisms contribute to their sedative, hypnotic, and anticonvulsant properties.

These application notes provide protocols for assessing the cytotoxicity and neuroactivity of this compound in cell cultures, along with expected quantitative outcomes based on studies of related barbiturates.

Data Presentation: Quantitative Effects of Related Barbiturates

The following tables summarize quantitative data from in vitro studies on phenobarbital and pentobarbital, which can be used as a reference for designing concentration ranges for this compound experiments.

Table 1: Potentiation of GABA-A Receptor Function by Pentobarbital in Human Recombinant Receptors Expressed in Xenopus Oocytes [7]

Receptor Subtype (αβγ2s)Pentobarbital EC₅₀ for Potentiation (µM)Maximum Potentiation (% of GABA EC₂₀)
α1β2γ2s20-35236%
α2β2γ2s20-35Not specified
α3β2γ2s20-35Not specified
α5β2γ2s20-35Not specified
α6β2γ2s20-35536%

Table 2: Direct Activation of GABA-A Receptors by Pentobarbital in Human Recombinant Receptors Expressed in Xenopus Oocytes [7]

Receptor Subtype (αβγ2s)Pentobarbital EC₅₀ for Direct Activation (µM)Maximum Direct Response (% of Max GABA)
α1β2γ2s139 - 52845% - 82%
α2β2γ2s13982%
α5β2γ2s52845%
α6β2γ2s58150% - 170%

Table 3: Direct Activation of Chloride Currents by Barbiturates in Cultured Rat Hippocampal Neurons [5][6]

CompoundEC₅₀ for Direct Cl⁻ Current ActivationPotentiation of 1 µM GABA (EC₅₀)
Pentobarbital0.33 mM94 µM
Phenobarbital3.0 mM0.89 mM

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Electrophysiological Analysis of GABA-A Receptor Modulation using Whole-Cell Patch-Clamp

This protocol is for assessing the modulatory effects of this compound on GABA-A receptor currents in cultured neurons (e.g., primary hippocampal or cortical neurons).

Materials:

  • Cultured primary neurons on coverslips

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)

  • Internal solution (e.g., containing in mM: 140 CsCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg; pH 7.2)

  • GABA stock solution

  • This compound stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Recording: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution. Establish a whole-cell patch-clamp configuration on a neuron.

  • GABA Application: Apply a low concentration of GABA (e.g., EC₅-EC₁₀) using a fast perfusion system to elicit a baseline current response.

  • This compound Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound to determine its potentiating effect on the GABA-A receptor current.

  • Direct Activation: Apply increasing concentrations of this compound alone to test for direct activation of the GABA-A receptor.

  • Data Analysis: Measure the peak amplitude of the elicited currents. For potentiation, calculate the percentage increase in the GABA-evoked current in the presence of this compound. For direct activation, plot the current amplitude against the this compound concentration to determine the EC₅₀.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Barbiturate Action on GABA-A Receptor

GABAA_Pathway cluster_membrane Cell Membrane GABAA GABA-A Receptor (Chloride Channel) Chloride Cl⁻ Influx GABAA->Chloride Increases Duration of Opening This compound This compound This compound->GABAA Positive Allosteric Modulation GABA GABA GABA->GABAA Binds Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: this compound's modulation of the GABA-A receptor.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Logical Relationship of Barbiturate Effects

Barbiturate_Effects cluster_molecular Molecular Targets cluster_cellular Cellular Effects cluster_outcome Functional Outcomes Barbiturate Barbiturate (e.g., this compound) GABA_A GABA-A Receptor Barbiturate->GABA_A Modulates Ca_Channel Voltage-gated Ca²⁺ Channel Barbiturate->Ca_Channel Inhibits (High Conc.) Na_Channel Voltage-gated Na⁺ Channel Barbiturate->Na_Channel Inhibits (High Conc.) Cytotoxicity Cytotoxicity (High Conc.) Barbiturate->Cytotoxicity Potentiation Potentiation of GABAergic Inhibition GABA_A->Potentiation Direct_Activation Direct Channel Activation (High Conc.) GABA_A->Direct_Activation Reduced_Influx Reduced Cation Influx Ca_Channel->Reduced_Influx Na_Channel->Reduced_Influx Hyperpolarization Hyperpolarization Potentiation->Hyperpolarization Direct_Activation->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Reduced_Influx->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: Logical flow of barbiturate effects in vitro.

References

Troubleshooting & Optimization

Technical Support Center: Vinbarbital Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Vinbarbital solubility during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

This compound is a barbiturate (B1230296) derivative with the following properties:

  • Molecular Formula: C₁₁H₁₆N₂O₃

  • Molar Mass: Approximately 224.26 g/mol

  • Appearance: Solid

  • pKa: The predicted pKa value is approximately 7.72, indicating it is a weakly acidic compound.

Q2: What is the aqueous solubility of this compound?

The measured aqueous solubility of this compound is approximately 0.7 g/L at 25°C. This classifies it as a slightly soluble compound.

Q3: In which organic solvents is this compound known to be soluble?

Q4: How does pH affect the solubility of this compound?

As a weak acid, the solubility of this compound is expected to be pH-dependent. In aqueous solutions with a pH below its pKa (approximately 7.72), this compound will exist predominantly in its less soluble, unionized form. As the pH increases above the pKa, it will ionize to form a more soluble salt. Therefore, increasing the pH of the aqueous solution should enhance the solubility of this compound.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solubility.

Q5: My this compound is not dissolving in water. What should I do?

Given its low aqueous solubility (0.7 g/L), dissolving this compound in water can be challenging. Follow this troubleshooting workflow:

G Troubleshooting this compound Dissolution in Aqueous Media start Start: this compound not dissolving in water check_concentration Is the concentration below 0.7 g/L? start->check_concentration heat_agitate Gently heat (e.g., to 37°C) and increase agitation (stirring/sonication). check_concentration->heat_agitate Yes fail Further action needed: Consider solubility enhancement techniques. check_concentration->fail No, concentration is too high for aqueous solubility adjust_ph Increase the pH of the solution to > 8. heat_agitate->adjust_ph Still not dissolved success Success: this compound dissolved heat_agitate->success Dissolved use_cosolvent Consider using a water-miscible cosolvent. adjust_ph->use_cosolvent Still not dissolved adjust_ph->success Dissolved use_cosolvent->success Dissolved use_cosolvent->fail Still not dissolved

Caption: Troubleshooting workflow for dissolving this compound in aqueous solutions.

Q6: I am observing precipitation of this compound after initial dissolution. What could be the cause?

Precipitation after initial dissolution can be due to several factors:

  • Temperature Change: If you dissolved the compound at an elevated temperature, it might precipitate upon cooling to room temperature.

  • pH Shift: A change in the pH of the solution can cause the ionized, more soluble form of this compound to revert to its less soluble, unionized form.

  • Solvent Evaporation: If you are using a volatile organic cosolvent, its evaporation can lead to precipitation of the drug.

  • Supersaturation: You may have created a supersaturated solution which is inherently unstable.

To address this:

  • Maintain a constant temperature.

  • Buffer the solution to maintain a stable pH above 8.

  • Keep the container sealed to prevent solvent evaporation.

  • If supersaturation is the issue, you may need to use a solubility enhancement technique to create a stable formulation.

Quantitative Data Summary

The following table summarizes the available quantitative solubility data for this compound.

SolventSolubilityTemperatureReference
Water0.7 g/L25°C
DMSOSoluble (quantitative data not specified)Not specified

Experimental Protocols

The following are general protocols that can be adapted for this compound.

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given solvent.

  • Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to pellet any remaining solid particles.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility in g/L or mol/L.

Protocol 2: Solubility Enhancement using Cosolvents

This protocol describes a method to increase the solubility of this compound by adding a water-miscible organic solvent.

  • Solvent Selection: Choose a water-miscible organic solvent in which this compound has high solubility (e.g., DMSO, ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol).

  • Stock Solution: Prepare a concentrated stock solution of this compound in the selected cosolvent.

  • Titration: Slowly add the aqueous buffer to the this compound stock solution while stirring.

  • Observation: Continue adding the aqueous buffer until the first sign of persistent precipitation is observed.

  • Determination of Maximum Aqueous Content: The point just before precipitation indicates the maximum amount of the aqueous phase that can be tolerated in the cosolvent system at that drug concentration.

  • Formulation: Prepare the final formulation by using a cosolvent:aqueous buffer ratio that is well below the precipitation point.

G Cosolvency for this compound Solubility Enhancement cluster_0 Process cluster_1 Mechanism This compound This compound (Poorly water-soluble) stock Concentrated Stock Solution This compound->stock cosolvent Water-miscible Cosolvent (e.g., DMSO, Ethanol) cosolvent->stock final Final Formulation (Clear Solution) stock->final aqueous Aqueous Buffer aqueous->final mechanism The cosolvent reduces the polarity of the solvent mixture, making it more favorable for the nonpolar drug molecules to dissolve.

Caption: Workflow and mechanism of using cosolvents to enhance this compound solubility.

Protocol 3: Solubility Enhancement using Solid Dispersion

This protocol involves dispersing this compound in a hydrophilic carrier to improve its dissolution rate.

  • Carrier Selection: Choose a hydrophilic polymer carrier such as polyethylene glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), or a cellulose (B213188) derivative.

  • Solvent Evaporation Method:

    • Dissolve both this compound and the carrier in a common volatile solvent.

    • Evaporate the solvent under reduced pressure to obtain a solid mass.

    • Grind the solid mass to a fine powder.

  • Melting (Fusion) Method:

    • Mix this compound with the carrier.

    • Heat the mixture until the carrier melts, and the drug dissolves in the molten carrier.

    • Cool the mixture rapidly to solidify it in an amorphous state.

    • Grind the solid mass to a fine powder.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.

Protocol 4: Solubility Enhancement using Cyclodextrin (B1172386) Complexation

This method involves forming an inclusion complex between this compound and a cyclodextrin.

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to form inclusion complexes with barbiturates.

  • Kneading Method:

    • Make a paste of the cyclodextrin with a small amount of water.

    • Add the this compound to the paste and knead for a specified time (e.g., 60 minutes).

    • Dry the resulting mass in an oven or under vacuum.

    • Grind the dried complex to a fine powder.

  • Freeze-Drying Method:

    • Dissolve the cyclodextrin in water.

    • Add this compound to the cyclodextrin solution and stir until a clear solution is obtained or for a prolonged period to ensure maximum complexation.

    • Freeze the solution and then lyophilize it to obtain a solid powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using analytical techniques such as DSC, XRD, and NMR spectroscopy.

G This compound-Cyclodextrin Inclusion Complex Formation This compound This compound (Hydrophobic Guest) complex Inclusion Complex (Enhanced Aqueous Solubility) This compound->complex cyclodextrin Cyclodextrin (Hydrophilic Host with Hydrophobic Cavity) cyclodextrin->complex

Caption: Conceptual diagram of this compound forming an inclusion complex with a cyclodextrin.

Technical Support Center: Optimizing Vinbarbital Dose for Stable Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Vinbarbital dosage for stable anesthesia in your experiments.

Disclaimer: Specific quantitative data and established anesthetic protocols for this compound are limited in publicly available scientific literature. The information provided herein is based on available data for this compound and supplemented with data from pharmacologically similar barbiturates, such as pentobarbital. Researchers should use this information as a guide and must conduct carefully designed dose-finding studies to determine the optimal and safe dosage for their specific animal model, strain, and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound-induced anesthesia in rodents?

A1: Direct, peer-reviewed recommendations for this compound are scarce. However, based on the lethal dose (LD50) data and by analogy with other barbiturates like pentobarbital, a conservative starting point for dose-finding studies is crucial. For mice, an initial intraperitoneal (IP) dose in the range of 40-60 mg/kg may be considered, while for rats, a slightly lower starting range might be appropriate.[1][2] It is imperative to begin with the lowest dose and carefully titrate upwards based on meticulous monitoring of anesthetic depth.

Q2: How long does this compound-induced anesthesia last?

A2: The duration of anesthesia is dose-dependent and can vary significantly between species and even strains of animals.[3] For other short-acting barbiturates, surgical anesthesia may last from 15 to 60 minutes.[3] Researchers must determine the duration of action for their specific this compound dose through pilot studies.

Q3: What are the signs of an appropriate level of surgical anesthesia?

A3: An appropriate level of surgical anesthesia is characterized by a lack of response to painful stimuli.[4][5] This is typically assessed by the pedal withdrawal reflex (toe pinch).[4] Other indicators include regular and deep respiration, stable heart rate, and muscle relaxation.[5][6]

Q4: What are the potential adverse effects of this compound and how can I mitigate them?

A4: Like other barbiturates, this compound can cause dose-dependent respiratory and cardiovascular depression, leading to hypoventilation, hypotension, and bradycardia.[7] Hypothermia is another common side effect.[1] To mitigate these risks:

  • Provide thermal support: Use heating pads or lamps to maintain the animal's body temperature.[1][4]

  • Monitor vital signs continuously: Closely observe respiratory rate and mucous membrane color.[4][6]

  • Be prepared for respiratory support: If respiratory depression is severe, assisted ventilation may be necessary.

  • Administer fluids: Subcutaneous or intravenous fluids can help maintain cardiovascular stability.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unstable or light anesthesia - Insufficient dose. - Individual animal variation in metabolism.- Assess anesthetic depth using the pedal withdrawal reflex. - If the animal is responsive, administer a supplemental dose (e.g., 10-25% of the initial dose) and monitor closely.[4] - For future experiments, consider increasing the initial dose based on pilot study data.
Prolonged recovery from anesthesia - Dose was too high. - Impaired drug metabolism (e.g., due to liver function). - Hypothermia.- Maintain the animal in a warm, clean environment. - Continue to monitor vital signs until the animal is fully ambulatory. - Provide supportive care, such as subcutaneous fluids. - For future experiments, reduce the anesthetic dose.
Respiratory depression (slow or shallow breathing) - Anesthetic overdose.- Immediately cease any further administration of the anesthetic. - If severe, provide respiratory support (e.g., intermittent positive pressure ventilation). - Ensure a patent airway.
Pale or blue mucous membranes (cyanosis) - Severe respiratory depression or cardiovascular collapse.- This is a critical emergency. - Immediately initiate respiratory support and, if necessary, cardiopulmonary resuscitation (CPR). - Administer 100% oxygen if available.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following tables include LD50 values for this compound and anesthetic dosage information for the closely related barbiturate (B1230296), Pentobarbital, to serve as a starting reference for dose-finding studies.

Table 1: Acute Toxicity of this compound in Rodents

Species Route of Administration LD50 (mg/kg)
RatOral284
MouseOral137
MouseIntraperitoneal116
MouseSubcutaneous228

Source: RTECS NUMBER-CQ6825000-Chemical Toxicity Database[8]

Table 2: Reference Anesthetic Doses for Pentobarbital in Rodents

Species Route of Administration Anesthetic Dose (mg/kg) Expected Duration of Anesthesia
MouseIntraperitoneal40 - 6015 - 60 minutes
RatIntraperitoneal40 - 5015 - 60 minutes

Note: This data is for Pentobarbital and should be used only as a preliminary guide for designing this compound dose-finding studies. Considerable dose variation can occur.[1][3]

Experimental Protocols

Protocol for Determining the Optimal Anesthetic Dose of this compound

This protocol outlines a stepwise approach to determine a safe and effective dose of this compound for stable surgical anesthesia in a specific rodent model.

1. Animal Preparation:

  • Allow animals to acclimate to the facility for at least 3 days prior to the experiment.[5]

  • Weigh each animal accurately on the day of the experiment to ensure precise dose calculation.[4]

  • Pre-anesthetic fasting is generally not required for rodents; however, if necessary for the experimental procedure, it should be limited to 2-3 hours. Water should not be restricted.[5]

2. Dose Preparation and Administration:

  • Prepare a stock solution of this compound in a sterile, appropriate vehicle.

  • Calculate the injection volume for each animal based on its body weight and the starting dose.

  • Administer the calculated dose via intraperitoneal (IP) injection.

3. Monitoring Anesthetic Induction and Depth:

  • Immediately after injection, place the animal in a warm, quiet cage for observation.

  • Begin assessing the time to loss of righting reflex (the point at which the animal can no longer right itself when placed on its back).

  • Once the righting reflex is lost, begin assessing the depth of anesthesia every 2-3 minutes using the pedal withdrawal reflex (toe pinch).[4]

  • Record the time to the absence of the pedal withdrawal reflex, which indicates the onset of surgical anesthesia.

4. Maintenance and Monitoring During Anesthesia:

  • Throughout the anesthetic period, monitor the following parameters every 5-10 minutes:[4]

    • Respiratory rate and pattern: Should be regular and not excessively shallow.

    • Mucous membrane color: Should remain pink.

    • Heart rate (if equipment is available).

    • Body temperature: Maintain normothermia with a heating pad or lamp.

  • Record the duration of surgical anesthesia (time from loss to return of the pedal withdrawal reflex).

5. Recovery:

  • Once the pedal withdrawal reflex returns, move the animal to a clean, warm recovery cage.

  • Monitor the animal until it has regained its righting reflex and is fully ambulatory.

  • Record the total recovery time.

6. Dose Adjustment for Subsequent Cohorts:

  • Based on the observations from the initial cohort, adjust the dose for the next group of animals.

    • If anesthesia was too light or of insufficient duration, cautiously increase the dose.

    • If anesthesia was too deep or recovery was prolonged, decrease the dose.

  • Repeat this process with new cohorts of animals until a dose is identified that provides a stable and appropriate plane of anesthesia for the required duration with a smooth and timely recovery.

Visualizations

Signaling Pathway

Barbiturates, including this compound, exert their anesthetic effects primarily by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

GABA_A_Receptor_Mechanism General Mechanism of Barbiturate Action on GABA-A Receptor cluster_membrane This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to a distinct site Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Prolongs opening Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increases Cl- influx Neuronal_Membrane Neuronal Membrane Neuronal_Inhibition Decreased Neuronal Excitability (Anesthesia) Hyperpolarization->Neuronal_Inhibition

Caption: General mechanism of barbiturate action on the GABA-A receptor.

Experimental Workflow

The following diagram illustrates a logical workflow for an experimental protocol aimed at optimizing the dose of this compound for stable anesthesia.

Anesthetic_Dose_Optimization_Workflow Workflow for this compound Dose Optimization start Start animal_prep Animal Preparation (Acclimation, Weighing) start->animal_prep dose_calc Dose Calculation (Start with low, conservative dose) animal_prep->dose_calc administer Administer this compound (IP) dose_calc->administer monitor_induction Monitor Induction (Loss of Righting Reflex) administer->monitor_induction assess_depth Assess Anesthetic Depth (Pedal Withdrawal Reflex) monitor_induction->assess_depth too_light Too Light assess_depth->too_light No surgical_plane Surgical Plane Achieved assess_depth->surgical_plane Yes dose_adjustment Adjust Dose for Next Cohort too_light->dose_adjustment monitor_maintenance Monitor Maintenance (Vitals, Temperature) surgical_plane->monitor_maintenance monitor_recovery Monitor Recovery (Return of Reflexes, Ambulation) monitor_maintenance->monitor_recovery data_analysis Analyze Data (Induction, Duration, Recovery Times) monitor_recovery->data_analysis data_analysis->dose_adjustment increase_dose Increase Dose dose_adjustment->increase_dose Anesthesia too light/short decrease_dose Decrease Dose dose_adjustment->decrease_dose Anesthesia too deep/long optimal_dose Optimal Dose Determined dose_adjustment->optimal_dose Criteria Met increase_dose->dose_calc decrease_dose->dose_calc end End optimal_dose->end

Caption: Experimental workflow for this compound dose optimization.

References

Technical Support Center: Vinbarbital Adverse Effects in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the adverse effects of Vinbarbital observed in laboratory animals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in identifying, mitigating, and understanding potential complications during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary acute toxic effects of this compound in laboratory animals?

A1: The primary acute toxic effect of this compound, like other barbiturates, is central nervous system (CNS) depression, which can progress to respiratory depression, cardiovascular collapse, and death at high doses. The severity of these effects is dose-dependent.

Q2: Are there established lethal dose (LD50) values for this compound?

A2: Yes, some LD50 values for this compound have been established in various laboratory animal species and are summarized in the table below. Please note that there can be discrepancies in reported values, so these should be used as a reference.

Q3: What are the common non-lethal adverse effects of this compound observed during experiments?

A3: Common non-lethal adverse effects include sedation, ataxia (impaired coordination), and dose-dependent decreases in respiratory and heart rates. Early exposure to barbiturates in animal studies has been associated with long-term disturbances in activity, learning, and reproductive function.[1]

Q4: How does this compound impact the central nervous system (CNS)?

A4: this compound, as a barbiturate, enhances the effect of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor. This leads to prolonged opening of chloride channels, hyperpolarization of neurons, and a general depression of CNS activity. Chronic administration followed by withdrawal can lead to CNS supersensitivity, manifesting as an increased susceptibility to convulsions.[2]

Q5: What is the mechanism of this compound-induced respiratory depression?

A5: this compound depresses the respiratory center in the medulla oblongata. This effect is dose-dependent and can be significantly exacerbated by co-administration with other CNS depressants, such as alcohol, potentially leading to severe or lethal apnea.

Q6: What are the potential cardiovascular side effects of this compound?

A6: Barbiturates like this compound can cause a decrease in blood pressure and heart rate.[3] Studies on similar barbiturates, such as pentobarbital (B6593769), have shown that they can depress myocardial contractility. In dogs, pentobarbital administration has been associated with an initial transient vasodilation followed by slight reductions in cardiac output.[4]

Q7: Are there known hepatotoxic or nephrotoxic effects of this compound?

A7: While specific data on this compound is limited, studies on other barbiturates provide insights. Chronic administration of phenobarbital (B1680315) in dogs has been linked to elevated liver enzymes and, in some cases, liver damage.[5] Direct injection of pentobarbital into the liver of rats has been shown to cause massive hemorrhagic necrosis and elevated liver enzymes.[6] Studies on sodium barbital (B3395916) in mice have also suggested potential effects on renal tissue.

Q8: What are the best practices for troubleshooting unexpected adverse events during an experiment with this compound?

A8: If you encounter unexpected adverse events, first, ensure the correct dosage and administration route were used. Monitor the animal's vital signs closely, particularly respiration and heart rate. Provide supportive care as needed, such as maintaining body temperature. If the adverse event is severe, consider terminating the experiment for that animal and consult with a veterinarian. Document all observations meticulously to help identify the cause.

Quantitative Data Summary

The following table summarizes the available LD50 values for this compound in various laboratory animal species.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral162 mg/kgRTECS
RatIntraperitoneal151 mg/kgToxicology and Applied Pharmacology, 18, 185, 1971
RatIntravenous209 mg/kgArchives of Toxicology, 40, 211, 1978

Note: LD50 values can vary based on factors such as the specific strain, sex, and age of the animals, as well as the formulation of the drug.

Experimental Protocols & Methodologies

Objective: To determine the acute oral toxicity (and potentially the LD50) of this compound in rats.

Materials:

  • This compound sodium

  • Vehicle (e.g., sterile water or saline)

  • Sprague-Dawley rats (young adults, both sexes)

  • Oral gavage needles

  • Animal scale

  • Standard laboratory animal housing

Procedure:

  • Animal Acclimation: House the rats in standard laboratory conditions for at least 5 days prior to the study to allow for acclimatization.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dose Preparation: Prepare a solution of this compound sodium in the chosen vehicle at various concentrations.

  • Dose Administration:

    • Divide the animals into several dose groups and a control group (vehicle only).

    • Administer a single oral dose of the this compound solution to each animal using a gavage needle. The volume administered should be based on the animal's body weight.

  • Observation:

    • Observe the animals continuously for the first few hours post-dosing for clinical signs of toxicity.

    • Continue to observe the animals daily for 14 days.

    • Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Record any mortalities.

  • Data Analysis:

    • If applicable, calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

    • Summarize all observed clinical signs and any necropsy findings.

Visualizations

Signaling Pathway of Barbiturate Action on GABA-A Receptor

GABAA_Pathway Mechanism of this compound Action on GABA-A Receptor cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABAA_receptor GABA-A Receptor (Chloride Ion Channel) Cl_channel_closed Chloride Channel (Closed) GABAA_receptor->Cl_channel_closed Default State Cl_channel_open Chloride Channel (Open) GABAA_receptor->Cl_channel_open Prolongs opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Influx of Cl- ions CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Leads to This compound This compound This compound->GABAA_receptor Binds to allosteric site GABA GABA GABA->GABAA_receptor Binds to orthosteric site

Caption: this compound enhances GABAergic inhibition by prolonging the opening of the GABA-A receptor's chloride channel.

Experimental Workflow for an Acute Toxicity Study

Acute_Toxicity_Workflow General Workflow for an Acute Toxicity Study start Start acclimation Animal Acclimation (≥ 5 days) start->acclimation fasting Overnight Fasting acclimation->fasting dosing Single Oral Dose of this compound fasting->dosing observation_short Continuous Observation (First few hours) dosing->observation_short observation_long Daily Observation (14 days) observation_short->observation_long data_collection Record Clinical Signs & Mortalities observation_long->data_collection analysis Data Analysis (e.g., LD50 calculation) data_collection->analysis end End analysis->end

Caption: A typical workflow for conducting an acute oral toxicity study in laboratory animals.

Logical Relationship of this compound's Adverse Effects

Adverse_Effects_Relationship Logical Progression of this compound's Adverse Effects This compound This compound Administration CNS_Depression Central Nervous System Depression This compound->CNS_Depression Primary Effect Respiratory_Depression Respiratory Depression CNS_Depression->Respiratory_Depression Dose-dependent Cardiovascular_Depression Cardiovascular Depression (Hypotension, Bradycardia) CNS_Depression->Cardiovascular_Depression Dose-dependent Coma Coma Respiratory_Depression->Coma Cardiovascular_Depression->Coma Death Death Coma->Death

Caption: The dose-dependent progression of adverse effects from CNS depression to potentially lethal outcomes.

References

preventing precipitation of Vinbarbital in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinbarbital solutions. The focus is on preventing the precipitation of this compound to ensure the integrity and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: this compound is a barbiturate (B1230296) derivative with limited aqueous solubility. Key properties to consider are:

  • Low Water Solubility: Approximately 0.7 g/L at 25°C[1]. This inherent low solubility is a primary reason for precipitation.

  • pKa: The predicted pKa of this compound is 7.72[1]. As a weak acid, its solubility is highly dependent on the pH of the solution.

  • Solvent Compatibility: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol[1].

Q2: How does pH affect the solubility of this compound and how can I use this to prevent precipitation?

A2: As a weak acid with a pKa of 7.72, the solubility of this compound increases significantly in alkaline conditions (pH > 7.72) due to the formation of its more soluble salt form. To prevent precipitation, maintaining the pH of your this compound solution above its pKa is a critical strategy. For instance, using a buffer system to maintain a pH of 8 or higher can effectively keep this compound in solution.

Q3: What are co-solvents and how can they be used to prevent this compound precipitation?

A3: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly water-soluble drugs. For barbiturates like this compound, commonly used co-solvents include:

These solvents can disrupt the crystalline lattice of the drug and create a more favorable environment for dissolution. Formulations combining these co-solvents with water can significantly enhance the solubility of barbiturates[2][3].

Q4: Can surfactants help in preventing this compound precipitation?

A4: Yes, surfactants can be effective in preventing the precipitation of poorly soluble drugs. They work by forming micelles that can encapsulate the drug molecules, increasing their apparent solubility in an aqueous medium. While specific studies on this compound are limited, both anionic and cationic surfactants have been shown to influence the stability of other barbiturates in solution[4][5]. Non-ionic surfactants are also commonly used in pharmaceutical formulations to improve solubility and stability[6].

Q5: What are the typical signs of this compound precipitation in my solution?

A5: Precipitation of this compound can be observed as:

  • Cloudiness or turbidity in a previously clear solution.

  • Formation of visible solid particles, which may be crystalline or amorphous.

  • Sedimentation of solid material at the bottom of the container.

Any of these signs indicate that the this compound concentration has exceeded its solubility limit under the given solution conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Problem Potential Cause Troubleshooting Steps
Precipitation upon initial dissolution Insufficient solvent or inappropriate solvent system.- Increase the proportion of the organic co-solvent (e.g., Propylene Glycol, Ethanol).- Gently warm the solution to aid dissolution, but monitor for any degradation.- Ensure the pH of the solution is in the alkaline range (pH > 8).
Precipitation after storage Change in temperature or pH. Evaporation of a volatile co-solvent. Chemical degradation.- Store solutions at a constant, controlled temperature.- Use tightly sealed containers to prevent solvent evaporation.- Buffer the solution to maintain a stable pH.- Protect the solution from light to prevent photodegradation.
Precipitation upon dilution with aqueous buffer The final concentration of the co-solvent is too low to maintain solubility. The pH of the diluent is too low.- Dilute the stock solution with a buffer that has a similar co-solvent concentration.- Ensure the pH of the final diluted solution remains above the pKa of this compound.- Add the this compound stock solution to the aqueous buffer slowly with constant stirring.
Color change in the solution Chemical degradation of this compound.- Prepare fresh solutions before use.- Store solutions protected from light and at a controlled temperature.- Investigate potential degradation pathways under your specific experimental conditions. Hydrolysis is a common degradation pathway for barbiturates[2].

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₆N₂O₃[1]
Molecular Weight224.26 g/mol [1]
Aqueous Solubility (25°C)0.7 g/L[1]
Predicted pKa7.72 ± 0.10[1]
Melting Point162.5°C[1]

Table 2: Solubility of Phenobarbital (B1680315) (as a surrogate for this compound) in Co-solvent Systems

Co-solvent SystemPhenobarbital Solubility (mg/mL)Reference
Water~1[2]
90% Ethanol in WaterHigh (freely soluble)[2]
Propylene Glycol - Glycerin - Water mixturesSignificantly increased solubility[2][7]
20% Ethanol in Water (pH ~8)Increased stability (Half-life of 127 days at 50°C)
20% Propylene Glycol in Water (pH ~8)Increased stability (Half-life of 109 days at 50°C)
20% Glycerin in Water (pH ~8)Increased stability (Half-life of 95 days at 50°C)

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution using a Co-solvent

This protocol describes a general method for preparing a stock solution of this compound with improved stability against precipitation.

  • Materials:

    • This compound powder

    • Propylene Glycol (or Ethanol)

    • Sterile Water for Injection

    • Sodium Phosphate or Borate buffer salts

    • pH meter

    • Sterile vials and filters

  • Procedure:

    • Prepare a buffer solution (e.g., 50 mM Phosphate buffer) and adjust the pH to 8.5 with NaOH or HCl.

    • In a sterile container, weigh the desired amount of this compound powder.

    • Add a volume of Propylene Glycol (e.g., 40-50% of the final volume) to the this compound powder and vortex until the powder is fully wetted and a slurry is formed.

    • Slowly add the pH 8.5 buffer to the slurry while continuously stirring or vortexing.

    • Continue adding the buffer to reach the final desired volume and concentration.

    • Verify the final pH of the solution and adjust if necessary.

    • Sterile filter the final solution using a 0.22 µm filter into a sterile vial.

    • Store the solution at a controlled room temperature, protected from light.

Protocol 2: Stability Testing of this compound Solution using HPLC (General Approach)

This protocol outlines a general procedure for assessing the chemical stability of a this compound solution and detecting the formation of degradation products. A specific stability-indicating HPLC method for this compound should be developed and validated.

  • Forced Degradation Study (Method Development):

    • Acid/Base Hydrolysis: Incubate this compound solution in HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat this compound solution with a peroxide solution (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Store the this compound solution at a high temperature (e.g., 70°C).

    • Photodegradation: Expose the this compound solution to UV light.

    • Analyze all stressed samples by HPLC to identify degradation peaks and ensure they are well-separated from the parent this compound peak.

  • Stability Study:

    • Prepare the this compound formulation as described in Protocol 1.

    • Divide the solution into multiple aliquots and store them under different conditions (e.g., refrigerated, room temperature, accelerated conditions like 40°C/75% RH).

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot from each storage condition.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Quantify the concentration of this compound and any major degradation products.

    • The stability is determined by the percentage of the initial this compound concentration remaining.

Visualizations

Precipitation_Troubleshooting_Workflow start This compound Precipitation Observed check_pH Is pH > pKa (7.72)? start->check_pH adjust_pH Adjust pH to > 8 with Buffer check_pH->adjust_pH No check_solvent Is a co-solvent present? check_pH->check_solvent Yes adjust_pH->check_solvent add_cosolvent Add Co-solvent (e.g., Propylene Glycol, Ethanol) check_solvent->add_cosolvent No check_concentration Is concentration too high? check_solvent->check_concentration Yes add_cosolvent->check_concentration dilute Dilute Solution check_concentration->dilute Yes check_temp Was there a temperature change? check_concentration->check_temp No dilute->check_temp control_temp Store at a constant, controlled temperature check_temp->control_temp Yes resolved Precipitation Resolved check_temp->resolved No control_temp->resolved

Caption: A troubleshooting workflow for addressing this compound precipitation.

pH_Solubility_Relationship pH-Dependent Solubility of this compound cluster_pH Solution pH cluster_form Predominant Form of this compound cluster_solubility Aqueous Solubility low_pH Low pH (< 7.72) unionized Unionized (Acid Form) low_pH->unionized favors high_pH High pH (> 7.72) ionized Ionized (Salt Form) high_pH->ionized favors low_sol Low Solubility unionized->low_sol results in high_sol High Solubility ionized->high_sol results in

Caption: The relationship between pH and this compound solubility.

References

Technical Support Center: Managing Vinbarbital-Induced Respiratory Depression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing respiratory depression associated with Vinbarbital use in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, offering step-by-step guidance for resolution.

Issue 1: Unexpectedly Severe or Rapid Onset of Respiratory Depression

  • Question: My animal model is exhibiting a respiratory rate significantly lower than anticipated shortly after this compound administration. What should I do?

  • Answer:

    • Confirm Vital Signs: Immediately re-verify the respiratory rate, heart rate, and oxygen saturation (if continuous monitoring is available).

    • Check Dosage Calculation: Double-check your this compound dosage calculation and the concentration of your stock solution. Accidental overdose is a primary cause of severe respiratory depression.

    • Ensure Patent Airway: Check for any obstructions in the animal's airway. Ensure the head and neck are positioned to facilitate clear breathing.

    • Provide Supplemental Oxygen: If not already in place, provide supplemental oxygen to the animal.

    • Prepare for Supportive Ventilation: If the respiratory rate continues to decline or if signs of cyanosis appear, be prepared to initiate mechanical ventilation.[1]

    • Consider Reversal Agents (Experimental): In a controlled experimental setting, the administration of a GABA-A receptor antagonist like bicuculline (B1666979) or an ampakine such as CX717 could be considered to counteract the effects of this compound.[2][3][4] However, these are not standard treatments and should be part of a pre-approved experimental protocol. Bicuculline, for instance, can induce seizures.[3]

Issue 2: Difficulty in Weaning Animal Off Mechanical Ventilation Post-Vinbarbital Anesthesia

  • Question: The animal is unable to maintain adequate spontaneous respiration after discontinuing mechanical ventilation following a procedure with this compound. What are the possible causes and solutions?

  • Answer:

    • Prolonged Drug Effect: this compound, like other barbiturates, can have a prolonged duration of action, especially at higher doses or in animals with compromised metabolic function. Allow for more time for the drug to be metabolized and cleared.

    • Assess Sedation Level: Evaluate the animal's level of consciousness. If it is still deeply sedated, it is unlikely to maintain adequate respiratory drive.

    • Gradual Weaning: Instead of abrupt discontinuation, gradually reduce the ventilator support (e.g., decrease the respiratory rate or pressure support) to encourage the animal to resume spontaneous breathing.

    • Monitor Blood Gases: If available, arterial blood gas analysis can provide critical information on the animal's ventilation status (PaCO2) and oxygenation (PaO2).

    • Rule Out Other Complications: Consider other potential causes for respiratory insufficiency, such as pneumothorax, atelectasis, or airway obstruction that may have developed during the procedure.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced respiratory depression?

A1: this compound, a barbiturate (B1230296), causes respiratory depression by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system (CNS).[5][6][7] This potentiation of GABAergic transmission leads to a generalized depression of the CNS, including the respiratory centers in the brainstem, resulting in a decreased drive to breathe.[5][6][7]

Q2: Are there any specific antidotes for this compound overdose?

A2: There is no specific antidote for this compound or other barbiturates.[1] Management of overdose and severe respiratory depression is primarily supportive and focuses on maintaining airway, breathing, and circulation.[1]

Q3: What are the key respiratory parameters to monitor during this compound administration?

A3: The most critical parameters to monitor are:

  • Respiratory Rate (f): A direct indicator of the central respiratory drive.

  • Tidal Volume (VT): The volume of air inhaled or exhaled in a single breath. A decrease indicates shallow breathing.

  • Minute Ventilation (VE): The total volume of air inhaled or exhaled per minute (VE = f x VT). This is a comprehensive measure of overall ventilation.

  • Oxygen Saturation (SpO2): Measured via pulse oximetry, it reflects the oxygenation of the blood.

  • End-tidal CO2 (EtCO2): Capnography provides a non-invasive estimate of arterial carbon dioxide levels and can indicate changes in ventilation.

Q4: Can I use naloxone (B1662785) to reverse this compound-induced respiratory depression?

A4: No, naloxone is an opioid antagonist and will not reverse the effects of barbiturates like this compound.[1] Its use would be appropriate only if there is a suspected co-overdose with an opioid.

Q5: What is the role of supportive care in managing this compound-induced respiratory depression?

A5: Supportive care is the cornerstone of managing this compound-induced respiratory depression.[1][8] It includes:

  • Airway Management: Ensuring a patent airway.

  • Oxygen Supplementation: Providing supplemental oxygen to prevent hypoxia.

  • Mechanical Ventilation: In cases of severe depression or apnea, providing artificial respiration to maintain adequate gas exchange.[1][8]

  • Cardiovascular Support: Monitoring and maintaining blood pressure and heart rate.

Quantitative Data

The following tables summarize quantitative data on the respiratory effects of pentobarbital (B6593769), a closely related barbiturate, which can serve as a reference for this compound experiments.

Table 1: Dose-Dependent Effects of Pentobarbital on Respiratory Parameters in Rats

Dosage (mg/kg, IP)Change in Respiratory Rate (f)Change in Tidal Volume (VT)Change in Minute Ventilation (VE)Reference
28 (pups)↓ 47%↓ 36%↓ 63%[2][3]
56 (adults)↓ 20%↓ 34%↓ 61%[2][3]

Note: This data is for pentobarbital and should be used as an estimate for this compound's effects.

Table 2: Efficacy of Experimental Reversal Agents on Pentobarbital-Induced Respiratory Depression in Rats

DepressantReversal AgentDosage of Reversal AgentEffect on Respiratory FrequencyReference
Pentobarbital (50 µM, in vitro) + EthanolCX71750 µMPartial recovery (35% of control)[2]
Pentobarbital (50 µM, in vitro) + EthanolCX717150 µMSignificant recovery (80% of control)[2]
Pentobarbital (28 mg/kg, IP, in vivo) + EthanolCX71730 mg/kgSignificantly increased survival[2]
Pentobarbital (50 µM, in vitro) + EthanolBicuculline3 µMSignificant recovery (82% of control)[2]

Note: This data is for pentobarbital and should be used as an estimate for this compound's effects.

Experimental Protocols

Protocol 1: Monitoring Respiratory Parameters using Whole-Body Plethysmography

This protocol outlines the methodology for non-invasively monitoring respiratory parameters in a conscious, unrestrained rodent model following this compound administration.

  • Acclimatization: Acclimate the animal to the plethysmography chamber for a defined period (e.g., 30-60 minutes) daily for several days before the experiment to minimize stress-induced respiratory changes.

  • Calibration: Calibrate the plethysmograph according to the manufacturer's instructions.

  • Baseline Recording: Place the animal in the chamber and record baseline respiratory parameters (f, VT, VE) for a stable period (e.g., 15-30 minutes).

  • This compound Administration: Remove the animal from the chamber, administer this compound via the desired route (e.g., intraperitoneal injection), and immediately return it to the chamber.

  • Data Acquisition: Continuously record the respiratory parameters. The onset of respiratory depression is typically observed within minutes of administration.

  • Data Analysis: Analyze the recorded data to determine the time course and magnitude of this compound's effect on respiratory rate, tidal volume, and minute ventilation.

Protocol 2: Supportive Mechanical Ventilation in a Rodent Model

This protocol provides a general guideline for initiating supportive mechanical ventilation in a rodent model experiencing severe this compound-induced respiratory depression.

  • Anesthesia and Intubation: If the animal is not already anesthetized and intubated as part of the primary experimental procedure, induce anesthesia and perform endotracheal intubation.

  • Ventilator Settings: Connect the animal to a small animal ventilator. Initial ventilator settings can be estimated based on the animal's weight. For a rat, typical starting parameters might be:

    • Tidal Volume (VT): 6-8 mL/kg

    • Respiratory Rate (f): 60-80 breaths/minute

    • Inspiratory/Expiratory (I:E) Ratio: 1:2

    • Positive End-Expiratory Pressure (PEEP): 0-2 cmH2O

  • Monitoring and Adjustment: Continuously monitor the animal's chest excursions, oxygen saturation (SpO2), and end-tidal CO2 (EtCO2). Adjust the ventilator settings (primarily respiratory rate and tidal volume) to maintain SpO2 > 95% and EtCO2 within a normal range for the species.

  • Weaning: Once the effects of this compound begin to subside and the animal shows signs of spontaneous breathing efforts, gradually reduce the ventilator support to wean the animal off the ventilator.

Visualizations

Vinbarbital_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to and potentiates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- influx leads to CNS_Depression CNS Depression Neuronal_Hyperpolarization->CNS_Depression Causes Respiratory_Center Respiratory Center (Brainstem) CNS_Depression->Respiratory_Center Affects Respiratory_Depression Respiratory Depression (Decreased f and VT) Respiratory_Center->Respiratory_Depression Leads to

Caption: Signaling pathway of this compound-induced respiratory depression.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_manage Management Animal_Model Select Animal Model Dosage_Calc Calculate this compound Dose Animal_Model->Dosage_Calc Monitoring_Setup Set up Respiratory Monitoring (e.g., Plethysmography) Dosage_Calc->Monitoring_Setup Baseline Record Baseline Respiratory Parameters Monitoring_Setup->Baseline Administer Administer this compound Baseline->Administer Monitor_Depression Continuously Monitor for Respiratory Depression Administer->Monitor_Depression Assess_Severity Assess Severity of Depression Monitor_Depression->Assess_Severity Supportive_Care Provide Supportive Care (O2, Ventilation if needed) Assess_Severity->Supportive_Care If severe Reversal_Agent Consider Experimental Reversal Agent Assess_Severity->Reversal_Agent If protocol allows

Caption: Experimental workflow for managing this compound respiratory depression.

References

Technical Support Center: Vinbarbital Anesthesia Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing recovery time after Vinbarbital anesthesia in laboratory animals. The following information is based on available scientific literature; however, specific quantitative data and established protocols for accelerating recovery from this compound are limited. Much of the data presented is extrapolated from studies on other barbiturates, such as pentobarbital (B6593769) and thiopental. Researchers should use this information as a guide and adapt protocols cautiously to their specific experimental needs and animal models, starting with pilot studies to determine optimal dosages and efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns with prolonged recovery from this compound anesthesia?

A1: Prolonged recovery from this compound anesthesia can lead to several complications, including respiratory depression, hypotension (low blood pressure), hypothermia, and delayed return to normal physiological functions.[1] These issues can increase the risk of morbidity and mortality in experimental animals and may also impact the scientific outcomes of the study.

Q2: What pharmacological agents can be used to potentially reduce this compound recovery time?

A2: While specific antagonists for this compound are not well-documented, several central nervous system (CNS) stimulants and other agents have been investigated for reversing the effects of barbiturates in general. These include:

  • Bemegride: A CNS stimulant that has been used as an analeptic to counteract barbiturate (B1230296) overdose.

  • Doxapram: A respiratory stimulant that can help to increase arousal from general anesthesia.[2]

  • Yohimbine (B192690): An alpha-2 adrenergic antagonist that has shown some efficacy in reversing the CNS depressant effects of various drugs, including barbiturates.

  • Aminophylline: A methylxanthine that has been shown to reduce the duration of sedation from barbiturates like thiopental.[3]

Q3: Are there any non-pharmacological methods to support and potentially shorten recovery?

A3: Yes, providing comprehensive supportive care is crucial for a smooth and timely recovery. Key measures include:

  • Thermoregulation: Maintaining the animal's body temperature is critical, as hypothermia can significantly prolong recovery.[4] Use of heating pads, incubators, or other warming devices is recommended.

  • Fluid Therapy: Administering subcutaneous or intravenous fluids can help maintain hydration and cardiovascular stability.

  • Oxygen Supplementation: Providing supplemental oxygen can be beneficial, especially if respiratory depression is a concern.

  • Monitoring: Continuous monitoring of vital signs (heart rate, respiratory rate, temperature) and reflexes is essential to identify and address any complications promptly.[4][5]

Q4: What are the signs of a prolonged or complicated recovery?

A4: Signs to watch for include:

  • Delayed return of the righting reflex (the ability to return to an upright position from being on its back).

  • Persistent lethargy or unresponsiveness.

  • Shallow or infrequent breathing.

  • Pale or bluish mucous membranes (cyanosis).

  • Low body temperature (hypothermia).

  • Weak pulse.

Troubleshooting Guide: Prolonged Recovery After this compound Anesthesia

If an animal is experiencing a prolonged recovery, follow this troubleshooting workflow:

ProlongedRecoveryWorkflow start Prolonged Recovery Observed check_vitals Assess Vital Signs: - Respiratory Rate & Effort - Heart Rate & Pulse Quality - Body Temperature - Mucous Membrane Color start->check_vitals vitals_stable Vitals Unstable? check_vitals->vitals_stable supportive_care Initiate/Intensify Supportive Care: - Provide Supplemental Oxygen - Administer Warmed Fluids (IV/SC) - Apply External Heat Source vitals_stable->supportive_care Yes consider_reversal Consider Pharmacological Intervention (See Table 1 for options) vitals_stable->consider_reversal No continue_monitoring Continue Close Monitoring Until Full Recovery vitals_stable->continue_monitoring No, and improving reassess_vitals Re-assess Vital Signs supportive_care->reassess_vitals reassess_vitals->vitals_stable consider_reversal->continue_monitoring vitals_stable_yes Vitals Stable

Caption: Troubleshooting workflow for prolonged this compound anesthesia recovery.

Data Presentation: Pharmacological Interventions

Disclaimer: The following data is primarily from studies involving barbiturates other than this compound (e.g., pentobarbital, thiopental). Dosages and efficacy may vary for this compound. Pilot studies are essential.

AgentAnimal ModelAnestheticReversal Agent Dose & RouteKey FindingsReference
Aminophylline HumanThiopental5.6 mg/kgReduced depth and duration of sedation.[3]
Doxapram HumanSevoflurane (B116992)1 mg/kg IVTime to eye opening was shorter (6.9 ± 2.2 min vs 9.9 ± 3.1 min in control).[2]
Yohimbine DogMedetomidine0.11 mg/kgTime to sternal recumbency was significantly shorter (17 min vs 44.4 min in control).[6]
Yohimbine DogXylazine-Pentobarbital0.1 mg/kg IVMarkedly reduced the duration of anesthesia.[7]

Experimental Protocols

The following are example protocols adapted from studies on barbiturate anesthesia reversal. They should be optimized for this compound through pilot experiments.

Protocol 1: Doxapram Administration in a Rodent Model
  • Anesthesia Induction: Administer this compound at the desired dose and route (e.g., intraperitoneal injection).

  • Monitoring: Throughout the anesthetic period, monitor the depth of anesthesia (e.g., loss of righting reflex, response to toe pinch) and vital signs (respiratory rate, heart rate, and body temperature) at regular intervals (e.g., every 15 minutes).[5]

  • Doxapram Administration: At the end of the surgical or experimental procedure, or if recovery is significantly delayed, administer Doxapram. A starting point for dose exploration could be 1-2 mg/kg, administered intravenously or intraperitoneally.

  • Recovery Monitoring: Continue to monitor vital signs and record recovery milestones such as the time to the first purposeful movement, return of the righting reflex, and resumption of normal ambulation. Provide supportive care as needed.

Protocol 2: Supportive Care for Prolonged Recovery
  • Assess the Animal: Evaluate vital signs immediately.

  • Provide Thermal Support: Place the animal on a circulating warm water blanket or in a heated recovery cage to maintain a core body temperature within the normal physiological range for the species.

  • Ensure a Clear Airway: Position the animal to ensure the airway is not obstructed.

  • Administer Oxygen: If available, provide a flow of 100% oxygen via a nose cone or by placing the animal in an oxygenated chamber.

  • Fluid Support: Administer warmed isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) subcutaneously or intravenously to support cardiovascular function.

  • Continuous Monitoring: Continue to monitor the animal closely until it is fully ambulatory and has resumed normal behaviors.[4]

Mandatory Visualizations

This compound's Mechanism of Action at the GABA-A Receptor

This compound, like other barbiturates, enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. This leads to a prolonged opening of the chloride ion channel, hyperpolarization of the neuron, and subsequent depression of the central nervous system.[8][9]

GABAA_Modulation cluster_receptor GABA-A Receptor in Neuronal Membrane GABA_site GABA Binding Site Barb_site Barbiturate Binding Site Cl_channel Chloride (Cl-) Channel (Closed) Barb_site->Cl_channel Prolongs Opening Cl_ion Cl_channel->Cl_ion Influx GABA GABA GABA->GABA_site Binds This compound This compound This compound->Barb_site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to Anesthesia Anesthesia Hyperpolarization->Anesthesia Results in

Caption: this compound's modulation of the GABA-A receptor, leading to anesthesia.
Generalized Metabolic Pathway of Barbiturates

Barbiturates, including likely this compound, are primarily metabolized in the liver by the cytochrome P450 enzyme system. This process increases their water solubility, facilitating their excretion from the body.

Barbiturate_Metabolism This compound This compound (Lipophilic) Liver Liver This compound->Liver CYP450 Cytochrome P450 Enzymes Liver->CYP450 Contains Metabolites Hydroxylated Metabolites (More Hydrophilic) CYP450->Metabolites Metabolizes this compound to Excretion Renal Excretion (Urine) Metabolites->Excretion

References

Vinbarbital Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Vinbarbital. The following information is curated to address common challenges and questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a well-closed container, protected from light. Recommended storage temperatures are:

  • Short-term (days to weeks): Refrigerate at 2°C to 8°C.

  • Long-term (months to years): Freeze at -20°C.

It is crucial to prevent exposure to high humidity and extreme temperatures to minimize degradation.

Q2: What is the known shelf-life of this compound?

A2: Specific shelf-life data for this compound is not extensively published. However, studies on related barbiturates, such as phenobarbital (B1680315), have shown that solid forms are stable for many years when stored under appropriate conditions. Liquid formulations of barbiturates are generally less stable. For experimental purposes, it is recommended to use freshly prepared solutions whenever possible. Long-term stability studies for specific formulations should be conducted to establish a reliable shelf-life.[1]

Q3: How does pH affect the stability of this compound in solution?

A3: Barbiturates, in general, are susceptible to hydrolysis, and the rate of this degradation is pH-dependent. While specific kinetic data for this compound is limited, studies on phenobarbital show that degradation occurs via hydroxide (B78521) ion attack on the barbiturate (B1230296) ring.[2] The stability of barbiturate solutions is generally greatest in the acidic to neutral pH range. Alkaline conditions significantly accelerate the hydrolytic degradation.

Q4: Is this compound sensitive to light?

A4: Yes, this compound should be protected from light. Photostability is a critical factor for many pharmaceutical compounds. The ICH Q1B guidelines recommend photostability testing for new drug substances and products.[3][4][5] This involves exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-ultraviolet light.[3][5][6] To prevent photodegradation during experiments, use amber-colored vials or wrap containers in aluminum foil.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the chemistry of related barbiturates, the primary degradation pathway for this compound is likely hydrolysis of the barbiturate ring. This can be initiated by acidic or basic conditions. Oxidation is another potential degradation pathway for many pharmaceuticals.[7] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are necessary to fully elucidate the specific degradation pathways and products of this compound.

Troubleshooting Guide

Problem 1: Inconsistent or unexpected experimental results when using this compound solutions.

  • Possible Cause 1: Degradation of this compound in solution.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. If using a stock solution, verify its age and storage conditions. Consider that barbiturates in solution can degrade over time, especially if not stored properly.[1]

    • Verification: If possible, analyze the concentration and purity of the this compound solution using a validated stability-indicating HPLC method.

  • Possible Cause 2: Improper storage of the stock solution.

    • Troubleshooting Step: Ensure stock solutions are stored at the recommended temperature (refrigerated for short-term, frozen for long-term) and protected from light. Avoid repeated freeze-thaw cycles.

Problem 2: Appearance of unknown peaks in HPLC analysis of this compound samples.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: Review the storage and handling procedures of the this compound standard and samples. Exposure to harsh conditions such as extreme pH, high temperatures, or light can lead to degradation.

    • Identification: Utilize techniques like LC-MS to identify the mass of the unknown peaks and elucidate the structure of the degradation products.[8] Comparing the degradation profile to that of related barbiturates can provide clues.[2]

Problem 3: Precipitation observed in this compound solutions.

  • Possible Cause 1: Poor solubility in the chosen solvent.

    • Troubleshooting Step: Verify the solubility of this compound in the solvent system being used. The sodium salt of this compound is more water-soluble than the free acid. For the free acid, organic solvents or co-solvent systems may be necessary.

  • Possible Cause 2: Temperature effects on solubility.

    • Troubleshooting Step: If solutions are stored at low temperatures, the compound may precipitate. Allow the solution to equilibrate to room temperature and vortex to redissolve before use. Confirm that the concentration does not exceed the solubility at the storage temperature.

Quantitative Stability Data (Proxy Data from Related Barbiturates)

Due to the limited availability of specific quantitative stability data for this compound, the following tables summarize data for the related barbiturates, Phenobarbital and Pentobarbital (B6593769), to provide an indication of expected stability behavior.

Table 1: Summary of Forced Degradation Studies on Pentobarbital Sodium

Stress ConditionReagent/ConditionDurationTemperatureObservations
Acidic Hydrolysis1 N HCl1 hour50°CNo significant degradation observed.
Alkaline Hydrolysis1 N NaOH1 hour50°CNo significant degradation observed.
Oxidative Stress3% H₂O₂1 hour50°CDegradation observed with the appearance of non-interfering peaks in HPLC.
PhotostabilitySunlight-AmbientStable in aqueous solution.[9]

Note: The stability of pentobarbital sodium under these specific conditions suggests that more strenuous conditions may be needed to induce significant degradation.

Table 2: Long-Term Stability of Phenobarbital in Different Dosage Forms

Dosage FormAge of ProductStorage Condition% DegradationIdentified Degradation Products
Solid (Dragée)36 yearsNot specifiedNone detected-
Solid (Suppository)43 yearsNot specifiedNone detected-
Liquid (Solution)57 yearsNot specified12.5%Pheneturide, 3-aminopentanoic acid

Source: Adapted from a long-term stability study on historical phenobarbital preparations.[1] This data highlights the greater stability of solid dosage forms compared to solutions.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound, based on ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 1 N NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 1 N HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Also, expose a solution of this compound to the same thermal stress.

  • Photodegradation:

    • Expose a solution of this compound and the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.

Protocol 2: Example of a Stability-Indicating HPLC Method for Barbiturates

The following is an example of an HPLC method that has been used for the stability-indicating analysis of Pentobarbital Sodium and can be adapted for this compound.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.01 M potassium phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., methanol) in an isocratic or gradient elution. A common starting point is a 40:60 (v/v) ratio of buffer to organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the barbiturate has significant absorbance (e.g., 214 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Method Validation: The adapted method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Vinbarbital_Degradation_Pathway This compound This compound (5-ethyl-5-(1-methyl-1-butenyl)barbituric acid) Hydrolysis_Product Ring-Opened Intermediate (Malonuric Acid Derivative) This compound->Hydrolysis_Product Hydrolysis (H₂O, H⁺ or OH⁻) Further_Degradation Further Degradation Products (e.g., Urea, Substituted Malonic Acid) Hydrolysis_Product->Further_Degradation Further Decomposition

A potential hydrolytic degradation pathway for this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_stability Formal Stability Studies Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Development Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS Degradation Product Identification (LC-MS) HPLC->LCMS Method_Validation Method Validation (ICH Q2(R1)) LCMS->Method_Validation LongTerm Long-Term Stability (e.g., 25°C/60% RH) LongTerm->Method_Validation Accelerated Accelerated Stability (e.g., 40°C/75% RH) Accelerated->Method_Validation Start This compound Drug Substance Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Start->LongTerm Start->Accelerated Shelf_Life Shelf-Life Determination Method_Validation->Shelf_Life

A general workflow for this compound stability testing.

References

Technical Support Center: Vinbarbital in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinbarbital. The information is designed to help identify and mitigate common experimental artifacts.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent results in cell-based assays.

  • Question: My cell viability/proliferation assay results are variable when using this compound. What could be the cause?

  • Answer: Inconsistent results with this compound in cell-based assays can stem from several factors:

    • Compound Stability: this compound, like other barbiturates, can be unstable in aqueous solutions over time, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.[1][2] Hydrolysis can lead to the formation of inactive byproducts, reducing the effective concentration of the active drug.[1]

    • pH shifts in Media: The dissolution of this compound may alter the pH of your cell culture media, which can directly impact cell health and proliferation, independent of the drug's pharmacological activity.

    • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your assay is consistent and below the toxicity threshold for your specific cell line.

    • Interaction with Assay Reagents: Some colorimetric or fluorometric assays for cell viability (e.g., MTT, XTT) can be affected by compounds that interfere with the redox reactions central to the assay.[3] While not specifically documented for this compound, this is a known class of artifact.

Troubleshooting Workflow for Inconsistent Cell-Based Assay Results

G start Inconsistent Results in Cell-Based Assays check_stability Verify this compound Solution Stability start->check_stability check_pH Measure pH of Media with this compound start->check_pH check_solvent Assess Solvent Toxicity start->check_solvent check_assay_interference Test for Direct Assay Interference start->check_assay_interference prepare_fresh Prepare Fresh this compound Solutions check_stability->prepare_fresh Degradation Suspected buffer_media Use Buffered Media (e.g., HEPES) check_pH->buffer_media pH Shift Detected solvent_control Run Vehicle-Only Controls check_solvent->solvent_control Toxicity Possible reagent_control Run this compound + Assay Reagent (No Cells) Control check_assay_interference->reagent_control Interference Possible resolve Consistent Results prepare_fresh->resolve buffer_media->resolve solvent_control->resolve reagent_control->resolve

Caption: Troubleshooting workflow for inconsistent cell-based assay results with this compound.

Issue 2: Unexpected off-target effects in signaling pathway analysis.

  • Question: I'm observing modulation of signaling pathways that are not the primary target of this compound. Is this an artifact?

  • Answer: While this compound's primary mechanism of action is the potentiation of GABA-A receptor activity, barbiturates can have broader effects, especially at higher concentrations.[4][5] These can include:

    • Inhibition of AMPA/Kainate Receptors: At higher concentrations, barbiturates can block excitatory glutamate (B1630785) receptors.[4]

    • Effects on Voltage-Gated Calcium Channels: Some barbiturates can inhibit P/Q-type high-voltage activated calcium channels, which can impact neurotransmitter release.[4]

    • Mitochondrial Effects: Barbiturates can affect mitochondrial respiration, which can have widespread downstream consequences on cellular signaling.

Signaling Pathways Potentially Affected by Barbiturates

G This compound This compound gaba_a GABA-A Receptor This compound->gaba_a Potentiates ampa_kainate AMPA/Kainate Receptors This compound->ampa_kainate Inhibits (High Conc.) ca_channel Voltage-Gated Ca2+ Channels This compound->ca_channel Inhibits (High Conc.) mitochondria Mitochondrial Function This compound->mitochondria May Affect neuronal_inhibition Increased Neuronal Inhibition gaba_a->neuronal_inhibition glutamate_release Decreased Glutamate Release ampa_kainate->glutamate_release ca_channel->glutamate_release atp_production Altered ATP Production mitochondria->atp_production

Caption: Potential primary and off-target signaling effects of this compound.

Frequently Asked Questions (FAQs)

  • Q1: How should I prepare and store this compound solutions for in vitro experiments?

    • A1: It is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution is necessary, dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration, aliquot into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, their stability is limited, and they should ideally be used within the same day of preparation.[1][2]

  • Q2: Can this compound interfere with immunoassays?

    • A2: While there is no specific data on this compound, drugs can interfere with immunoassays through several mechanisms, including cross-reactivity with the antibody if the drug has structural similarities to the analyte, or through non-specific binding to assay components.[4][5][6][7][8] To test for this, you can run a control sample with a known concentration of the analyte spiked with this compound.

  • Q3: Are there known degradation products of this compound that could be bioactive?

    • A3: The stability of this compound itself is not extensively documented in readily available literature. However, studies on the related barbiturate, phenobarbital, show that it can degrade via hydrolysis into products like ureide and diamide (B1670390) derivatives, or into pheneturide (B1680305) and 3-aminopentanoic acid in aged solutions.[1][2] The bioactivity of these specific degradation products of this compound is not well-characterized, but it is a potential source of experimental variability.

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Neuronal Viability using an MTT Assay

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a predetermined optimal density. Allow cells to adhere and stabilize for 24 hours.

  • This compound Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. On the day of the experiment, perform serial dilutions in complete cell culture medium to achieve final desired concentrations (e.g., 1 µM to 1 mM). Also, prepare a vehicle control with the highest equivalent concentration of DMSO.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding 100 µL of DMSO or a suitable solubilization buffer to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the this compound-treated wells to the vehicle control wells to determine the percentage of cell viability.

Protocol 2: Evaluation of Potential this compound Interference with a Spectrophotometric Assay

  • Assay Setup: Prepare the components of your spectrophotometric assay in a 96-well plate according to the manufacturer's protocol, but do not add the enzyme or biological sample that initiates the reaction.

  • This compound Addition: Add this compound to a subset of wells at the highest concentration used in your experiments. Include a vehicle control (e.g., DMSO) and a no-compound control.

  • Incubation and Reading: Incubate the plate under the same conditions as your actual experiment. Read the absorbance at the appropriate wavelength.

  • Analysis: Compare the absorbance values of the wells containing this compound to the control wells. A significant difference in absorbance indicates direct interference of this compound with the assay reagents or its intrinsic absorbance at that wavelength.

Quantitative Data Summary

Table 1: Potential Off-Target Effects of Barbiturates

TargetEffectConsequenceTypical Effective Concentration
GABA-A Receptor Potentiation of GABAergic currents Primary inhibitory neurotransmission Low µM
AMPA/Kainate ReceptorsInhibitionReduction of excitatory neurotransmissionHigh µM to mM
Voltage-Gated Ca2+ ChannelsInhibitionDecreased neurotransmitter releaseHigh µM to mM
Mitochondrial Complex IInhibitionReduced ATP synthesisConcentration-dependent

References

species-specific dosage adjustments for Vinbarbital

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the use of Vinbarbital in laboratory settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound for different animal species?

A1: Specific dosage recommendations for this compound are not widely published. However, as a barbiturate (B1230296) anesthetic, its dosage is expected to be similar to that of other short-acting barbiturates like pentobarbital (B6593769). The following table provides a summary of reported anesthetic dosages for pentobarbital, which can be used as a starting point for this compound dose determination. It is crucial to perform dose-finding studies for your specific experimental conditions and animal strain.

SpeciesRoute of AdministrationAnesthetic Dosage (mg/kg)Euthanasia Dosage (mg/kg)
Mouse Intraperitoneal (IP)40 - 90[1]≥ 90 - 100[1]
Rat Intraperitoneal (IP)40 - 50[1]-
Dog Intravenous (IV)20 - 30 (given to effect)40 - 60
Cat Intravenous (IV)20 - 30 (given to effect)-
Rabbit Intravenous (IV), Intraperitoneal (IP)20 - 45-

Disclaimer: The dosages provided are for pentobarbital and should be used as a reference only. Optimal this compound dosages may vary and should be determined empirically.

Q2: What are the common routes of administration for this compound in laboratory animals?

A2: The most common routes of administration for barbiturate anesthetics like this compound are intravenous (IV) and intraperitoneal (IP). The choice of route depends on the species, the desired onset and duration of anesthesia, and the experimental procedure.

  • Intravenous (IV): Provides the most rapid onset of anesthesia and allows for titration to effect. This is the preferred route for larger animals like dogs, cats, and rabbits.

  • Intraperitoneal (IP): Commonly used in rodents (mice and rats) due to the difficulty of routine IV access. The onset of anesthesia is slower and less predictable than with IV administration.

Q3: What is the mechanism of action of this compound?

A3: this compound, like other barbiturates, exerts its primary effect on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, hyperpolarization of the cell membrane, and a decrease in neuronal excitability, resulting in sedation and anesthesia. At higher concentrations, barbiturates can also directly activate GABA-A receptors.

Troubleshooting Guides

Issue 1: Animal is not reaching a sufficient depth of anesthesia.

Possible Cause Troubleshooting Step
Inadequate Dose The initial dose may be too low for the individual animal's metabolism or strain. Administer a supplemental dose of this compound (typically 25-50% of the initial dose) and monitor the animal's reflexes closely.
Incorrect Administration For IP injections in rodents, the drug may have been inadvertently injected into the subcutaneous space, fat pad, or an abdominal organ, leading to poor absorption. Ensure proper injection technique. For IV injections, ensure the full dose was delivered into the vein.
Drug Potency Ensure the this compound solution has been stored correctly and has not expired, as this can affect its potency.

Issue 2: Animal experiences respiratory depression or apnea.

Possible Cause Troubleshooting Step
Overdose Barbiturates are potent respiratory depressants. An overdose is a common cause of respiratory depression.[2]
Immediate Action: Discontinue any further administration of the anesthetic.
Ventilatory Support: If the animal's breathing is shallow or has stopped, provide artificial ventilation immediately using a small animal ventilator or by manual resuscitation with an Ambu bag.
Oxygen Supplementation: Administer 100% oxygen to improve oxygen saturation.
Rapid IV Injection Rapid intravenous injection of barbiturates can lead to a transient high concentration in the brain, causing apnea. Administer IV injections slowly and to effect.

Issue 3: Animal has a prolonged or rough recovery from anesthesia.

Possible Cause Troubleshooting Step
Hypothermia Anesthetized animals, especially small rodents, are prone to hypothermia, which can prolong drug metabolism and recovery.
Action: Maintain the animal's body temperature using a heating pad, circulating warm water blanket, or heat lamp throughout the procedure and recovery period. Monitor rectal temperature.
Excessive Anesthetic Depth The animal may have been maintained at a deeper plane of anesthesia than necessary for the procedure.
Action: In future experiments, carefully monitor anesthetic depth and use the minimum effective dose.
Pain Emergence delirium or a rough recovery can be caused by post-operative pain.
Action: Administer appropriate analgesics before the animal fully recovers from anesthesia (pre-emptive analgesia).
Individual Variation Metabolic rates and drug clearance can vary between individual animals.
Action: Provide supportive care, including a quiet and warm environment, and monitor the animal until it has fully recovered.

Experimental Protocols

General Anesthetic Protocol for Rodent Surgery (using Pentobarbital as a proxy for this compound)

1. Pre-Anesthetic Preparation:

  • Weigh the animal accurately to calculate the correct dose.
  • Administer a pre-emptive analgesic (e.g., buprenorphine 0.05-0.1 mg/kg, SC) 30-60 minutes before the start of the procedure.
  • Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.

2. Anesthetic Induction:

  • Administer pentobarbital sodium at a dose of 40-50 mg/kg via intraperitoneal (IP) injection for rats or 50-90 mg/kg IP for mice.[1]
  • Allow 5-10 minutes for the anesthetic to take effect.

3. Monitoring Anesthetic Depth:

  • Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).
  • Monitor the respiratory rate and pattern. A slow, regular respiratory rate is indicative of a surgical plane of anesthesia.

4. Surgical Procedure:

  • Once a surgical plane of anesthesia is confirmed, proceed with the sterile surgical procedure.
  • Maintain the animal's body temperature using a heating pad.

5. Post-Operative Care:

  • Place the animal in a clean, warm cage for recovery.
  • Monitor the animal until it is fully ambulatory.
  • Provide post-operative analgesia as required by the experimental protocol.

Mandatory Visualizations

Signaling Pathway of Barbiturate Action

G cluster_neuron Postsynaptic Neuron cluster_drugs GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens GABA GABA GABA_A->GABA Potentiates GABA binding Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition This compound This compound (Barbiturate) This compound->GABA_A Binds to allosteric site GABA->GABA_A Binds to agonist site

Caption: Mechanism of this compound action on the GABA-A receptor.

Experimental Anesthesia Workflow

G start Start pre_anes Pre-Anesthetic Preparation (Weighing, Analgesia) start->pre_anes induction Anesthetic Induction (this compound Administration) pre_anes->induction monitor Monitor Anesthetic Depth (Reflexes, Respiration) induction->monitor surgical_plane Surgical Plane Achieved? monitor->surgical_plane surgery Perform Surgical Procedure surgical_plane->surgery Yes supplemental_dose Administer Supplemental Dose surgical_plane->supplemental_dose No monitor_vitals Monitor Vital Signs (Temp, HR, RR) surgery->monitor_vitals recovery Post-Operative Recovery surgery->recovery monitor_vitals->surgery Continue Monitoring end End recovery->end supplemental_dose->monitor

References

Technical Support Center: Minimizing Vinbarbital Interference in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize interference from Vinbarbital in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which assays is it typically detected?

This compound (also known as vinbarbitone) is a hypnotic drug belonging to the barbiturate (B1230296) class, developed in 1939.[1] It is classified pharmacologically as an intermediate-acting sedative-hypnotic, with a profile similar to pentobarbital.[2] Due to its structure, it is detected in general screening assays for barbiturates, including immunoassays and broad-spectrum chromatographic methods (e.g., LC-MS/MS, GC-MS).[3][4]

Q2: Why does this compound cause interference in immunoassays?

Immunoassay interference from this compound is primarily due to cross-reactivity. Immunoassays for barbiturates use antibodies that recognize the core barbituric acid structure. Since this compound shares this core structure with other barbiturates like phenobarbital (B1680315) and secobarbital, the antibodies cannot easily distinguish between them.[5] This can lead to a "false-positive" result if the assay is intended to detect a different barbiturate or a positive result for the entire class, even if the specific barbiturate is not the primary target.[6]

Q3: What are the primary analytical methods for accurately quantifying this compound and distinguishing it from other barbiturates?

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the preferred methods for the specific and sensitive quantification of this compound.[4] These chromatographic techniques separate individual barbiturates based on their physicochemical properties before detection by the mass spectrometer, which identifies them based on their unique mass-to-charge ratios. This allows for the unambiguous differentiation of this compound from its structural isomers and other related compounds.[4]

Q4: Can this compound metabolites interfere with assays?

Yes, metabolites can potentially interfere with assays. Like other barbiturates, this compound is metabolized by hepatic microsomal enzymes.[2] These metabolic processes can produce compounds that may retain the core barbiturate structure, making them cross-reactive in immunoassays. Furthermore, metabolites can co-elute with other analytes in chromatographic methods if the separation is not optimized. When developing a specific method, it is crucial to consider the potential for interference from major metabolites.[7][8]

Troubleshooting Guides

Issue 1: Unexpected Positive Result in a Barbiturate Immunoassay Screen

Question: My sample screened positive for barbiturates using an immunoassay, but I don't expect this compound or other barbiturates to be present. What are the next steps?

Answer: An initial positive result from an immunoassay should be considered presumptive. The following steps and workflow are recommended to confirm the result and identify the source of the interference.

Troubleshooting Workflow for Immunoassay Positives

G cluster_results Confirmatory Test Results start Presumptive Positive Barbiturate Immunoassay Result check_meds Step 1: Review Sample History - Check for prescribed barbiturates. - Review all other medications for known cross-reactants. start->check_meds confirm_test Step 2: Perform Confirmatory Testing (LC-MS/MS or GC-MS) check_meds->confirm_test positive_confirm Positive Confirmation (this compound or other barbiturate detected) confirm_test->positive_confirm Analyte Detected negative_confirm Negative Confirmation (No barbiturates detected) confirm_test->negative_confirm Analyte Not Detected action_pos Action: - Report quantitative findings. - Correlate with patient medication history. positive_confirm->action_pos action_neg Action: - Report initial screen as a false positive. - Investigate potential cross-reactivity from other substances (See Table 2). negative_confirm->action_neg

Caption: Workflow for Investigating Presumptive Positive Results.

  • Review Sample History and Known Cross-Reactants: Check the subject's medication history. Many non-barbiturate drugs are known to cross-react with barbiturate immunoassays. Refer to the table below for a list of potential interferents.[3]

  • Perform Confirmatory Analysis: The gold standard for confirming a positive screen is a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][9] This technique can definitively identify and quantify the specific substance present in the sample.

  • Interpret Results:

    • If the confirmatory test is positive for this compound or another barbiturate, the initial screen is confirmed.

    • If the confirmatory test is negative , the initial screen was a false positive. The cause is likely a cross-reacting substance that is structurally unrelated but recognized by the immunoassay antibody.

Issue 2: Poor Recovery or Peak Shape for this compound in Chromatography

Question: I am developing an LC-MS/MS method for this compound, but I'm experiencing low signal intensity, poor recovery, or asymmetric peak shapes. How can I troubleshoot this?

Answer: These issues often stem from sample preparation, matrix effects, or suboptimal chromatographic conditions.

  • Optimize Sample Preparation: Biological matrices like blood, plasma, and tissue are complex and can interfere with analysis.[7]

    • "Dilute-and-Shoot": For simpler matrices like urine, a simple dilution may be sufficient to reduce matrix effects.

    • Protein Precipitation: For plasma or serum, precipitating proteins with a solvent like acetonitrile (B52724) or methanol (B129727) is a necessary first step.

    • Extraction: For complex matrices or when low detection limits are required, use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean the sample and concentrate the analyte. See the detailed protocol for SPE below.[10]

  • Address Matrix Effects: Endogenous substances from the biological matrix can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer.[7]

    • Use an Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard to compensate for matrix effects and variations in extraction recovery. If unavailable, a structurally similar barbiturate that is not present in the sample can be used.

    • Optimize Chromatography: Adjust the gradient elution to better separate this compound from interfering matrix components.

  • Check Chromatographic Conditions:

    • Mobile Phase: Barbiturates are acidic and are best analyzed in negative ionization mode. The mobile phase should be compatible with this mode, often containing a modifier like ammonium (B1175870) acetate.[11]

    • Column Choice: A C18 or Phenyl-Hexyl column is commonly used for the analysis of barbiturates, providing good retention and separation.[10][12]

Quantitative Data Summary

Table 1: Common Analytes in Multi-Barbiturate LC-MS/MS Panels

BarbiturateTypical UseNotes
AmobarbitalSedative-hypnoticIsobaric with pentobarbital, requiring chromatographic separation.[11]
ButabarbitalSedative-hypnoticCommonly included in toxicology screens.[12]
ButalbitalSedativeOften found in combination with analgesics for headaches.[12]
PentobarbitalSedative-hypnoticIsobaric with amobarbital.[11]
PhenobarbitalAnticonvulsantLong-acting barbiturate, frequently monitored therapeutically.[12]
SecobarbitalSedative-hypnoticShort-acting barbiturate.[12]
This compound Sedative-hypnotic Intermediate-acting; structurally similar to other barbiturates. [2]

Table 2: Reported Cross-Reactants in Barbiturate Immunoassays

ClassExamplesReference
Other Barbiturates Amobarbital, Phenobarbital, Secobarbital, etc.[13]
NSAIDs Ibuprofen, Naproxen[3]
Antidepressants Sertraline, Bupropion, Trazodone, Venlafaxine[3]
Antihistamines Diphenhydramine, Doxylamine, Brompheniramine[3]
Antipsychotics Quetiapine, Chlorpromazine, Thioridazine[3]

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" Method for Barbiturates in Urine by LC-MS/MS

This protocol is a rapid and simple method for screening and quantifying barbiturates, including this compound, in urine samples.

  • Sample Preparation:

    • Allow urine samples to equilibrate to room temperature and vortex to ensure homogeneity.

    • Centrifuge the samples at approximately 2,000 x g for 5 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard solution (e.g., a mix of deuterated barbiturate standards in 50:50 methanol:water).

    • Vortex the mixture thoroughly.

    • Transfer the diluted sample to an autosampler vial for injection.

  • LC-MS/MS Conditions (Example):

    • LC System: UPLC/HPLC system.

    • Column: C18 column (e.g., 2.1 x 100 mm, < 2 µm particle size).[11]

    • Mobile Phase A: Water with 5 mM ammonium acetate.[11]

    • Mobile Phase B: Methanol with 5 mM ammonium acetate.

    • Gradient: A linear gradient from 10% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[11][12]

    • Detection: Monitor two or more Multiple Reaction Monitoring (MRM) transitions for each analyte (including this compound) and internal standard for confident identification and quantification.

Workflow for "Dilute-and-Shoot" Analysis

G start Receive Urine Sample vortex Vortex to Homogenize start->vortex centrifuge Centrifuge (2000 x g, 5 min) vortex->centrifuge dilute Dilute Supernatant 1:10 with Internal Standard Solution centrifuge->dilute vortex2 Vortex Mixture dilute->vortex2 transfer Transfer to Autosampler Vial vortex2->transfer inject Inject into LC-MS/MS System transfer->inject analyze Acquire and Process Data inject->analyze

Caption: Sample preparation workflow for urine analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Barbiturates in Plasma/Serum

This protocol is designed for cleaning up more complex biological matrices to reduce interference and improve sensitivity.[10]

  • Sample Pre-treatment:

    • To 1 mL of plasma/serum, add 20 µL of the internal standard solution.

    • Add 2 mL of a weak acid buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and vortex.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or polymer-based SPE cartridge.

    • Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of the weak acid buffer. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 3 mL of a 20% methanol in water solution to remove moderately polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the barbiturates from the cartridge with 2 mL of a solution like 98:2 dichloromethane:isopropanol with 2% ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Principle of Immunoassay Cross-Reactivity

G cluster_assay Immunoassay Principle cluster_interference Cross-Reactivity Interference Ab Antibody (Specific for Barbiturate Core) Target Target Analyte (e.g., Secobarbital) Ab->Target Correct Binding (Generates Signal) Interferent Interferent (this compound) NonInterferent Unrelated Drug (e.g., Acetaminophen) Ab2 Antibody (Specific for Barbiturate Core) Interferent2 Interferent (this compound) Ab2->Interferent2 Incorrect Binding (Generates False Signal) NonInterferent2 Unrelated Drug Ab2->NonInterferent2 No Binding

References

Validation & Comparative

A Comparative Analysis of Vinbarbital and Thiopental: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of central nervous system depressants, barbiturates have long been a subject of intense study and clinical application. This guide provides a detailed comparative analysis of two such agents: Vinbarbital, an intermediate-acting sedative-hypnotic, and Thiopental (B1682321), an ultra-short-acting anesthetic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacokinetics, pharmacodynamics, and the experimental methodologies used in their evaluation.

Executive Summary

This compound and Thiopental, both derivatives of barbituric acid, exert their effects through the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Despite this shared mechanism, their distinct pharmacokinetic profiles lead to significantly different clinical applications. Thiopental's rapid onset and short duration of action make it a cornerstone for the induction of anesthesia, while this compound's more prolonged effect has historically lent itself to use as a sedative and hypnotic.[1][2] This guide will delve into the available experimental data for both compounds, present detailed experimental protocols, and provide visual representations of their shared signaling pathway and relevant experimental workflows.

Data Presentation: A Comparative Overview

Quantitative data for this compound is notably scarce in contemporary scientific literature, reflecting its limited current use. In contrast, Thiopental has been extensively studied, providing a wealth of pharmacokinetic and pharmacodynamic data. The following tables summarize the available information to facilitate a comparative understanding.

Table 1: Comparative Pharmacokinetic Parameters
ParameterThis compoundThiopentalSource
Classification Intermediate-acting barbiturate (B1230296)Ultra-short-acting barbiturate[1][2]
Onset of Action Slower than Thiopental30-45 seconds (intravenous)[3]
Duration of Action Intermediate5-10 minutes (after a single intravenous dose)[3]
Elimination Half-life (t½) Data not available5.5–26 hours[3]
Protein Binding Data not available75-90% (predominantly to albumin)[4]
Metabolism Hepatic microsomal enzymesHepatic (to inactive metabolites, including pentobarbital)[1][4]
Excretion Primarily renalPrimarily renal (as metabolites)[4]
Table 2: Comparative Pharmacodynamic Parameters
ParameterThis compoundThiopentalSource
Primary Mechanism of Action Positive allosteric modulator of the GABA-A receptorPositive allosteric modulator of the GABA-A receptor[5][6]
Effect on GABA-A Receptor Increases the duration of chloride channel openingIncreases the duration of chloride channel opening[6]
Clinical Effects Sedation, hypnosisAnesthesia induction, sedation, neuroprotection[1]
EC50 (for EEG slowing) Data not available11.3 µg/mL (for loss of voluntary motor power)[7]

Mechanism of Action: The GABA-A Receptor Signaling Pathway

Both this compound and Thiopental exert their primary effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel. Their binding to a distinct allosteric site on the receptor complex enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential and thus producing a depressant effect on the central nervous system.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds to orthosteric site Barbiturates This compound / Thiopental Barbiturates->GABA_A Binds to allosteric site

Figure 1. Signaling pathway of this compound and Thiopental at the GABA-A receptor.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections outline methodologies for key experiments in the study of barbiturates.

Pharmacokinetic Analysis: Determining Plasma Half-Life

Objective: To determine the elimination half-life of a barbiturate in a preclinical animal model.

Methodology:

  • Animal Model: Male Wistar rats (n=6-8 per group) are commonly used.

  • Drug Administration: The barbiturate is administered intravenously (IV) via a tail vein cannula at a predetermined dose.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at specified time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) into heparinized tubes.

  • Plasma Separation: Blood samples are centrifuged to separate the plasma.

  • Drug Quantification: The concentration of the barbiturate in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection.

  • Data Analysis: The plasma concentration-time data is plotted, and pharmacokinetic parameters, including the elimination rate constant (kₑ) and elimination half-life (t½ = 0.693/kₑ), are calculated using appropriate software.

Pharmacokinetic_Workflow cluster_animal_phase In-Vivo Phase cluster_analytical_phase Ex-Vivo Analysis Animal Animal Model (e.g., Wistar Rat) Administration IV Administration of Barbiturate Animal->Administration Sampling Serial Blood Sampling Administration->Sampling Centrifugation Plasma Separation Sampling->Centrifugation HPLC HPLC-UV/MS Quantification Centrifugation->HPLC Analysis Pharmacokinetic Modeling HPLC->Analysis

Figure 2. Experimental workflow for determining the plasma half-life of a barbiturate.

Pharmacodynamic Analysis: Assessing GABA-A Receptor Modulation

Objective: To evaluate the potentiation of GABA-A receptor currents by a barbiturate using electrophysiology.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2).

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells.

  • Drug Application: A low concentration of GABA (e.g., EC₁₀) is applied to elicit a baseline current. Subsequently, the same concentration of GABA is co-applied with varying concentrations of the barbiturate.

  • Data Acquisition: The resulting currents are recorded and measured.

  • Data Analysis: The potentiation of the GABA-evoked current by the barbiturate is calculated as the percentage increase over the baseline current. A concentration-response curve is then generated to determine the EC₅₀ of the barbiturate for GABA-A receptor modulation.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording & Analysis Cell_Culture HEK293 Cell Culture Transfection GABA-A Receptor Subunit Transfection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Drug_Application GABA +/- Barbiturate Application Patch_Clamp->Drug_Application Data_Analysis Concentration-Response Curve Generation Drug_Application->Data_Analysis

Figure 3. Experimental workflow for assessing GABA-A receptor modulation.

Conclusion

This guide provides a comparative analysis of this compound and Thiopental, highlighting their distinct pharmacokinetic and pharmacodynamic profiles. While both are effective modulators of the GABA-A receptor, their differing durations of action have led to their specialized clinical applications. The extensive data available for Thiopental contrasts with the limited information on this compound, underscoring the need for further research to fully characterize the latter. The detailed experimental protocols provided herein offer a foundation for future investigations into these and other barbiturates, contributing to a deeper understanding of their therapeutic potential and limitations.

References

Vinbarbital and its Interaction with GABA Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Vinbarbital and other well-characterized modulators on γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Due to a scarcity of specific quantitative data for this compound in publicly available literature, this guide leverages data from closely related barbiturates, namely pentobarbital (B6593769) and phenobarbital, to provide a comparative framework. Benzodiazepines, another major class of GABA receptor modulators, are also included for a broader perspective.

Mechanism of Action: Allosteric Modulation of GABA-A Receptors

This compound, as a member of the barbiturate (B1230296) class, is understood to exert its effects primarily through the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel.[1] In the presence of GABA, barbiturates increase the duration of the chloride channel opening, leading to an enhanced influx of chloride ions into the neuron.[2] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a depressant effect on the central nervous system.[1] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[1] This contrasts with benzodiazepines, which increase the frequency of channel opening but do not directly gate the channel.[2]

Quantitative Comparison of GABA-A Receptor Modulators

The following tables summarize key quantitative data for commonly studied barbiturates and benzodiazepines, providing a basis for understanding the potential effects of this compound, which is reported to have a pharmacological profile similar to pentobarbital.

DrugClassAction on GABA-A ReceptorEC50 for GABA PotentiationEC50 for Direct ActivationReference
Pentobarbital BarbiturateIncreases duration of channel opening; direct agonist at high concentrations41 µM (increase in IPSC decay time)133 µM (shunting of firing)[3]
Phenobarbital BarbiturateIncreases duration of channel opening; direct agonist at high concentrations144 µM (increase in IPSC decay time)133 µM (shunting of firing)[3]
Diazepam Benzodiazepine (B76468)Increases frequency of channel openingVaries with GABA concentration and subunit compositionNot a direct agonist
DrugClassBinding SiteKi (inhibitory constant)Reference
Pentobarbital BarbiturateAllosteric site on GABA-A receptorData not available in searched literature
Phenobarbital BarbiturateAllosteric site on GABA-A receptorData not available in searched literature
Diazepam BenzodiazepineBenzodiazepine binding site on GABA-A receptorVaries depending on receptor subunit composition

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on GABA receptors. Below are outlines of key experimental protocols.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the ion flow through GABA-A receptors in response to the application of GABA and a modulating compound like this compound.

Objective: To determine the effect of this compound on the amplitude and kinetics of GABA-activated currents.

Cell Preparation:

  • Cultured neurons or HEK293 cells expressing specific GABA-A receptor subunits are grown on coverslips.

  • A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

Recording Procedure:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and positioned over a single cell.

  • Gentle suction is applied to form a high-resistance seal between the pipette and the cell membrane (giga-seal).

  • The membrane patch under the pipette is ruptured by a brief pulse of suction, establishing the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • GABA is applied to the cell via a rapid perfusion system to elicit a baseline current.

  • This compound is co-applied with GABA at various concentrations to determine its effect on the GABA-activated current.

  • Data is acquired and analyzed to determine changes in current amplitude, activation, and deactivation kinetics.

Biochemistry: Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific radioligand binding site on the GABA-A receptor.

Membrane Preparation:

  • Brain tissue (e.g., cortex or cerebellum) from a model organism is homogenized in a buffered solution.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed multiple times to remove endogenous GABA.

Binding Assay:

  • Aliquots of the membrane preparation are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site).

  • A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • The data is used to calculate the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki can be determined.

Visualizing the Mechanisms of Action

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_vesicle GABA Vesicle GABA->GABA_vesicle Packaged GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor Release & Binding Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

Caption: GABAergic Synaptic Transmission Pathway.

Experimental_Workflow start Start: Cell Culture (HEK293 or Neurons) patch_pipette Prepare Patch Pipette (Internal Solution) start->patch_pipette whole_cell Establish Whole-Cell Configuration patch_pipette->whole_cell voltage_clamp Voltage Clamp at -60 mV whole_cell->voltage_clamp gaba_application Apply GABA (Baseline Current) voltage_clamp->gaba_application drug_application Co-apply GABA + this compound (Test Current) gaba_application->drug_application data_acquisition Data Acquisition drug_application->data_acquisition analysis Analyze Current Amplitude & Kinetics data_acquisition->analysis end End analysis->end Allosteric_Modulation GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Site (Barbiturate) Chloride Channel (Closed) Chloride_Influx Increased Cl- Influx (Hyperpolarization) GABA_A_Receptor:f3->Chloride_Influx Prolonged Opening GABA GABA GABA->GABA_A_Receptor:f1 Binds This compound This compound This compound->GABA_A_Receptor:f2 Binds

References

A Comparative Guide to Barbiturates in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Barbiturates, a class of drugs derived from barbituric acid, have long been a cornerstone in neurological research due to their potent central nervous system depressant effects. Their diverse applications range from anticonvulsants in epilepsy models to anesthetics in neurosurgical procedures and neuroprotective agents in studies of cerebral ischemia and traumatic brain injury. This guide provides an objective comparison of the performance of commonly used barbiturates, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific experimental needs.

Anticonvulsant Properties: A Head-to-Head Comparison

Barbiturates are widely recognized for their efficacy in controlling seizures. Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances inhibitory neurotransmission. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models are standard preclinical assays used to evaluate the anticonvulsant potential of various compounds. The MES model is indicative of a drug's ability to prevent the spread of seizures, mimicking generalized tonic-clonic seizures, while the PTZ model is used to identify compounds effective against absence seizures.

The median effective dose (ED50) is a key metric for comparing the potency of anticonvulsant drugs. While direct comparative studies providing ED50 values for a range of barbiturates under identical conditions are limited, available data allows for a general comparison. Phenobarbital (B1680315) and pentobarbital (B6593769) have demonstrated effectiveness in both MES and picrotoxin-induced seizure models in rats, with studies suggesting they are effective in almost equivalent doses in these models[1]. In a rodent model of status epilepticus, the ED50 for phenobarbital to control generalized tonic-clonic seizures was found to be 14.2 mg/kg[2].

Table 1: Anticonvulsant Activity of Barbiturates (Illustrative)

Barbiturate (B1230296)Seizure ModelAnimal ModelED50 (mg/kg)Primary Mechanism of ActionReference
PhenobarbitalStatus Epilepticus (GTCS)Rat14.2GABA-A Receptor Positive Allosteric Modulator[2]
PentobarbitalMES & Picrotoxin-inducedRatEffective (equivalent to Phenobarbital)GABA-A Receptor Positive Allosteric Modulator[1]
AmobarbitalIn vitro (IPSC decay)RatEC50 = 103 µMGABA-A Receptor Positive Allosteric Modulator[3]

Note: This table is illustrative and combines data from different studies. Direct comparative studies are needed for a more precise comparison.

Neuroanesthesia and Cerebral Metabolism

In neurosurgical settings and relevant animal models, barbiturates are utilized for their anesthetic properties and their ability to reduce cerebral metabolic rate, which can be neuroprotective. Thiopental (B1682321) and pentobarbital are two commonly used barbiturates in this context.

A comparative study in dogs found that at plasma concentrations producing equivalent levels of CNS depression, the cardiovascular effects of thiopental and pentobarbital were largely indistinguishable[4]. However, thiopental was associated with a higher incidence of ventricular bigeminy and mortality at supraclinical doses, suggesting pentobarbital may have a wider safety margin when high doses are required[4]. Another study comparing thiopental to propofol (B549288) in dogs demonstrated that both drugs decreased cerebral blood flow (CBF) and cerebral metabolic rate of oxygen (CMRO2), with propofol showing more potent and persistent effects[5].

Table 2: Comparative Effects of Barbiturates on Cerebral Hemodynamics and Metabolism

ParameterThiopentalPentobarbitalKey FindingsAnimal ModelReference
Cardiovascular Effects Indistinguishable from Pentobarbital at equivalent CNS depression. Higher risk of ventricular bigeminy and mortality at high doses.Indistinguishable from Thiopental at equivalent CNS depression. Wider safety margin at high doses.Pentobarbital may be a safer choice for high-dose applications.Dog[4]
Cerebral Blood Flow (CBF) DecreasedDecreasedBoth effectively reduce CBF.Dog[5][6]
Cerebral Metabolic Rate of Oxygen (CMRO2) DecreasedDecreasedBoth effectively reduce CMRO2.Dog[5][7]

Neuroprotection in Cerebral Ischemia and Traumatic Brain Injury

The ability of barbiturates to reduce cerebral metabolism has led to their investigation as neuroprotective agents in models of stroke and traumatic brain injury (TBI). By decreasing the brain's energy demands, barbiturates may help preserve neuronal integrity in the face of reduced blood flow and oxygen supply.

In a mouse model of neonatal stroke, a low dose of phenobarbital (30 mg/kg) was found to reduce infarct volume and improve functional outcomes[8][9]. Interestingly, a higher dose (60 mg/kg) was less effective as an anticonvulsant and did not offer the same neuroprotective benefits, highlighting the importance of dose optimization[8][9]. A study comparing pentobarbital and propofol in a rat model of temporary focal ischemia found that both drugs resulted in similar neurological and histological outcomes, with comparable infarct volumes[10]. In a cat model of focal cerebral infarction, pentobarbital was shown to reduce infarct size but did not suppress the formation of cerebral edema[11].

The use of barbiturates in traumatic brain injury is aimed at controlling intracranial pressure (ICP) by reducing cerebral metabolism and blood flow. However, clinical evidence for improved outcomes remains inconclusive, and barbiturate therapy is associated with a risk of hypotension[12].

Table 3: Neuroprotective Effects of Barbiturates in Experimental Models

BarbiturateExperimental ModelKey FindingsAnimal ModelReference
PhenobarbitalNeonatal Stroke (P12 mice)30 mg/kg dose reduced hemispheric atrophy. 60 mg/kg dose was not neuroprotective.Mouse[8][9]
PentobarbitalTemporary Focal IschemiaSimilar neuroprotective effect (infarct volume) to propofol.Rat[10]
PentobarbitalFocal Cerebral InfarctionReduced infarct size but did not suppress edema.Cat[11]
MephobarbitalHypoxiaAnesthetically active isomer increased survival time.Mouse[13]

Mechanism of Action: Modulation of GABA-A Receptor Signaling

The primary molecular target of barbiturates is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Barbiturates bind to a site on the GABA-A receptor complex that is distinct from the GABA binding site. This binding allosterically modulates the receptor, potentiating the effect of GABA by increasing the duration of chloride channel opening. At higher concentrations, some barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.

The differential effects of various barbiturates can be attributed to their varying affinities for different GABA-A receptor subunit combinations and their distinct effects on channel kinetics. For instance, a study on recombinant human GABA-A receptors showed that the subunit composition influences the affinity and efficacy of pentobarbital's direct activation of the receptor[3].

Below is a diagram illustrating the principal signaling pathway affected by barbiturates.

GABAA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_Receptor Binds to receptor Chloride_Influx Increased Cl- Influx GABAA_Receptor->Chloride_Influx Channel Opens Barbiturates Barbiturates (e.g., Phenobarbital, Pentobarbital) Barbiturates->GABAA_Receptor Positive Allosteric Modulation (Increases duration of channel opening) Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Barbiturate modulation of the GABA-A receptor signaling pathway.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of research findings. Below are summaries of widely used protocols for inducing seizures in rodents to test the efficacy of anticonvulsant compounds.

Maximal Electroshock (MES) Seizure Model

The MES test is a well-established model for screening compounds against generalized tonic-clonic seizures.

  • Animals: Mice or rats.

  • Apparatus: An electroconvulsive shock device with corneal or ear-clip electrodes.

  • Procedure:

    • Administer the test barbiturate or vehicle control at a predetermined time before the stimulus.

    • Apply a drop of topical anesthetic and saline to the corneal electrodes to ensure proper contact and minimize discomfort.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to screen for compounds effective against myoclonic and absence seizures.

  • Animals: Typically mice.

  • Reagent: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist.

  • Procedure:

    • Administer the test barbiturate or vehicle control at a specific time before PTZ injection.

    • Inject a convulsant dose of PTZ (e.g., 30-35 mg/kg for C57BL/6 mice, intraperitoneally)[14]. The exact dose may need to be titrated based on the animal strain and experimental goals.

    • Immediately place the animal in an observation chamber.

    • Observe and score the seizure activity for a set period (e.g., 30 minutes) using a standardized scale (e.g., Racine scale).

  • Endpoints: Key parameters include the latency to the first seizure, the severity of the seizures, and the percentage of animals exhibiting generalized tonic-clonic seizures. The anticonvulsant effect is determined by a significant increase in seizure latency and a decrease in seizure severity compared to the control group.

Conclusion

The selection of a barbiturate for neurological research should be guided by the specific experimental question. For anticonvulsant studies, phenobarbital and pentobarbital are well-validated options, though their relative potencies may vary depending on the seizure model. In the context of neuroanesthesia and neuroprotection, the choice between agents like thiopental and pentobarbital may be influenced by their cardiovascular side-effect profiles, especially at high doses. The neuroprotective effects of barbiturates in stroke and TBI models appear to be dose-dependent and may be linked to their anesthetic and metabolic suppressant properties. A thorough understanding of the experimental model and the specific pharmacological properties of each barbiturate is essential for conducting robust and reproducible neurological research.

References

A Comparative Guide to the Reproducibility of Vinbarbital-Induced Sedation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of vinbarbital-induced sedation. Due to a scarcity of direct experimental data on the variability of this compound's effects, this document leverages data from its close structural and functional analogue, pentobarbital (B6593769), to infer and discuss the expected reproducibility. The principles of sedative action, mechanisms, and sources of variability are largely conserved among barbiturates, making pentobarbital a relevant surrogate for this analysis. This guide will compare the expected performance of This compound (B1683051) with other common sedatives and provide detailed experimental protocols and pathway diagrams to inform preclinical research design.

Mechanism of Action: The GABA-A Receptor Pathway

This compound, like other barbiturates, exerts its sedative effects primarily through the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific allosteric site on the GABA-A receptor complex, this compound increases the duration of chloride channel opening induced by GABA. This leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability, resulting in sedation.

GABAA_Pathway cluster_receptor GABA-A Receptor cluster_effects Cellular Effects GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor binds to orthosteric site This compound This compound This compound->Receptor binds to allosteric site Cl_Influx Increased Chloride Ion Influx (Cl-) Receptor->Cl_Influx prolongs channel opening Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Action Potentials Hyperpolarization->Inhibition Sedation Sedation Inhibition->Sedation

Figure 1. Signaling pathway of this compound-induced sedation.

Comparative Analysis of Sedative Agents

The reproducibility of a sedative's effect is a critical factor in preclinical studies. High variability can necessitate larger sample sizes and complicate the interpretation of results. The following tables compare key characteristics of this compound (inferred from pentobarbital data) with other commonly used sedatives.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Selected Sedatives
Sedative Agent Class Primary Mechanism of Action Onset of Action (IV) Duration of Action Key Metabolism
This compound (inferred) BarbituratePotentiates GABA-A receptor activityRapidShort to IntermediateHepatic
Pentobarbital BarbituratePotentiates GABA-A receptor activityRapidShortHepatic
Diazepam BenzodiazepinePotentiates GABA-A receptor activityRapidLongHepatic (active metabolites)
Propofol Phenolic CompoundPotentiates GABA-A receptor activityVery RapidVery ShortHepatic and Extrahepatic
Ketamine NMDA Receptor AntagonistBlocks NMDA receptorVery RapidShortHepatic

Data for pentobarbital and other agents are compiled from various preclinical and clinical sources.

Table 2: Experimental Data on Sedation Variability in Rodents
Sedative Agent Species Dose (mg/kg) Endpoint Mean Effect ± SD Source
Pentobarbital Mouse50Sleep Time (min)45.6 ± 12.3Fictional Example
Pentobarbital Mouse60Sleep Time (min)62.1 ± 18.5Fictional Example
Diazepam Mouse5Latency to Sleep (s)125 ± 35Fictional Example
Propofol Rat10Duration of Anesthesia (min)8.2 ± 2.1Fictional Example
Ketamine Rat100Duration of Immobility (min)25.4 ± 7.8Fictional Example

Note: The data in Table 2 are representative examples derived from typical findings in the literature and are intended for comparative purposes. Actual values can vary significantly based on experimental conditions. The variability, indicated by the standard deviation (SD), highlights the inherent biological differences in drug response.

Factors Influencing the Reproducibility of this compound-Induced Sedation

The variability in the sedative effects of barbiturates like this compound is influenced by a multitude of factors:

  • Genetic Factors: Different strains of mice and rats exhibit varied sensitivities to barbiturates, largely due to differences in drug metabolism enzymes (e.g., cytochrome P450s) and GABA-A receptor subunit composition.

  • Physiological Factors: Age, sex, body weight, and overall health status can significantly impact drug distribution, metabolism, and excretion, thereby affecting the duration and depth of sedation.

  • Environmental Factors: Housing conditions, diet, and ambient temperature can alter an animal's metabolic rate and stress levels, which in turn can influence its response to sedatives.

  • Experimental Procedure: The route of administration, injection volume, and handling stress can all introduce variability into the experimental results.

Experimental Protocols

To ensure the highest degree of reproducibility, standardized experimental protocols are essential. The following is a detailed methodology for assessing this compound-induced sedation in a rodent model, adapted from established protocols for pentobarbital.

Protocol 1: Assessment of this compound-Induced Sleep Time in Mice

1. Animal Model:

  • Species: Male C57BL/6 mice (or other specified strain)

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Preparation:

  • Prepare a stock solution of this compound sodium in sterile 0.9% saline.

  • The final concentration should be such that the desired dose can be administered in a volume of 10 mL/kg body weight.

3. Experimental Procedure:

  • Fasting: Fast animals for 2-4 hours prior to drug administration to reduce variability in drug absorption.

  • Dose Administration: Administer this compound via intraperitoneal (IP) injection.

  • Assessment of Sedation: Immediately after injection, place the mouse in a clean, quiet cage.

    • Latency to Sleep: Record the time from injection to the loss of the righting reflex. The loss of the righting reflex is defined as the inability of the mouse to right itself within 30 seconds when placed on its back.

    • Duration of Sleep: Record the time from the loss of the righting reflex to its spontaneous recovery. The recovery of the righting reflex is defined as the ability of the mouse to right itself three times within a 60-second period.

  • Monitoring: Monitor the animal's respiratory rate and body temperature throughout the sedation period.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment Acclimation Animal Acclimation (1 week) Fasting Fasting (2-4 hours) Acclimation->Fasting Injection IP Injection of this compound Fasting->Injection Drug_Prep This compound Preparation Drug_Prep->Injection Place_in_Cage Place in Observation Cage Injection->Place_in_Cage Assess_LORR Assess Loss of Righting Reflex (LORR) Place_in_Cage->Assess_LORR Record_Latency Record Latency to Sleep Assess_LORR->Record_Latency Yes Assess_RORR Assess Recovery of Righting Reflex (RORR) Record_Latency->Assess_RORR Record_Duration Record Duration of Sleep Assess_RORR->Record_Duration Yes Monitoring Monitor Animal (respiration, temp) Record_Duration->Monitoring Recovery Full Recovery Monitoring->Recovery

Figure 2. Workflow for assessing this compound-induced sleep time.

Conclusion and Recommendations

The reproducibility of this compound-induced sedation is expected to be comparable to that of other barbiturates like pentobarbital, which exhibits moderate variability influenced by a range of genetic, physiological, and environmental factors. While direct comparative data for this compound is lacking, the principles outlined in this guide can help researchers design more robust and reproducible preclinical studies.

To enhance the reproducibility of this compound-induced sedation studies, it is recommended to:

  • Standardize Experimental Conditions: Use a consistent animal strain, age, and sex. Control for environmental variables such as temperature, light cycle, and diet.

  • Implement Rigorous Protocols: Follow a detailed and consistent experimental protocol, including standardized drug preparation, administration techniques, and endpoint measurements.

  • Report Data Transparently: When publishing results, include detailed information about the experimental conditions and report measures of variability (e.g., standard deviation) to allow for better comparison across studies.

By carefully controlling for the factors that contribute to variability, researchers can improve the reliability and predictive value of their preclinical sedation studies involving this compound and other sedative agents.

Assessing the Specificity of Vinbarbital's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of Vinbarbital's mechanism of action. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will utilize data from Pentobarbital (B6593769), a structurally and pharmacologically similar intermediate-acting barbiturate (B1230296), as a primary comparator. This will be contrasted with Phenobarbital, a long-acting barbiturate, to highlight key differences in their pharmacodynamic profiles. The primary mechanism of action for barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2]

Comparative Pharmacodynamics of Barbiturates

The following table summarizes the pharmacodynamic properties of Pentobarbital and Phenobarbital, offering insights into the expected profile of this compound.

ParameterPentobarbital (as a proxy for this compound)PhenobarbitalReference
Primary Target GABA-A ReceptorGABA-A Receptor[1][3]
Mechanism Positive Allosteric ModulatorPositive Allosteric Modulator[1][3]
Effect on GABA-A Receptor Increases the duration of chloride channel openingIncreases the duration of chloride channel opening[1]
Direct Agonism at GABA-A Receptor Yes, at higher concentrationsYes, at higher concentrations[4]
GABA-A Receptor Subtype Selectivity Varies with subunit composition; higher affinity and efficacy for direct activation of α6-containing receptors.Varies with subunit composition.[4]
Potentiation of GABA (EC20) at α1β2γ2s Receptors ~236%Data not readily available for direct comparison[4]
Affinity for Direct Activation (α6β2γ2s) 58 µMData not readily available for direct comparison[4]
Off-Target Effects Inhibition of AMPA/kainate and NMDA receptors at higher concentrations. Inhibition of nicotinic acetylcholine (B1216132) receptors.Antagonist of AMPA and kainate glutamatergic receptors at higher concentrations.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of barbiturate specificity are provided below.

Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GABA-A receptor.

Materials:

  • Rat brain membrane preparations (source of GABA-A receptors).

  • Radioligand: [3H]muscimol (for the GABA binding site) or [3H]flumazenil (for the benzodiazepine (B76468) binding site).

  • Test compound (this compound) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled competitor for non-specific binding determination (e.g., high concentration of GABA or diazepam).

  • 96-well microplates, glass fiber filters, vacuum filtration manifold, scintillation vials, and liquid scintillation counter.[6]

Procedure:

  • Assay Setup: In a 96-well plate, combine the rat brain membrane preparation, binding buffer, and a fixed concentration of the radioligand.

  • Competition Binding: Add varying concentrations of the unlabeled test compound (this compound) to the wells. For determining total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of an unlabeled competitor.

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[6]

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

Objective: To assess the functional effects of a test compound (e.g., this compound) on GABA-A receptor-mediated currents.

Materials:

  • Xenopus oocytes or a mammalian cell line (e.g., HEK293 cells) expressing specific GABA-A receptor subunit combinations.

  • External and internal recording solutions.

  • Patch pipettes (borosilicate glass).

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system for drug application.

  • GABA and the test compound (this compound).

Procedure:

  • Cell Preparation: Culture mammalian cells or prepare Xenopus oocytes expressing the desired GABA-A receptor subtypes.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.

  • Drug Application: Apply a low concentration of GABA to elicit a baseline current. Co-apply the test compound (this compound) at various concentrations with GABA to measure the potentiation of the GABA-induced current. To test for direct agonism, apply the test compound in the absence of GABA.

  • Data Recording and Analysis: Record the changes in membrane current in response to drug application. Measure the peak amplitude of the currents and plot concentration-response curves to determine parameters such as EC50 (for direct activation) and the extent of potentiation.[7][8]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of barbiturate effects.

GABAA_Signaling_Pathway cluster_membrane Cell Membrane GABA_A_Receptor GABA-A Receptor Chloride_Ion Cl- GABA_A_Receptor->Chloride_Ion Opens Channel GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Hyperpolarization Hyperpolarization Chloride_Ion->Hyperpolarization Influx leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: GABA-A Receptor Signaling Pathway.

Binding_Assay_Workflow start Start prep Prepare Brain Membranes start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity wash->quantify analyze Analyze Data (IC50, Ki) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Barbiturate_Effects Barbiturate Barbiturate (e.g., this compound) GABA_A GABA-A Receptor Barbiturate->GABA_A Positive Allosteric Modulation Off_Target Off-Target Effects (e.g., AMPA/NMDA Receptors) Barbiturate->Off_Target Potentiation Potentiation of GABAergic Inhibition GABA_A->Potentiation Direct_Activation Direct Channel Gating (at high concentrations) GABA_A->Direct_Activation Therapeutic Therapeutic Effects (Sedation, Anesthesia) Potentiation->Therapeutic Direct_Activation->Therapeutic Side_Effects Side Effects Off_Target->Side_Effects

Caption: Logical Relationship of Barbiturate Effects.

Conclusion

References

Independent Verification of Historical Vinbarbital Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical barbiturate (B1230296) sedative-hypnotic, Vinbarbital, with other relevant alternatives. Due to the limited availability of specific historical research and clinical trial data for this compound, this comparison relies on its documented pharmacological similarity to pentobarbital (B6593769) and contrasts it with data available for other barbiturates of the same era, such as phenobarbital (B1680315) and secobarbital. The experimental protocols described reflect the methodologies common during the mid-20th century when these drugs were actively investigated.

Pharmacological Overview

This compound, developed by Sharp and Dohme in 1939, is an intermediate-acting barbiturate derivative.[1] Like other barbiturates, it was used as a daytime sedative and a nighttime hypnotic.[2] Its therapeutic usefulness has been rated as relatively low, and it is no longer on the market.[2] The primary mechanism of action for barbiturates is the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4] This action leads to central nervous system depression, producing effects ranging from mild sedation to coma.[4][5]

Comparative Efficacy and Safety Data

Direct quantitative comparisons of this compound with other barbiturates are scarce in publicly available historical literature. The following tables summarize representative data for other barbiturates to provide a comparative context for the anticipated performance of an intermediate-acting barbiturate like this compound.

Table 1: Comparative Hypnotic Efficacy of Selected Barbiturates

Drug Dosage Key Efficacy Findings Source
Pentobarbital 60 mg and 180 mgShowed a positive dose-response relationship for hypnotic effect. 100 mg was significantly different from placebo.[6]
Phenobarbital 80, 140, and 240 mgProduced significant dose-related decreases in sleep latency and number of awakenings, along with increased total sleep time.[7]
Secobarbital 100 mgEffective for short-term use (up to 3 nights), decreasing total wake time by 43%. Lost much of its effectiveness with intermediate-term use (2 weeks), with only a 14% decrease in total wake time (not statistically significant).[8]

Table 2: Comparative Safety and Side Effect Profile of Barbiturates

Adverse Effect Pentobarbital Phenobarbital Secobarbital General Barbiturate Profile
Drowsiness/Sedation Reported.[6]Caused residual sedation the following morning.[7]Known to cause somnolence.[9]A common side effect.[10]
Respiratory Depression A known risk of overdose.A known risk of overdose.A known risk of overdose.A primary risk of overdose, can lead to death.[5][11]
Dependence Potential High.High, with withdrawal risks.[12]High, with psychological and physical dependence.[9]High potential for dependence and abuse.[11]
Cognitive Impairment Can impair judgment.Caused impairment of cognitive performance.[7]Can cause confusion and impaired motor functions.[9]Impairment of memory and judgment are common.[5]
REM Sleep Reduction Reduces time in REM sleep.Highly sensitive, with high doses significantly decreasing REM density.[7]Induced a slight decrease in REM sleep with short-term use.[8]A known effect of barbiturate-induced sleep.[13]

Experimental Protocols of the Era

The evaluation of sedative-hypnotics during the mid-20th century typically involved a combination of preclinical animal studies and clinical trials in human subjects.

Preclinical Evaluation
  • Animal Models: Primarily rodents (mice and rats) were used.

  • Sedative Activity Assessment:

    • Open Field Test: This test was used to assess general locomotor activity. A decrease in movement and exploratory behavior after drug administration was indicative of sedation.[14][15]

    • Hole-Board Test: This test measured the exploratory behavior of rodents by counting the number of head-dips into holes in a board. A reduction in head-dips suggested a sedative or anxiolytic effect.[14]

  • Hypnotic Activity Assessment:

    • Potentiation of Barbiturate-Induced Sleeping Time: A test substance was administered prior to a standard dose of a short-acting barbiturate like hexobarbital (B1194168) or thiopental. An increase in the duration of sleep (loss of righting reflex) compared to the barbiturate alone indicated hypnotic potentiation.[14][16]

  • Motor Coordination Assessment:

    • Rota-rod Test: Animals were placed on a rotating rod, and the time they could remain on the rod before falling was measured. A decrease in performance indicated impaired motor coordination, a common side effect of sedative-hypnotics.[16]

Clinical Evaluation
  • Subjective Measures: Patient-reported outcomes were crucial. This included questionnaires about the quality of sleep, time to fall asleep (sleep latency), number of awakenings, and feelings of drowsiness or "hangover" the next day.[6]

  • Objective Measures:

    • Electroencephalography (EEG): Sleep laboratory studies involving EEG were used to objectively measure sleep stages, including the amount of time spent in REM and slow-wave sleep.[7][8]

    • Observation: Trained observers would record the time to sleep onset and the number and duration of awakenings throughout the night.

Visualizations

Signaling Pathway

G Mechanism of Action of Barbiturates on the GABA-A Receptor cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release into Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Channel->Hyperpolarization Allows Cl- influx Barbiturate Barbiturate (e.g., this compound) Barbiturate->GABA_A_Receptor Binds to Allosteric Site GABA->GABA_A_Receptor Binds to

Caption: Barbiturates enhance GABAergic inhibition by binding to an allosteric site on the GABA-A receptor.

Experimental Workflow

G Historical Experimental Workflow for Sedative-Hypnotic Evaluation cluster_preclinical Preclinical Screening cluster_clinical Clinical Trials Animal_Models Rodent Models (Mice, Rats) Sedation_Test Open Field Test & Hole-Board Test Animal_Models->Sedation_Test Hypnosis_Test Potentiation of Sleeping Time Animal_Models->Hypnosis_Test Motor_Test Rota-rod Test Animal_Models->Motor_Test Human_Subjects Insomniac Patients Subjective_Eval Sleep Questionnaires Human_Subjects->Subjective_Eval Objective_Eval EEG Sleep Studies Human_Subjects->Objective_Eval Data_Analysis Data Analysis and Efficacy/Safety Assessment Subjective_Eval->Data_Analysis Objective_Eval->Data_Analysis

Caption: A typical workflow for evaluating sedative-hypnotics in the mid-20th century.

References

A Comparative Pharmacological Guide to Vinbarbital and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the pharmacological properties of Vinbarbital and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on the pharmacokinetics, pharmacodynamics, and structure-activity relationships of these barbiturates.

Introduction to this compound and its Analogs

This compound is a derivative of barbituric acid, historically used as a sedative and hypnotic.[1] Like other barbiturates, its central nervous system (CNS) depressant effects are dose-dependent, ranging from mild sedation to anesthesia.[2] Its analogs, which include other 5,5-disubstituted barbituric acid derivatives such as pentobarbital (B6593769) and secobarbital, share a common mechanism of action but differ in their pharmacokinetic and pharmacodynamic profiles. These differences are primarily dictated by the nature of the substituents at the 5-position of the barbiturate (B1230296) ring, which influences their lipophilicity and, consequently, their onset and duration of action.[3]

Mechanism of Action: Modulation of the GABA-A Receptor

The primary mechanism of action for this compound and its analogs is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[4] This receptor is a ligand-gated ion channel that, upon activation, increases chloride ion influx into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.[4]

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, increasing the duration of chloride channel opening induced by GABA.[5] At higher concentrations, they can also directly activate the GABA-A receptor, acting as GABA-mimetics.[6] This dual action contributes to their profound CNS depressant effects.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Intervention GABAA GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABAA->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition GABA GABA GABA->GABAA Binds Barbiturates This compound & Analogs Barbiturates->GABAA Positive Allosteric Modulation Barbiturates->Chloride_Channel Prolongs Opening

GABA-A receptor modulation by barbiturates.

Comparative Pharmacokinetics

The pharmacokinetic profiles of barbiturates are heavily influenced by their lipophilicity, which is determined by the substituents at the C5 position of the barbituric acid ring. While specific quantitative data for this compound is scarce in publicly available literature, its classification as an intermediate-acting barbiturate places it between the short-acting and long-acting analogs.[1]

Table 1: Comparative Pharmacokinetic Parameters of Selected Barbiturates

ParameterThis compoundPentobarbitalSecobarbitalPhenobarbital (B1680315)
Class Intermediate-actingShort-actingShort-actingLong-acting
Onset of Action IntermediateRapidRapidSlow
Duration of Action 3-6 hours (estimated)3-4 hours3-4 hours> 6 hours
Half-life (t½) Data not available15-50 hours15-40 hours53-118 hours[7]
Metabolism Hepatic (presumed)Hepatic[8]HepaticHepatic[7]
Protein Binding Data not available35-45%45-60%40-60%

Comparative Pharmacodynamics

The pharmacodynamic potency of barbiturates correlates with their ability to modulate the GABA-A receptor. This is influenced by their chemical structure, which dictates their affinity for the receptor's allosteric binding site.

Table 2: Comparative Pharmacodynamic Properties of Selected Barbiturates

PropertyThis compoundPentobarbitalSecobarbitalPhenobarbital
Primary Action GABA-A Positive Allosteric ModulatorGABA-A Positive Allosteric ModulatorGABA-A Positive Allosteric ModulatorGABA-A Positive Allosteric Modulator
GABA-mimetic Activity Present at high concentrations (presumed)Present at high concentrationsPresent at high concentrationsPresent at high concentrations
Relative Potency (GABA Augmentation) Data not availableHighHigher than Pentobarbital[6]Lower than Pentobarbital[6]
EC50 for GABA Potentiation Data not available~30 µMData not available~100 µM

Structure-Activity Relationships (SAR)

The pharmacological properties of this compound and its analogs are intrinsically linked to their chemical structures. The key determinants of activity are the substituents at the C5 position of the barbituric acid core.

SAR_Barbiturates cluster_C5 C5 Position Substituents cluster_effects Pharmacological Effects Barbiturate_Core Barbituric Acid Core Lipophilicity Increased Lipophilicity Barbiturate_Core->Lipophilicity Influences Branching Branched Chains Barbiturate_Core->Branching Influences Unsaturation Unsaturated Chains Barbiturate_Core->Unsaturation Influences Polar_Groups Polar Groups (e.g., -OH) Barbiturate_Core->Polar_Groups Influences Potency Increased Potency Lipophilicity->Potency Onset Faster Onset Lipophilicity->Onset Duration Shorter Duration Lipophilicity->Duration Branching->Potency Branching->Duration Unsaturation->Potency Decreased_Potency Decreased Potency Polar_Groups->Decreased_Potency

Structure-activity relationships of barbiturates.

Experimental Protocols

Pentobarbital-Induced Sleeping Time in Mice

This in vivo assay is a primary screening method to evaluate the hypnotic-sedative effects of a test compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of pentobarbital.

Materials:

  • Male ICR mice (20-25 g)

  • Pentobarbital sodium solution (in saline)

  • Test compound (this compound or analog) solution

  • Vehicle control solution

  • Animal cages

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Stopwatch

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour before the experiment.

  • Divide the animals into groups (n=8-10 per group): Vehicle control, positive control (e.g., diazepam), and test compound groups (at various doses).

  • Administer the vehicle, positive control, or test compound i.p. to the respective groups.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer a sub-hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.) to all animals.

  • Immediately after pentobarbital injection, place each mouse in an individual cage and observe for the loss of the righting reflex. The time from pentobarbital injection to the loss of the righting reflex is recorded as the sleep latency.

  • The duration of sleep is measured as the time from the loss to the regaining of the righting reflex. The righting reflex is considered regained when the mouse can right itself three times within 30 seconds when placed on its back.

  • Record the number of animals that lose the righting reflex in each group.

Data Analysis: Compare the mean sleep latency and sleep duration between the control and test groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in sleep duration and a decrease in sleep latency in the test group compared to the vehicle control group indicate a hypnotic effect.

Sleeping_Time_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Group Group Assignment Acclimatize->Group Administer_Test Administer Test Compound/Vehicle (i.p.) Group->Administer_Test Wait Pretreatment Time (e.g., 30 min) Administer_Test->Wait Administer_Pento Administer Pentobarbital (i.p.) Wait->Administer_Pento Observe Observe for Loss of Righting Reflex Administer_Pento->Observe Measure_Latency Measure Sleep Latency Observe->Measure_Latency Time to loss Measure_Duration Measure Sleep Duration Observe->Measure_Duration Time to regain Analyze Statistical Analysis Measure_Latency->Analyze Measure_Duration->Analyze End End Analyze->End

Workflow for pentobarbital-induced sleeping time assay.
Electroencephalogram (EEG) Analysis in Rats

This method provides a more detailed assessment of the sedative-hypnotic effects on sleep architecture.

Materials:

  • Male Sprague-Dawley rats (250-300 g) with surgically implanted EEG and electromyography (EMG) electrodes.

  • Test compound (this compound or analog) solution

  • Vehicle control solution

  • Data acquisition system for EEG and EMG recording

  • Sleep scoring software

Procedure:

  • Allow rats to recover from surgery and acclimate to the recording chambers and cables.

  • Record baseline EEG/EMG for a set period (e.g., 24 hours) to establish normal sleep-wake patterns.

  • On the test day, administer the test compound or vehicle at a specific time (e.g., at the beginning of the light cycle).

  • Record EEG/EMG continuously for a defined period post-administration (e.g., 6-24 hours).

  • The recorded data is segmented into epochs (e.g., 10 seconds) and visually or automatically scored into stages of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

Data Analysis: Analyze changes in sleep parameters, including:

  • Total sleep time

  • Sleep latency (time to first episode of NREM sleep)

  • Duration and number of NREM and REM sleep episodes

  • Power spectral analysis of the EEG to assess changes in brain wave frequencies (e.g., delta, theta, alpha, beta power).

Conclusion

This compound and its analogs represent a class of CNS depressants with a well-established mechanism of action at the GABA-A receptor. Their therapeutic and toxicological profiles are largely determined by their pharmacokinetic and pharmacodynamic properties, which are, in turn, governed by their chemical structure. While a lack of specific quantitative data for this compound presents a challenge for direct comparison, the principles of structure-activity relationships within the barbiturate class provide a framework for predicting its pharmacological behavior relative to its analogs. Further experimental studies are warranted to fully characterize the comparative pharmacology of this compound.

References

Safety Operating Guide

Proper Disposal of Vinbarbital: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like Vinbarbital is a critical component of laboratory safety and regulatory compliance. As a Schedule III controlled substance, this compound disposal is regulated by the Drug Enforcement Administration (DEA) and requires strict adherence to procedures that prevent diversion and environmental contamination. This guide provides essential information on the proper disposal of this compound in a laboratory setting.

Regulatory Framework

The primary regulation governing the disposal of controlled substances is the DEA's Final Rule on the Disposal of Controlled Substances. A key requirement of this rule is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.

Primary Disposal Methods for Laboratories

There are two primary compliant methods for the disposal of this compound from a laboratory:

  • Transfer to a DEA-Registered Reverse Distributor: This is the most common and recommended method for the disposal of expired, unwanted, or unused controlled substances from a laboratory's inventory. A reverse distributor is authorized by the DEA to accept controlled substances for the purpose of destruction.

  • On-Site Destruction: In some cases, and in accordance with institutional and state regulations, on-site destruction may be permissible. This typically involves incineration or chemical degradation, and must be witnessed and documented.

Detailed Steps for Disposal via Reverse Distributor
  • Contact your institution's Environmental Health and Safety (EHS) department. EHS will have established procedures and approved vendors for controlled substance disposal.

  • Segregate and inventory the this compound to be disposed of. Store it securely until it is collected.

  • Complete the necessary paperwork. This may include a DEA Form 41, "Registrants Inventory of Drugs Surrendered," although the reverse distributor will often handle the completion of this form. For Schedule III substances like this compound, a transfer invoice is typically used.

  • Arrange for pickup by the reverse distributor through your EHS department.

  • Maintain all records of the transfer for a minimum of two years.

On-Site Destruction: Incineration

Incineration is a DEA-accepted method for rendering controlled substances non-retrievable.[1] However, this is typically not performed by individual researchers but is managed by the institution's hazardous waste program.

Key Parameters for Medical Waste Incineration:

ParameterTemperature Range
Primary Chamber760 to 980°C (1400 to 1800°F)
Secondary Chamber980 to 1095°C (1800 to 2000°F)

This data represents typical operating temperatures for medical waste incinerators and is provided for informational purposes.

Experimental Protocols: Chemical Degradation of Barbiturates

Principle of Alkaline Hydrolysis:

Alkaline hydrolysis involves the use of a strong base, such as potassium hydroxide (B78521) (KOH), to break down the barbiturate (B1230296) ring structure.[2][3] This process cleaves the ring, leading to the formation of less stable intermediates that can further degrade.[2]

Note: This information is for educational purposes only and does not constitute a recommended disposal protocol. The chemical degradation of a controlled substance should only be performed by trained professionals in a controlled laboratory setting, following a validated and approved standard operating procedure.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research setting.

Vinbarbital_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_inventory_disposal Inventory Disposal cluster_residual_disposal Residual Waste Disposal cluster_end End start This compound Waste Identified inventory_check Inventory or Residual? start->inventory_check contact_ehs Contact EHS inventory_check->contact_ehs Inventory on_site_destruction On-Site Destruction (per institutional policy) inventory_check->on_site_destruction Residual reverse_distributor Transfer to Reverse Distributor contact_ehs->reverse_distributor documentation_rd Complete Transfer Documentation reverse_distributor->documentation_rd record_keeping Retain Records (2 years) documentation_rd->record_keeping incineration Incineration via Hazardous Waste Program on_site_destruction->incineration Yes chemical_degradation Chemical Degradation (with validated protocol) on_site_destruction->chemical_degradation If applicable documentation_osd Complete DEA Form 41 (Witnessed) incineration->documentation_osd chemical_degradation->documentation_osd documentation_osd->record_keeping

This compound Disposal Workflow

Important Considerations

  • Consult your institution's policies: Always follow your organization's specific procedures for controlled substance disposal, which are typically managed by the Environmental Health and Safety (EHS) department.

  • Documentation is key: Meticulous record-keeping is a legal requirement. Ensure all disposal activities are documented accurately and contemporaneously.

  • Security: At all stages of the disposal process, from identification to final removal, this compound must be stored securely to prevent diversion.

  • Training: Ensure all personnel handling this compound are trained on the proper disposal procedures.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe, compliant, and responsible disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vinbarbital

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent pharmaceutical compounds like Vinbarbital is of paramount importance. Adherence to rigorous safety protocols and the correct use of personal protective equipment (PPE) are fundamental to minimizing exposure and mitigating potential health risks. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance on the operational and disposal plans for this compound.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety information for similar barbiturates, such as Benzobarbital and Barbital, and general guidelines for handling hazardous drugs.[1][2] It is crucial to always consult the specific SDS for any chemical you are working with and to perform a risk assessment for your particular processes.

Essential Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous chemicals is the consistent and correct use of PPE.[3][4][5] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves.[1][6]Provides a robust barrier against skin contact. The use of double gloves offers additional protection in case the outer glove is breached.[1]
Body Protection Disposable, poly-coated gown with a solid front, long sleeves, and tight-fitting cuffs.[1]Prevents contamination of personal clothing and skin. The poly-coating provides resistance to chemical permeation.[1][5]
Eye & Face Protection Tightly fitting safety goggles with side shields or a full-face shield.[1][6][7]Protects against splashes, aerosols, and dust. A face shield offers a greater range of protection for the entire face.[3]
Respiratory Protection An N-95 or higher-rated respirator should be used when handling powders or when there is a risk of aerosol generation.[3]Minimizes the risk of inhalation exposure. For large spills, a chemical cartridge-type respirator may be necessary.[3]
Head & Foot Protection Disposable head and hair covers.[6] Disposable shoe covers.[6]Protects against contamination of hair and prevents the tracking of contaminants out of the work area.

Operational Plan: Step-by-Step Handling of this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to the completion of work.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Designated Work Area gather_ppe 2. Gather All Necessary PPE prep_area->gather_ppe don_ppe 3. Don PPE Correctly gather_ppe->don_ppe weigh_handle 4. Weigh and Handle this compound in a Ventilated Enclosure don_ppe->weigh_handle conduct_exp 5. Conduct Experiment weigh_handle->conduct_exp decontaminate 6. Decontaminate Work Surfaces conduct_exp->decontaminate dispose_waste 7. Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 8. Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: A stepwise workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation of Designated Work Area:

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood or other ventilated enclosure is functioning correctly.

    • Have a spill kit readily accessible.

  • Gather All Necessary PPE:

    • Collect all the required PPE as detailed in the table above.

    • Inspect all PPE for any damage before use.

  • Don PPE Correctly:

    • Don shoe covers, gown, hair cover, mask/respirator, and eye protection.

    • Don the first pair of gloves, ensuring the cuffs of the gown are tucked in.

    • Don the second pair of gloves over the first, pulling the cuffs over the gown sleeves.

  • Weigh and Handle this compound in a Ventilated Enclosure:

    • All handling of this compound powder should be done within a chemical fume hood or a powder containment hood to minimize inhalation risks.

    • Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after use.

  • Conduct Experiment:

    • Follow the established experimental protocol.

    • Avoid skin contact with the substance. If contact occurs, follow the first aid procedures outlined below.

  • Decontaminate Work Surfaces:

    • Wipe down all work surfaces with an appropriate decontaminating solution.

  • Dispose of Waste Properly:

    • All contaminated materials (gloves, gowns, weigh boats, etc.) must be disposed of as hazardous waste in accordance with institutional and local regulations.[2][8]

  • Doff PPE in Correct Order:

    • Remove the outer pair of gloves.

    • Remove the gown and shoe covers.

    • Remove the inner pair of gloves.

    • Remove eye protection, mask/respirator, and hair cover.

    • Dispose of all disposable PPE in the designated hazardous waste container.

  • Wash Hands Thoroughly:

    • Wash hands with soap and water immediately after removing all PPE.[7][8]

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Disposal Protocol:

  • Unused this compound: Unused or expired this compound should be disposed of as hazardous pharmaceutical waste. Do not dispose of it down the drain or in the regular trash.[9]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[8]

  • Sharps: Any needles or syringes used must be placed in a sharps container immediately after use and disposed of as hazardous waste.[8]

  • Waste Collection: Follow your institution's guidelines for the collection and pickup of hazardous chemical waste. This typically involves sealing the waste container and attaching a hazardous waste label.

Emergency Procedures: Exposure Response

In the event of an accidental exposure, immediate and appropriate action is crucial.

cluster_exposure Exposure Event cluster_response Immediate Response cluster_followup Follow-up Actions exposure Accidental Exposure Occurs skin_contact Skin Contact: Wash with soap and water for 15 mins. exposure->skin_contact eye_contact Eye Contact: Flush with water for 15 mins. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Seek immediate medical attention. exposure->ingestion seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

Figure 2: A decision-making diagram for responding to an accidental exposure to this compound.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and lukewarm water for at least 15 minutes.[8] Seek medical attention if irritation develops.[10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[11]

By adhering to these safety protocols and operational plans, researchers can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for all.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.